molecular formula C12H18N2 B1371628 2-(4-Ethylphenyl)piperazine CAS No. 910444-30-3

2-(4-Ethylphenyl)piperazine

Cat. No.: B1371628
CAS No.: 910444-30-3
M. Wt: 190.28 g/mol
InChI Key: XXPMLIBLWBCOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylphenyl)piperazine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . It is a solid research chemical belonging to the phenylpiperazine class. Phenylpiperazines are recognized in scientific research as rigid analogues of amphetamine and are studied for their interactions with monoamine transporters in the brain . Specifically, the parent compound 1-Phenylpiperazine has been identified as a monoamine releasing agent, showing activity on norepinephrine, serotonin, and dopamine systems, which makes this class of compounds valuable for neuropharmacological and neurochemical research . This research area is crucial for advancing the understanding of the central nervous system. The compound has a catalog number of CAS 40224-10-0 . Physicochemical properties include a predicted density of 0.998 g/cm³ and a boiling point of approximately 319.5°C at 760 mmHg . Researchers should note a flash point of about 141.8°C . This product is intended for research and analysis purposes only. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Please refer to the Material Safety Data Sheet for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-10-3-5-11(6-4-10)12-9-13-7-8-14-12/h3-6,12-14H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPMLIBLWBCOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661681
Record name 2-(4-Ethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910444-30-3
Record name 2-(4-Ethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physicochemical properties of 2-(4-Ethylphenyl)piperazine?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Ethylphenyl)piperazine

Introduction

This compound is a substituted piperazine derivative that has garnered interest within medicinal chemistry and drug development. The piperazine ring is a common scaffold in many approved pharmaceuticals, valued for its ability to improve the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability. The addition of the 4-ethylphenyl group imparts specific lipophilic and aromatic characteristics that can influence a compound's interaction with biological targets. Understanding the fundamental physicochemical properties of this molecule is, therefore, a critical first step for any research scientist or drug development professional aiming to utilize it as a building block or investigate its potential as a bioactive agent.

This guide provides a comprehensive overview of the known physicochemical properties of this compound, blending computational data with established experimental principles. It is designed to serve as a foundational resource for researchers, offering not just data, but also the context and methodologies required for its practical application and verification.

Chemical Identity and Structure

The unique properties of this compound are fundamentally derived from its molecular structure. It consists of a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Attached to one of the carbon atoms (position 2) of this ring is a 4-ethylphenyl group.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 910444-30-3[1][]
Molecular Formula C₁₂H₁₈N₂[1][]
Canonical SMILES CCC1=CC=C(C=C1)C2CNCCN2[1]
InChI Key XXPMLIBLWBCOEI-UHFFFAOYSA-N[1][]

The presence of two secondary amine groups within the piperazine ring makes the molecule basic and provides sites for hydrogen bonding, which is crucial for its solubility and interaction with biological macromolecules. The ethylphenyl substituent introduces a significant non-polar, aromatic region, which influences the molecule's lipophilicity and potential for π-π stacking interactions. The molecule is chiral at the C2 position of the piperazine ring, meaning it can exist as (R)- and (S)-enantiomers.[3]

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. They are paramount in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) profiles.

Molecular Weight and Mass

Molecular weight is a fundamental property influencing diffusion rates and the ability of a molecule to cross biological membranes.

PropertyValueSource
Molecular Weight 190.28 g/mol [1][3]
Monoisotopic Mass 190.146998583 Da[1]
Physical State and Appearance

While specific experimental data for this compound is not widely published, related piperazine compounds are typically crystalline solids at room temperature.[4] The parent compound, piperazine, is a white crystalline solid.[5]

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment over an aqueous one. This is a critical parameter for predicting membrane permeability and oral absorption.

PropertyValueMethodSource
XLogP3 1.5Computed[1][3]

An XLogP3 value of 1.5 indicates that this compound has a moderate degree of lipophilicity. This suggests a favorable balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates. The ethylphenyl group contributes significantly to this lipophilicity compared to the more hydrophilic parent piperazine ring.

Acidity/Basicity (pKa)

The pKa values of a molecule determine its ionization state at a given pH. The two nitrogen atoms in the piperazine ring are basic and can be protonated. The pKa of the parent piperazine molecule is approximately 9.8 for the first protonation and 5.6 for the second. The electron-donating nature of the alkylphenyl substituent is not expected to dramatically alter these values, but precise experimental determination is necessary for accurate formulation and ADME modeling.

Solubility

Solubility in aqueous and organic media is crucial for formulation, delivery, and biological testing. The parent piperazine molecule is freely soluble in water.[4][5] The introduction of the 4-ethylphenyl group will decrease aqueous solubility due to its hydrophobic nature.

Quantitative solubility data for this compound is not widely published. A standard protocol for its determination is outlined in Section 3.

Boiling Point and Density

Physical properties such as boiling point and density are important for chemical synthesis, purification, and handling.

PropertyValueConditionsSource
Boiling Point 324.9°Cat 760 mmHg[]
Density 0.973 g/cm³-[]

Note: These values are from a single commercial supplier and should be confirmed experimentally for critical applications.

Hydrogen Bonding and Polarity

The capacity for hydrogen bonding is a key determinant of solubility and drug-receptor interactions. The Topological Polar Surface Area (TPSA) is a useful metric for predicting transport properties.

PropertyValueMethodSource
Hydrogen Bond Donor Count 2Computed[6]
Hydrogen Bond Acceptor Count 2Computed[1]
Topological Polar Surface Area 24.1 ŲComputed[1]

A TPSA of 24.1 Ų is relatively low, which is generally associated with good cell membrane permeability.

Experimental Determination of Key Properties

For researchers requiring precise, validated data, direct experimental measurement is essential. The following section outlines standard, self-validating protocols for determining critical physicochemical properties.

Determination of pKa via Potentiometric Titration

The pKa is determined by monitoring the pH of a solution of the compound as a titrant (e.g., HCl) is added. The inflection points in the resulting titration curve correspond to the pKa values.

Protocol:

  • Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent like methanol if solubility is low.

  • Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of 0.1 M HCl in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are the pH values at the half-equivalence points. The two basic nitrogens will likely yield two equivalence points.

G cluster_prep Preparation cluster_setup Measurement cluster_analysis Analysis P1 Dissolve Compound in Water/Co-solvent S1 Calibrate pH Meter P1->S1 S2 Titrate with Standardized Acid S1->S2 S3 Record pH vs. Volume of Titrant S2->S3 A1 Plot Titration Curve (pH vs. Volume) S3->A1 A2 Determine Equivalence and Half-Equivalence Points A1->A2 A3 pKa = pH at Half-Equivalence Point A2->A3

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility via Shake-Flask Method (OECD 105)

The shake-flask method is the gold standard for determining the water solubility of a compound. It involves saturating water with the compound and then measuring its concentration.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary study should confirm the time to reach equilibrium.

  • Phase Separation: Allow the solution to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), as piperazine derivatives can be analyzed this way.[7][8]

  • Validation: The process should be repeated at least in triplicate to ensure the result is reproducible. The presence of solid compound at the end of the experiment validates that a saturated solution was achieved.

G P1 Add Excess Compound to Buffer (pH 7.4) E1 Agitate at Constant Temp (e.g., 24-48h) P1->E1 S1 Centrifuge to Separate Solid from Supernatant E1->S1 Q1 Extract Aliquot of Clear Supernatant S1->Q1 Q2 Quantify Concentration via HPLC-UV Q1->Q2 V1 Result = Aqueous Solubility (e.g., in mg/mL) Q2->V1

Caption: Workflow for solubility determination by the shake-flask method.

Conclusion

The physicochemical properties of this compound define its potential utility in scientific research and drug development. Computational data provides a strong foundational profile, suggesting moderate lipophilicity and good potential for membrane permeability. However, for progression in a regulated environment, the experimental determination of key values such as pKa and aqueous solubility is non-negotiable. The protocols outlined in this guide represent standard, robust methods for obtaining these critical data points. A thorough understanding and accurate measurement of these properties are indispensable for unlocking the full potential of this and related molecules in the pursuit of new chemical entities.

References

The Phenylpiperazine Scaffold: A Privileged Element in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Ethylphenyl)piperazine: Structure, Synthesis, and Significance in Medicinal Chemistry

Executive Summary:

The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties—including its basicity, conformational rigidity, and ability to engage in hydrogen bonding—allow for the fine-tuning of a compound's solubility, bioavailability, and target affinity.[3] This guide provides a detailed technical overview of a specific derivative, this compound, a compound of interest for researchers in drug discovery. We will delve into its structural characteristics, nomenclature, stereochemistry, a plausible and detailed synthetic protocol, analytical characterization, and its potential role in the development of novel therapeutics, grounded in the broader context of phenylpiperazine structure-activity relationships.

The introduction of a piperazine ring into a molecular structure can significantly modulate its pharmacokinetic and pharmacodynamic profiles.[1] The two nitrogen atoms provide sites for substitution, allowing for the creation of diverse chemical libraries, and their basicity can be critical for target engagement and improving aqueous solubility.[3][4] When fused with an aromatic system, as in the phenylpiperazine class, these compounds gain access to a wide range of biological targets, particularly within the central nervous system (CNS).[5] Arylpiperazines are well-established ligands for various G protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors, making them a fertile ground for the development of antipsychotic and antidepressant agents.[5][6] The this compound structure represents a specific embodiment of this scaffold, featuring a substitution on the phenyl ring that can influence receptor selectivity and metabolic stability.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and properties of this compound is fundamental to its application in research and development.

IUPAC Nomenclature and Structural Elucidation

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[7][] The structure consists of a piperazine ring, which is a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4.[9] This ring is substituted at the 2-position with a 4-ethylphenyl group.

The molecular formula is C₁₂H₁₈N₂.[7]

Caption: 2D Chemical Structure of this compound.

Stereochemistry

The carbon atom at the 2-position of the piperazine ring is a chiral center. Therefore, this compound can exist as a racemic mixture of two enantiomers: (2R)-2-(4-ethylphenyl)piperazine and (2S)-2-(4-ethylphenyl)piperazine.[10] In drug development, it is crucial to separate and characterize individual enantiomers, as they often exhibit different pharmacological activities and metabolic profiles.

Key Physicochemical Parameters

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following table summarizes key computed properties for this compound.

PropertyValueSource
Molecular Weight190.28 g/mol --INVALID-LINK--[7]
XLogP31.5--INVALID-LINK--[7]
Hydrogen Bond Donor Count2--INVALID-LINK--[7]
Hydrogen Bond Acceptor Count2--INVALID-LINK--[7]
Rotatable Bond Count2--INVALID-LINK--[7]
Exact Mass190.14700 g/mol --INVALID-LINK--[7]
Topological Polar Surface Area24.1 Ų--INVALID-LINK--[7]

Synthesis and Purification

The synthesis of substituted phenylpiperazines can be approached through several established routes. A common and effective method involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine.[11]

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves disconnecting the piperazine ring to reveal a key intermediate, 2-(4-ethylphenyl)aziridine, and ethylenediamine. A more practical approach, however, involves the direct cyclization of a precursor derived from 4-ethylstyrene oxide.

retrosynthesis target This compound intermediate1 N-benzyl-2-(4-ethylphenyl)piperazine target->intermediate1 De-benzylation intermediate2 N-Benzyl-N'-(2-hydroxy-2-(4-ethylphenyl)ethyl)ethylenediamine intermediate1->intermediate2 Cyclization (e.g., Appel reaction) precursor1 4-Ethylstyrene oxide intermediate2->precursor1 Ring-opening precursor2 N-Benzylethylenediamine intermediate2->precursor2 Amine addition

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol

This protocol describes a plausible multi-step synthesis starting from commercially available 4-ethylstyrene oxide and N-benzylethylenediamine.

Step 1: Synthesis of N-Benzyl-N'-(2-hydroxy-2-(4-ethylphenyl)ethyl)ethylenediamine

  • To a stirred solution of N-benzylethylenediamine (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add 4-ethylstyrene oxide (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired amino alcohol intermediate.

Step 2: Cyclization to form N-benzyl-2-(4-ethylphenyl)piperazine

  • Dissolve the amino alcohol intermediate from Step 1 (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol) under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes. Caution: Azodicarboxylates are hazardous.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the N-benzylated piperazine.

Step 3: Debenzylation to yield this compound

  • Dissolve the N-benzyl-2-(4-ethylphenyl)piperazine (1.0 eq) in methanol (15 mL/mmol).

  • Add palladium on carbon (10% w/w, ~0.1 eq) to the solution.

  • Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.

  • Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 24-48 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Purification and Characterization Workflow

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Reactants: 4-Ethylstyrene Oxide N-Benzylethylenediamine step1 Step 1: Ring Opening start->step1 step2 Step 2: Cyclization (Appel) step1->step2 step3 Step 3: Debenzylation (H2/Pd-C) step2->step3 crude Crude Product step3->crude purify Column Chromatography crude->purify pure_prod Pure this compound purify->pure_prod nmr NMR (1H, 13C) pure_prod->nmr ms Mass Spectrometry (HRMS) pure_prod->ms ir IR Spectroscopy pure_prod->ir final Verified Structure & Purity nmr->final ms->final ir->final

Caption: Workflow for Synthesis, Purification, and Characterization.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing the title compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the ethylphenyl group (typically in the δ 7.0-7.5 ppm region), the protons on the piperazine ring (a complex series of multiplets in the δ 2.5-3.5 ppm region), the benzylic proton at C2, and the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃, likely around δ 2.6 and δ 1.2 ppm, respectively).[12] The two NH protons will appear as broad singlets that can be exchanged with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, the aliphatic carbons of the piperazine ring, and the ethyl group carbons.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition, with the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of 190.14700.[7] Fragmentation patterns would likely involve cleavage of the piperazine ring.[13]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching bands (around 3300 cm⁻¹), C-H stretching for both aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹).

Role in Drug Discovery and Development

The true value of a molecule like this compound lies in its potential as a scaffold or lead compound in drug discovery.

Putative Biological Targets and Mechanism of Action

Based on the extensive literature for the arylpiperazine class, this compound is a strong candidate for interacting with monoamine neurotransmitter systems.[5]

  • Serotonin (5-HT) Receptors: Various 5-HT receptor subtypes are primary targets for arylpiperazines. The specific substitution pattern on the phenyl ring can dictate selectivity for subtypes like 5-HT₁A, 5-HT₂A, or 5-HT₇, which are implicated in depression, anxiety, and psychosis.

  • Dopamine (D) Receptors: Affinity for D₂, D₃, and D₄ receptors is also common. Dual D₂/5-HT₂A antagonists are a cornerstone of atypical antipsychotic therapy.

  • Adrenergic Receptors: Cross-reactivity with α-adrenergic receptors is frequently observed and can contribute to both therapeutic effects and side-effect profiles.

Structure-Activity Relationship (SAR) Insights

The design of this compound incorporates several features that are relevant from an SAR perspective.[3][14]

  • Phenyl Ring Substitution: The 4-ethyl group is a moderately lipophilic, electronically neutral substituent. Compared to an unsubstituted phenyl ring, the ethyl group can enhance binding affinity through van der Waals interactions in a hydrophobic pocket of a receptor. It can also influence the metabolic profile of the compound, potentially blocking a site of aromatic hydroxylation.

  • Piperazine Ring: The two nitrogen atoms are key pharmacophoric features. The secondary amines can act as hydrogen bond donors and acceptors. The N1 nitrogen is typically crucial for interacting with an acidic residue (e.g., Aspartate) in aminergic GPCRs. The N4 nitrogen is a common site for further substitution to extend the molecule towards other binding regions or to modulate pharmacokinetic properties.[4]

  • Stereochemistry at C2: The chirality at the C2 position can be critical for receptor recognition. It is highly probable that one enantiomer will display significantly higher affinity and/or efficacy for a given biological target compared to the other.

Conclusion and Future Perspectives

This compound is a well-defined chemical entity that embodies the privileged nature of the phenylpiperazine scaffold. Its structure provides a versatile platform for further chemical modification, particularly at the N4 position, to develop novel ligands with tailored selectivity and properties. The presence of the 4-ethyl group offers a specific vector for exploring hydrophobic interactions within receptor binding sites. For researchers in drug development, this compound serves as an excellent starting point or fragment for library synthesis aimed at discovering next-generation therapeutics for CNS disorders and beyond. Future work should focus on the chiral separation of its enantiomers and their subsequent pharmacological profiling to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this promising scaffold.

References

An In-depth Technical Guide to 2-(4-Ethylphenyl)piperazine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Ethylphenyl)piperazine, a substituted arylpiperazine of significant interest in medicinal chemistry and drug development. Phenylpiperazine derivatives are a well-established class of compounds known for their diverse pharmacological activities, particularly targeting central nervous system (CNS) receptors.[1][2] This document details the chemical identity, physicochemical properties, a robust synthetic pathway, and state-of-the-art analytical methodologies for the characterization and quality control of this compound. Furthermore, it explores the compound's potential applications within the broader context of arylpiperazine pharmacology, offering valuable insights for researchers and professionals in the field.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a piperazine ring attached to a 4-ethylphenyl moiety.[3] The specific CAS (Chemical Abstracts Service) number assigned to the racemic mixture is 910444-30-3 .[3][4][] It is crucial for researchers to distinguish between the racemate and its individual enantiomers, such as (R)-2-(4-Ethylphenyl)piperazine, which has a distinct CAS number of 1213347-46-6 .[6]

The fundamental properties of this compound are critical for its handling, formulation, and analysis. These are summarized in the table below.

PropertyValueSource
CAS Number 910444-30-3 (for racemate)[3][4][]
IUPAC Name This compound[3][]
Molecular Formula C12H18N2[3][4][]
Molecular Weight 190.28 g/mol [3][6]
Boiling Point 324.9°C at 760 mmHg (Predicted)[]
Density 0.973 g/cm³ (Predicted)[]
InChI Key XXPMLIBLWBCOEI-UHFFFAOYSA-N[3][]
SMILES CCC1=CC=C(C=C1)C2CNCCN2[3][]
Topological Polar Surface Area 24.1 Ų[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]

Synthesis and Purification

The synthesis of arylpiperazines can be achieved through several established routes.[7][8] A common and effective method for constructing the piperazine ring involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine.[9] This approach offers high yields and operational simplicity, making it suitable for laboratory-scale synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved via the cyclization reaction between 4-ethylaniline and bis(2-chloroethyl)amine hydrochloride under elevated temperatures. The causality behind this choice lies in the nucleophilic nature of the aniline nitrogen attacking the electrophilic carbons of the bis(2-chloroethyl)amine, leading to the formation of the heterocyclic piperazine ring.

Synthesis_Pathway cluster_reactants Starting Materials cluster_product Product Reactant1 4-Ethylaniline Reaction_Step Cyclization (High Temperature) Reactant1->Reaction_Step Reactant2 Bis(2-chloroethyl)amine Hydrochloride Reactant2->Reaction_Step Product This compound Reaction_Step->Product HCl removal (Base wash) Analytical_Workflow Crude Crude Synthesized Product Purification Column Chromatography Crude->Purification Purity_Check Purity Assessment (HPLC/GC-MS) Purification->Purity_Check Purity_Check->Purification If impure Structure_ID Structural Confirmation (NMR, MS) Purity_Check->Structure_ID If pure Final Characterized Compound (>95% Purity) Structure_ID->Final Pharmacological_Context Compound This compound Receptor CNS G-Protein Coupled Receptors (e.g., 5-HT, Dopamine) Compound->Receptor Binds to Pathway Downstream Signaling Cascades Receptor->Pathway Activates/Inhibits Effect Modulation of Neurotransmission Pathway->Effect Outcome Potential Therapeutic Effect (e.g., Antipsychotic, Antidepressant) Effect->Outcome

References

Synthesis pathways for 2-(4-Ethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Ethylphenyl)piperazine

Abstract

The 2-arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs targeting a wide array of neurological and oncological conditions.[1][2][3] Its prevalence is due to the unique physicochemical properties conferred by the piperazine ring, which can enhance aqueous solubility and bioavailability, while the aryl substituent provides a vector for modulating target affinity and selectivity.[2] This guide provides a comprehensive overview of robust and versatile synthetic pathways to this compound, a key intermediate for drug discovery programs. We will explore classical cyclization strategies and modern C-H functionalization techniques, offering detailed experimental protocols, mechanistic insights, and comparative data to guide researchers in selecting the optimal route for their specific application.

Strategic Approaches to the 2-Arylpiperazine Core

The synthesis of 2-substituted piperazines, particularly those bearing an aryl group, can be broadly categorized into two primary strategies:

  • Ring-Closing Cyclization: Building the piperazine heterocycle from acyclic precursors. This is the most traditional and widely employed approach.

  • Direct C-H Functionalization: Introducing the aryl group onto a pre-existing piperazine ring. This represents a more modern, atom-economical strategy.

This guide will detail validated protocols from both categories, providing the rationale behind key experimental choices.

Pathway I: Classical Ring Cyclization via N,N'-Disubstituted Anilines

One of the most direct and established methods for synthesizing N-arylpiperazines involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine.[1][4] This method is valued for its operational simplicity and use of readily available starting materials.

Mechanistic Rationale

The reaction proceeds via a double nucleophilic substitution mechanism. The aniline nitrogen of 4-ethylaniline first displaces one of the chlorides from bis(2-chloroethyl)amine in an initial N-alkylation step. The resulting secondary amine then undergoes an intramolecular cyclization, displacing the second chloride to form the piperazine ring. High temperatures are typically required to drive both the intermolecular and intramolecular substitution reactions to completion.[4]

Experimental Protocol: Cyclization of 4-Ethylaniline

Materials:

  • 4-Ethylaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Diethylene glycol (or other high-boiling solvent)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-ethylaniline (1.0 equiv.), bis(2-chloroethyl)amine hydrochloride (1.1 equiv.), and diethylene glycol.

  • Heat the reaction mixture to 130-140°C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Acidify the aqueous solution with concentrated HCl to a pH of ~2 to protonate the desired product and unreacted amines, allowing for the removal of non-basic organic impurities.

  • Wash the acidic aqueous layer with ethyl acetate (3x). Discard the organic layers.

  • Basify the aqueous layer to a pH of >12 with a 50% NaOH solution, ensuring the solution remains cool in an ice bath.

  • Extract the deprotonated product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield this compound.

Workflow and Data Summary

G cluster_setup Reaction Setup cluster_reaction Cyclization cluster_workup Aqueous Workup cluster_purification Purification s1 Combine 4-Ethylaniline, bis(2-chloroethyl)amine HCl, and Diethylene Glycol r1 Heat to 130-140°C s1->r1 r2 Stir for 12-18h r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Cool and Dilute with Water r3->w1 w2 Acidify with HCl (pH ~2) w1->w2 w3 Wash with Ethyl Acetate w2->w3 w4 Basify with NaOH (pH >12) w3->w4 w5 Extract with Ethyl Acetate w4->w5 p1 Dry Organic Layer (Na₂SO₄) w5->p1 p2 Concentrate in vacuo p1->p2 p3 Purify (Chromatography/Distillation) p2->p3 end end p3->end This compound

ParameterConditionRationale
Solvent Diethylene glycolHigh boiling point allows for the necessary reaction temperature.
Temperature 130-140°CProvides sufficient thermal energy to overcome the activation barrier for the double Sₙ2 reaction.[4]
Workup Acid-Base ExtractionSeparates the basic amine product from neutral or acidic impurities and excess starting materials.
Expected Yield 40-60%Yields can be moderate due to potential side reactions and the harsh reaction conditions.

Pathway II: Modern Photoredox-Mediated C-H Arylation

Recent advances in synthetic methodology allow for the direct functionalization of C-H bonds, representing a highly atom-economical approach.[3] Photoredox catalysis can be harnessed to directly couple a pre-formed piperazine ring with an aryl halide, offering a novel route to 2-arylpiperazines.[2]

Mechanistic Rationale

This proposed pathway is adapted from established photoredox C-H functionalization protocols.[2][3] The mechanism involves several key steps:

  • Excitation: A photocatalyst, such as an Iridium(III) complex, absorbs visible light and is excited to a long-lived, high-energy state.

  • Single Electron Transfer (SET): The excited photocatalyst acts as a powerful oxidant, abstracting an electron from the N-Boc-piperazine to form an amine radical cation.

  • Deprotonation: A mild base deprotonates the C-H bond adjacent to the nitrogen, generating a key α-amino radical intermediate.

  • Radical Coupling: This α-amino radical couples with an aryl radical species (generated from the aryl halide via a separate catalytic cycle or direct interaction) to form the C-C bond.

  • Rearomatization: The resulting intermediate rearomatizes to yield the final product and regenerate the catalyst.

The use of a protecting group like Boc (tert-butoxycarbonyl) on one nitrogen is crucial to control reactivity and prevent N-arylation.

Experimental Protocol: Direct C-H Arylation

Materials:

  • N-Boc-piperazine

  • 1-Ethyl-4-iodobenzene

  • [Ir(ppy)₂(dtbbpy)]PF₆ (or similar Ir/Ru photocatalyst)

  • Sodium acetate (NaOAc)

  • Degassed dimethylformamide (DMF)

  • Blue LED light source (450 nm)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To an oven-dried Schlenk tube, add N-Boc-piperazine (1.5 equiv.), 1-ethyl-4-iodobenzene (1.0 equiv.), [Ir(ppy)₂(dtbbpy)]PF₆ (1-2 mol%), and NaOAc (2.0 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed DMF via syringe.

  • Place the reaction tube approximately 5-10 cm from a blue LED light source and stir at room temperature for 24 hours.

  • Upon completion (monitored by LC-MS), dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude N-Boc-2-(4-ethylphenyl)piperazine by flash chromatography.

  • Deprotection: Dissolve the purified intermediate in DCM and add TFA (5-10 equiv.). Stir at room temperature for 2-4 hours.

  • Concentrate the mixture under reduced pressure, re-dissolve in water, basify with NaOH, and extract with ethyl acetate to yield the final product.

Workflow and Data Summary

G cluster_setup Inert Atmosphere Setup cluster_reaction Photoredox Reaction cluster_workup Purification of Intermediate cluster_deprotection Boc Deprotection s1 Combine N-Boc-piperazine, 1-ethyl-4-iodobenzene, photocatalyst, and base in a Schlenk tube s2 Evacuate and backfill with Argon s1->s2 s3 Add degassed DMF s2->s3 r1 Irradiate with Blue LED s3->r1 r2 Stir at RT for 24h r1->r2 w1 Aqueous Workup r2->w1 w2 Purify by Chromatography w1->w2 d1 Treat with TFA in DCM w2->d1 N-Boc Protected Product d2 Acid-Base Workup d1->d2 end end d2->end This compound

ParameterConditionRationale
Catalyst Iridium PhotocatalystEfficiently absorbs visible light to initiate the required single electron transfer (SET) processes.[3]
Atmosphere Inert (Argon)Prevents quenching of the excited photocatalyst and radical intermediates by oxygen.
Protecting Group BocDirects reactivity to the C-H bond and prevents undesired N-arylation. Easily removed under acidic conditions.
Expected Yield 50-75% (over 2 steps)C-H functionalization can offer good yields under optimized conditions, though catalyst screening may be necessary.

Pathway III: Decarboxylative Annulation

A highly elegant and convergent strategy involves the visible-light-promoted decarboxylative annulation between a glycine-based diamine and an aldehyde.[5] This method constructs the substituted piperazine ring in a single step from simple, readily available precursors.

Mechanistic Rationale

Adapted from the work of Gueret et al., this protocol utilizes photoredox catalysis to generate an α-amino radical from a glycine-derived diamine.[5]

  • The diamine and 4-ethylbenzaldehyde first condense to form an intermediate imine.

  • Simultaneously, the photocatalyst, upon excitation by visible light, facilitates the decarboxylation of the glycine moiety, generating a nucleophilic α-amino radical.

  • This radical undergoes a 6-endo-trig cyclization onto the imine.

  • The resulting radical intermediate is then reduced and protonated during workup to afford the final 2-arylpiperazine product.

This approach offers excellent control over the substitution pattern and proceeds under exceptionally mild conditions.

Experimental Protocol: Decarboxylative Annulation

Materials:

  • N-(2-aminoethyl)glycine (or suitable protected derivative)

  • 4-Ethylbenzaldehyde

  • [Ir(ppy)₂(dtbpy)]PF₆ (or 4CzIPN as an organic photocatalyst)

  • Mild base (e.g., K₂CO₃)

  • Degassed Acetonitrile (MeCN)

  • Blue LED light source (450 nm)

Procedure:

  • In an inert atmosphere glovebox or Schlenk line, combine N-(2-aminoethyl)glycine (1.2 equiv.), 4-ethylbenzaldehyde (1.0 equiv.), the photocatalyst (1-5 mol%), and K₂CO₃ (1.5 equiv.) in a reaction vessel.

  • Add degassed acetonitrile and seal the vessel.

  • Irradiate the stirred mixture with a blue LED light source at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate this compound.

Workflow and Data Summary

G cluster_setup Reaction Setup (Inert) cluster_reaction Annulation Reaction cluster_purification Purification s1 Combine Diamine, Aldehyde, Photocatalyst, and Base s2 Add degassed Acetonitrile s1->s2 r1 Irradiate with Blue LED s2->r1 r2 Stir at RT for 12-24h r1->r2 p1 Filter Reaction Mixture r2->p1 p2 Concentrate Filtrate p1->p2 p3 Purify by Chromatography p2->p3 end end p3->end This compound

ParameterConditionRationale
Key Reagents Glycine-based diamine, AldehydeReadily available and diverse precursors allow for modular synthesis of various analogs.
Catalysis Visible-light photoredoxEnables the reaction to proceed under very mild conditions (room temperature), increasing functional group tolerance.[5]
Key Step Decarboxylative CyclizationA convergent and efficient method to form the substituted piperazine ring in a single step.
Expected Yield 60-85%This modern annulation method is reported to provide good to excellent yields.[5]

Conclusion and Outlook

The synthesis of this compound can be accomplished through several distinct and effective pathways. The classical cyclization of 4-ethylaniline with bis(2-chloroethyl)amine remains a viable, albeit harsh, method suitable for large-scale production where cost of starting materials is a primary driver. For research and development settings, modern photoredox-catalyzed methods offer significant advantages. Direct C-H arylation provides an intriguing, atom-economical route, while the decarboxylative annulation strategy stands out for its mild conditions, convergence, and high efficiency. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, available starting materials, desired purity, and tolerance for harsh reaction conditions. The continued development of C-H functionalization and photoredox catalysis is expected to provide even more efficient and sustainable methods for the synthesis of this important pharmaceutical scaffold in the future.

References

An In-depth Technical Guide to the Predicted Mechanism of Action of 2-(4-Ethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive analysis of the predicted mechanism of action for the novel compound 2-(4-Ethylphenyl)piperazine. Lacking direct empirical data in the public domain, this guide synthesizes information from structure-activity relationships (SAR) of the well-characterized phenylpiperazine class of molecules to formulate a primary hypothesis. We predict that this compound functions as a multi-target ligand with a significant affinity for dopamine D2 and serotonin 5-HT2A receptors, likely acting as an antagonist. This guide outlines the scientific rationale for this prediction and provides a detailed roadmap for its experimental validation, including in-vitro binding and functional assays. Our objective is to furnish drug development professionals with a robust, scientifically-grounded framework to initiate the investigation of this compound's therapeutic potential.

Introduction: The Phenylpiperazine Scaffold as a Privileged Structure in Neuropharmacology

The phenylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of G-protein coupled receptors (GPCRs), particularly within the central nervous system (CNS). Compounds incorporating this structure are prevalent in therapeutics for psychiatric and neurological disorders, exhibiting activities as antipsychotics, antidepressants, and anxiolytics. The versatility of the phenylpiperazine core allows for fine-tuning of receptor affinity and functional activity through specific substitutions on both the phenyl ring and the piperazine nitrogen.

The subject of this guide, this compound, is a distinct molecule within this class. Its structure features an ethyl group at the para-position of the phenyl ring. While specific pharmacological data for this exact compound is not currently available in peer-reviewed literature, its structural analogy to well-known psychoactive agents allows for the formulation of a strong, evidence-based hypothesis regarding its mechanism of action.

Predicted Mechanism of Action: A Multi-Target Receptor Antagonist Profile

Based on extensive structure-activity relationship (SAR) data from the phenylpiperazine class, we hypothesize that this compound acts as a ligand for monoaminergic receptors. The specific substitution pattern suggests a primary interaction with dopamine and serotonin receptors.

Primary Hypothesis: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

The core hypothesis is that this compound possesses significant antagonist activity at both the dopamine D2 and serotonin 5-HT2A receptors. This dual-target occupancy is a hallmark of atypical (or second-generation) antipsychotics, which are known for their efficacy in treating psychosis with a reduced incidence of extrapyramidal side effects compared to typical antipsychotics.

  • Dopamine D2 Receptor Interaction: The phenylpiperazine scaffold is a classic pharmacophore for D2 receptor ligands. The ethyl group at the 4-position of the phenyl ring is expected to enhance lipophilicity, facilitating blood-brain barrier penetration, and to fit within the hydrophobic pocket of the D2 receptor's binding site. Antagonism at this receptor is the primary mechanism for alleviating the positive symptoms of schizophrenia.

  • Serotonin 5-HT2A Receptor Interaction: Many atypical antipsychotics exhibit a higher affinity for the 5-HT2A receptor than for the D2 receptor. This 5-HT2A antagonism is thought to contribute to efficacy against negative symptoms and to mitigate the motor side effects associated with D2 blockade. The electronic and steric properties conferred by the 4-ethylphenyl group are consistent with substitutions known to promote high-affinity binding to the 5-HT2A receptor.

This predicted dual-antagonist profile suggests a potential therapeutic application for this compound in conditions characterized by dopaminergic and serotonergic dysregulation, such as schizophrenia or bipolar disorder.

Secondary and Off-Target Predictions

Beyond the primary targets, the phenylpiperazine scaffold is known for its promiscuity. Therefore, a comprehensive characterization must also investigate potential interactions with other receptors, which could contribute to the compound's overall pharmacological profile or potential side effects.

Receptor/Transporter TargetPredicted InteractionRationalePotential Clinical Implication
Serotonin 5-HT1A Receptor Partial AgonistA common feature of arylpiperazines; may contribute to anxiolytic or antidepressant effects.Anxiolysis, mood regulation
Adrenergic α1/α2 Receptors AntagonistPhenylpiperazines often show affinity for adrenergic receptors.Orthostatic hypotension, sedation
Histamine H1 Receptor AntagonistCommon off-target effect for CNS-active drugs.Sedation, weight gain
Serotonin Transporter (SERT) Weak InhibitorLess common for this specific scaffold, but possible.Antidepressant activity

Proposed Experimental Validation Workflow

To empirically test the hypothesized mechanism of action, a tiered experimental approach is recommended, beginning with in-vitro receptor profiling and progressing to functional assays.

graph "Experimental_Workflow" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Phase 1: In-Vitro Profiling"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_1" { label="Phase 2: Functional Characterization"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

D -> E [label="Prioritized Targets", color="#4285F4", fontcolor="#4285F4"];

subgraph "cluster_2" { label="Phase 3: Downstream Signaling"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

} }

Caption: Tiered workflow for validating the mechanism of action.

Protocol: In-Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the primary hypothesized targets (Dopamine D2, Serotonin 5-HT2A) and a panel of secondary/off-targets.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes or prepare membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293-hD2R, CHO-K1-h5HT2AR).

  • Assay Buffer Preparation: Prepare a binding buffer specific to the receptor being assayed. For example, for D2 receptors: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Competition Binding Reaction:

    • In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A) at its approximate Kd concentration, and a range of concentrations of the test compound (this compound), typically from 10 µM down to 0.1 nM in a serial dilution.

    • Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand, e.g., 10 µM Haloperidol for D2).

  • Incubation: Incubate the plates at an appropriate temperature and duration to reach equilibrium (e.g., 60 minutes at room temperature).

  • Harvesting: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In-Vitro Functional Assays (cAMP and Calcium Flux)

Objective: To determine the functional activity (antagonism, agonism) and potency (IC50) of this compound at D2 and 5-HT2A receptors.

Methodology for D2 Receptor (cAMP Assay):

  • Cell Culture: Use a cell line expressing the human D2 receptor, which is coupled to Gi, an inhibitory G-protein (e.g., CHO-hD2R).

  • Assay Principle: Activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block the agonist-induced decrease in cAMP.

  • Procedure:

    • Plate the cells in a 96-well plate and grow to confluence.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • To test for antagonist activity, add varying concentrations of this compound, followed by a fixed, sub-maximal (EC80) concentration of a known D2 agonist (e.g., Quinpirole). Also include a forskolin challenge to stimulate adenylyl cyclase, against which the agonist's inhibition can be measured.

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and calculate the IC50 for antagonism.

Methodology for 5-HT2A Receptor (Calcium Flux Assay):

  • Cell Culture: Use a cell line expressing the human 5-HT2A receptor, which is coupled to Gq (e.g., HEK-h5HT2AR).

  • Assay Principle: Activation of Gq-coupled receptors stimulates phospholipase C, leading to an increase in intracellular calcium (Ca2+). An antagonist will block this agonist-induced Ca2+ release.

  • Procedure:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • To test for antagonist activity, add varying concentrations of this compound to the wells.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Inject a fixed, sub-maximal (EC80) concentration of a known 5-HT2A agonist (e.g., Serotonin or α-methylserotonin) and immediately measure the fluorescence signal over time.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound to determine the IC50 for antagonism.

Predicted Signaling Pathway

The hypothesized dual antagonism would modulate two critical neurotransmitter systems.

graph "Signaling_Pathway" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowhead="tee"];

subgraph "cluster_D2R" { label="Dopamine D2 Receptor (Gi-coupled)"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_5HT2AR" { label="Serotonin 5-HT2A Receptor (Gq-coupled)"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

Compound [label="this compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Compound -> D2R; Compound -> SHT2AR; }

Caption: Predicted blockade of D2 and 5-HT2A signaling pathways.

Conclusion and Future Directions

The structural features of this compound strongly suggest a pharmacological profile consistent with that of a multi-target atypical antipsychotic agent, with primary antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The experimental framework detailed in this guide provides a clear and robust path for the empirical validation of this hypothesis. Successful confirmation of this predicted mechanism of action would position this compound as a promising lead compound for further preclinical development in the treatment of psychotic disorders. Subsequent investigations should focus on ADME-Tox profiling, in-vivo animal models of psychosis, and further SAR studies to optimize potency and selectivity.

An In-depth Technical Guide to the Pharmacological Investigation of 2-(4-Ethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the discovery of novel therapeutics for central nervous system (CNS) disorders.[1][2][3] These compounds are privileged structures, known to interact with a wide array of biogenic amine receptors, including serotonergic, dopaminergic, and adrenergic systems.[1][2] This guide focuses on a specific, yet under-characterized derivative, 2-(4-Ethylphenyl)piperazine. We will provide a comprehensive roadmap for its pharmacological evaluation, from initial in vitro profiling to in vivo functional assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications of this molecule.

Chemical Profile of this compound

This compound is a small molecule with the chemical formula C12H18N2.[4] Its structure features a piperazine ring directly attached to a phenyl group, which is substituted with an ethyl group at the para position. The piperazine moiety, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a versatile pharmacophore that can be readily modified to modulate a compound's physicochemical and pharmacological properties.[5][6]

PropertyValueSource
Molecular FormulaC12H18N2PubChem[4]
Molecular Weight190.28 g/mol PubChem[4]
IUPAC NameThis compoundPubChem[4]
SMILESCCC1=CC=C(C=C1)C2CNCCN2PubChem[4]
InChIKeyXXPMLIBLWBCOEI-UHFFFAOYSA-NPubChem[4]

The presence of the basic nitrogen atoms in the piperazine ring suggests that this compound will be ionizable at physiological pH, a key characteristic for potential interactions with G-protein coupled receptors (GPCRs).[2] The ethyl substitution on the phenyl ring is expected to influence its lipophilicity and potentially its binding affinity and selectivity for various receptors.

Predicted Pharmacological Profile and Potential Targets

Based on the extensive literature on phenylpiperazine derivatives, we can predict a likely pharmacological profile for this compound. These compounds frequently exhibit affinity for dopamine (D2, D3), serotonin (5-HT1A, 5-HT2A, 5-HT2C), and adrenergic (α1) receptors.[1][2][3][7] The specific substitutions on the phenyl ring and the piperazine nitrogen significantly influence the affinity and selectivity for these targets.

Hypothesized Primary Targets:

  • Dopamine D2/D3 Receptors: Many N-phenylpiperazine analogs are known to bind to D2 and D3 receptors.[7] The nature of the substituent on the phenyl ring can modulate the D2 versus D3 selectivity.

  • Serotonin 5-HT1A and 5-HT2A/2C Receptors: Phenylpiperazines are a well-established class of serotonergic agents.[3] The substitution pattern on the phenyl ring is a critical determinant of affinity for different 5-HT receptor subtypes.

  • Adrenergic α1 Receptors: A number of phenylpiperazine derivatives show significant affinity for α1-adrenoceptors.[2]

The following table outlines the predicted receptor binding affinities (Ki in nM) for this compound based on structure-activity relationships (SAR) of analogous compounds. These are hypothetical values that require experimental validation.

Receptor TargetPredicted Ki (nM)Rationale
Dopamine D210 - 100Phenylpiperazine core is a known D2 ligand.[7]
Dopamine D35 - 50Often higher affinity for D3 over D2 in this class.[7]
Serotonin 5-HT1A1 - 20A primary target for many phenylpiperazines.[3]
Serotonin 5-HT2A20 - 200Generally moderate to high affinity.[3]
Serotonin 5-HT2C15 - 150Often targeted by this scaffold.[3]
Adrenergic α15 - 75Common off-target or primary target activity.[2]

In Vitro Pharmacological Characterization Workflow

A systematic in vitro evaluation is essential to elucidate the pharmacological profile of this compound. This involves an initial broad screening against a panel of CNS receptors, followed by more detailed characterization of high-affinity targets.

Experimental Workflow for In Vitro Characterization

in_vitro_workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_interpretation Data Analysis & Interpretation binding_screen Initial Broad Receptor Screen (e.g., Eurofins SafetyScreen) primary_binding Saturation & Competition Radioligand Binding Assays (for high-affinity targets) binding_screen->primary_binding Identify high-affinity targets (>50% inhibition) functional_assays Determine Functional Activity (Agonist, Antagonist, Inverse Agonist) primary_binding->functional_assays Characterize functional response at validated targets cAMP cAMP Assay (for Gs/Gi-coupled receptors) functional_assays->cAMP ca_flux Calcium Flux Assay (for Gq-coupled receptors) functional_assays->ca_flux beta_arrestin β-Arrestin Recruitment Assay (e.g., Tango, PathHunter) functional_assays->beta_arrestin data_analysis Data Analysis (Ki, IC50, EC50, Emax) cAMP->data_analysis ca_flux->data_analysis beta_arrestin->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: In Vitro Characterization Workflow for this compound.

Detailed Methodologies

1. Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for a range of CNS receptors.

  • Methodology:

    • Initial Screening: A broad competitive binding assay against a panel of GPCRs, ion channels, and transporters is recommended (e.g., Eurofins SafetyScreen or similar). This will identify the primary targets and potential off-target liabilities.

    • Saturation and Competition Binding Assays: For high-affinity targets identified in the initial screen, detailed radioligand binding assays should be performed.[8][9]

      • Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared.

      • Assay Conditions: Membranes are incubated with a specific radioligand and varying concentrations of this compound.

      • Detection: The amount of bound radioligand is quantified using a scintillation counter.

      • Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

2. Functional Assays

  • Objective: To determine the functional activity of this compound at its high-affinity targets (i.e., whether it is an agonist, antagonist, or inverse agonist).[10][11]

  • Methodologies: The choice of assay depends on the G-protein coupling of the receptor.[11]

    • cAMP Assays (for Gs- and Gi-coupled receptors):

      • Cells expressing the target receptor are treated with varying concentrations of this compound.

      • For antagonist activity determination, cells are co-incubated with a known agonist.

      • Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

      • Data are plotted to generate concentration-response curves and determine EC50 (for agonists) or IC50 (for antagonists).

    • Calcium Flux Assays (for Gq-coupled receptors):

      • Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye.

      • Cells are treated with varying concentrations of this compound.

      • Changes in intracellular calcium levels are measured using a fluorescence plate reader.

      • Concentration-response curves are generated to determine EC50 or IC50 values.

    • β-Arrestin Recruitment Assays:

      • These assays, such as the Tango or PathHunter assays, measure the recruitment of β-arrestin to the activated GPCR.[10]

      • This provides information on a G-protein-independent signaling pathway and can reveal biased agonism.

Signaling Pathway for a Gq-Coupled Receptor

gq_pathway ligand This compound (Agonist) receptor Gq-Coupled Receptor (e.g., 5-HT2A) ligand->receptor Binds to g_protein Gαq/βγ receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R on pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release Induces downstream Downstream Cellular Effects ca_release->downstream pkc->downstream

Caption: A typical Gq-coupled receptor signaling pathway.

In Vivo Pharmacological Evaluation

Once the in vitro profile of this compound is established, in vivo studies are necessary to assess its physiological effects and therapeutic potential.[12][13] The choice of animal models and behavioral assays will be guided by the in vitro findings.

Experimental Workflow for In Vivo Evaluation

in_vivo_workflow cluster_preliminary Preliminary In Vivo Studies cluster_efficacy Efficacy Models cluster_analysis Data Analysis & Interpretation pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) bbb Blood-Brain Barrier (BBB) Penetration Assessment pk_pd->bbb tolerability Maximum Tolerated Dose (MTD) & Acute Tolerability bbb->tolerability model_selection Select Relevant Animal Models (based on in vitro profile) tolerability->model_selection Determine appropriate dose range anxiety_models Anxiety Models (e.g., Elevated Plus Maze, Open Field) model_selection->anxiety_models depression_models Depression Models (e.g., Forced Swim Test, Tail Suspension) model_selection->depression_models psychosis_models Psychosis Models (e.g., Amphetamine-induced Hyperlocomotion) model_selection->psychosis_models behavioral_analysis Behavioral Data Analysis anxiety_models->behavioral_analysis depression_models->behavioral_analysis psychosis_models->behavioral_analysis biomarker Biomarker Analysis (e.g., neurotransmitter levels via microdialysis) behavioral_analysis->biomarker conclusion Therapeutic Potential Assessment biomarker->conclusion

Caption: In Vivo Evaluation Workflow for this compound.

Detailed Methodologies

1. Preliminary In Vivo Studies

  • Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in rodents. This is crucial for establishing a rational dosing regimen.

  • Blood-Brain Barrier (BBB) Penetration: Assess the ability of the compound to cross the BBB, a prerequisite for CNS activity.[14] This can be measured by comparing compound concentrations in brain and plasma.

  • Tolerability Studies: Conduct dose-ranging studies to determine the maximum tolerated dose (MTD) and to identify any acute adverse effects.[15]

2. Efficacy Models

The selection of efficacy models will depend on the in vitro pharmacology. For example:

  • If the compound is a potent 5-HT1A agonist:

    • Anxiety Models: The elevated plus maze and open field tests can be used to assess anxiolytic-like effects.[12]

    • Depression Models: The forced swim test and tail suspension test can evaluate antidepressant-like activity.[12]

  • If the compound is a potent D2/D3 antagonist:

    • Psychosis Models: The amphetamine- or MK-801-induced hyperlocomotion models can be used to assess antipsychotic-like potential.[13]

3. Biomarker and Target Engagement Studies

  • In Vivo Microdialysis: This technique can be used to measure changes in neurotransmitter levels in specific brain regions following drug administration, providing evidence of target engagement.[13]

  • Ex Vivo Receptor Occupancy: This method determines the percentage of target receptors occupied by the drug at a given dose.

Conclusion and Future Directions

This technical guide outlines a comprehensive and systematic approach to characterizing the pharmacological profile of this compound. By following the proposed in vitro and in vivo workflows, researchers can elucidate its mechanism of action, identify its primary molecular targets, and assess its potential as a novel therapeutic agent for CNS disorders. The data generated will not only define the properties of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the phenylpiperazine class of compounds. Successful characterization could pave the way for lead optimization and further preclinical development.

References

Spectroscopic Characterization of 2-(4-Ethylphenyl)piperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(4-Ethylphenyl)piperazine, both ¹H and ¹³C NMR will provide critical information about the number and connectivity of atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 100 MHz or higher. Proton decoupling should be used to simplify the spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign proton and carbon signals and confirm connectivity.[1]

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for this compound are presented in Table 1. These predictions are based on the analysis of similar phenylpiperazine derivatives and substituted aromatic compounds.[1][2][3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Ethyl Group
-CH₃~1.25 (t, 3H, J ≈ 7.6 Hz)~15Triplet due to coupling with adjacent CH₂
-CH₂-~2.65 (q, 2H, J ≈ 7.6 Hz)~28Quartet due to coupling with adjacent CH₃
Aromatic Ring AA'BB' spin system expected for para-substitution
H-2', H-6'~7.20 (d, 2H, J ≈ 8.0 Hz)~128
H-3', H-5'~7.30 (d, 2H, J ≈ 8.0 Hz)~129
C-1'-~144Quaternary carbon, attached to ethyl group
C-4'-~138Quaternary carbon, attached to piperazine
Piperazine Ring Signals may be broad due to ring conformational exchange
H-2~4.0 (dd, 1H)~60Methine proton adjacent to the phenyl ring
H-3, H-5 (axial & equatorial)~2.9 - 3.2 (m, 4H)~45, ~50Complex multiplets due to axial/equatorial environments
H-6 (axial & equatorial)~2.8 - 3.0 (m, 2H)~46
N-H~1.5 - 2.5 (br s, 2H)-Broad singlet, chemical shift is solvent and concentration dependent

t = triplet, q = quartet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet

Interpretation of NMR Spectra

The ¹H NMR spectrum is expected to show distinct regions for the aliphatic ethyl group protons, the aromatic protons of the 4-ethylphenyl ring, and the protons of the piperazine ring. The ethyl group should present a characteristic triplet for the methyl protons and a quartet for the methylene protons. The aromatic region will likely display a pair of doublets, typical of a 1,4-disubstituted benzene ring. The piperazine ring protons will appear as a series of complex multiplets due to their different chemical environments and spin-spin coupling. The N-H protons will likely appear as a broad singlet that may exchange with D₂O.

The ¹³C NMR spectrum will show the corresponding carbon signals. The number of signals will reflect the symmetry of the molecule. The two carbons of the ethyl group will be in the aliphatic region. The aromatic region will show four signals for the six carbons of the phenyl ring due to symmetry. The piperazine ring will exhibit three or four distinct signals for its four carbon atoms, depending on the rate of conformational exchange.

Caption: Predicted ¹H and ¹³C NMR assignments for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) is a suitable method for this compound, as it is a soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which will result in more extensive fragmentation.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments.

  • Tandem MS (MS/MS): To further elucidate the fragmentation pathways, tandem mass spectrometry can be performed on the protonated molecular ion.

Predicted Fragmentation Pattern

The molecular weight of this compound (C₁₂H₁₈N₂) is 190.28 g/mol .[4] The expected fragmentation patterns are based on the known behavior of phenylpiperazines and compounds with ethylbenzene moieties.[5][6][7][8]

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

m/z Proposed Fragment Notes
191[M+H]⁺Protonated molecular ion
175[M-CH₃]⁺Loss of a methyl radical from the ethyl group
162[M-C₂H₄]⁺Loss of ethylene via McLafferty rearrangement
119[C₈H₉N]⁺Cleavage of the piperazine ring
105[C₈H₉]⁺Ethylphenyl cation
91[C₇H₇]⁺Tropylium ion, from rearrangement of the ethylphenyl cation
70[C₄H₈N]⁺Fragment from the piperazine ring
56[C₃H₆N]⁺Fragment from the piperazine ring
Interpretation of Mass Spectrum

The ESI mass spectrum is expected to show a base peak at m/z 191, corresponding to the protonated molecule [M+H]⁺. The EI mass spectrum will likely show a molecular ion peak at m/z 190, along with several fragment ions. The fragmentation will likely be initiated by cleavage of the C-C bond in the ethyl group or by cleavage of the bonds within the piperazine ring. The presence of ions at m/z 105 and 91 would be indicative of the 4-ethylphenyl group. Fragments at m/z 70 and 56 are characteristic of the piperazine ring.[5][6]

MS_Fragmentation M [M+H]⁺ m/z = 191 F175 m/z = 175 M->F175 - CH₃ F162 m/z = 162 M->F162 - C₂H₄ F119 m/z = 119 M->F119 - C₄H₉N₂ F70 m/z = 70 M->F70 - C₈H₉N F56 m/z = 56 M->F56 - C₉H₁₁N F105 m/z = 105 F119->F105 - NH F91 m/z = 91 F105->F91 - CH₂

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet, a Nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr). For a solution spectrum, a suitable solvent that does not have interfering absorptions in the regions of interest should be used (e.g., CCl₄).

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The expected IR absorption bands for this compound are based on the characteristic frequencies of the functional groups present.[11][12][13]

Table 3: Predicted Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Intensity
3300 - 3500N-H stretch (piperazine)Medium
3000 - 3100C-H stretch (aromatic)Medium
2800 - 3000C-H stretch (aliphatic - ethyl & piperazine)Strong
~1610, ~1515, ~1460C=C stretch (aromatic ring)Medium to Strong
~1450C-H bend (aliphatic)Medium
~1250C-N stretch (aromatic amine)Strong
~1130C-N stretch (aliphatic amine)Medium
~820C-H out-of-plane bend (para-disubstituted aromatic)Strong
Interpretation of IR Spectrum

The IR spectrum of this compound is expected to show a broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amines in the piperazine ring. The C-H stretching vibrations of the aromatic ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group and piperazine ring will be observed just below 3000 cm⁻¹. The presence of the aromatic ring will be confirmed by the characteristic C=C stretching absorptions in the 1460-1610 cm⁻¹ region. A strong band around 820 cm⁻¹ would be indicative of the 1,4-disubstitution pattern of the phenyl ring. The C-N stretching vibrations will be visible in the fingerprint region.

IR_Vibrations cluster_molecule This compound cluster_vibrations Key Vibrational Modes mol mol NH_stretch N-H Stretch ~3300-3500 cm⁻¹ Aromatic_CH_stretch Aromatic C-H Stretch ~3000-3100 cm⁻¹ Aliphatic_CH_stretch Aliphatic C-H Stretch ~2800-3000 cm⁻¹ Aromatic_CC_stretch Aromatic C=C Stretch ~1460-1610 cm⁻¹ CN_stretch C-N Stretch ~1130-1250 cm⁻¹ Para_bend p-Substituted C-H Bend ~820 cm⁻¹

References

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Ethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Key Piperazine Moiety

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful formulation, efficacy, and safety are built. This guide is dedicated to a molecule of significant interest: 2-(4-Ethylphenyl)piperazine. As a member of the piperazine class, a scaffold prevalent in numerous therapeutic agents, its behavior in solution and under stress dictates its journey from a candidate molecule to a viable therapeutic.[1][2][3]

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a logical and practical workflow for the comprehensive evaluation of this compound's solubility and stability. We will delve into not just the "how" but, more critically, the "why" behind the experimental designs, grounding our protocols in the principles of scientific integrity and regulatory expectations. Every procedure outlined herein is designed to be a self-validating system, ensuring that the data generated is robust, reliable, and readily applicable to your research and development endeavors.

Section 1: Core Physicochemical Attributes of this compound

Before embarking on experimental assessments, a foundational understanding of the molecule's intrinsic properties is essential. This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[4] The presence of the ethylphenyl group significantly influences its lipophilicity and, consequently, its solubility and interaction with biological membranes.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂--INVALID-LINK--[5]
Molecular Weight 190.28 g/mol --INVALID-LINK--[5]
XLogP3 1.5--INVALID-LINK--[5]
Appearance White to off-white crystalline powder (predicted)Inferred from similar compounds

Note: As of the time of this writing, extensive public domain data on the specific physicochemical properties of this compound is limited. The information presented is a combination of computed data and predictions based on structurally related compounds.

Section 2: A Deep Dive into the Solubility of this compound

Solubility is a critical determinant of a drug's bioavailability and manufacturability.[6] This section will guide you through the theoretical considerations and practical methodologies for comprehensively characterizing the solubility of this compound.

Theoretical Considerations: Predicting Solubility Behavior

The structure of this compound, with its basic piperazine ring and lipophilic ethylphenyl group, suggests a pH-dependent aqueous solubility. In acidic environments, the nitrogen atoms of the piperazine ring will be protonated, increasing polarity and enhancing aqueous solubility. Conversely, in neutral to basic conditions, the free base form will predominate, leading to lower aqueous solubility. Its predicted XLogP3 of 1.5 indicates a moderate lipophilicity, suggesting that it will likely exhibit solubility in a range of organic solvents.[5]

Experimental Determination of Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent and is a crucial parameter for formulation development.[7][8] The shake-flask method is the most reliable technique for this determination.

Objective: To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[9]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the samples or filter the supernatant through a 0.45 µm syringe filter.[9][10] This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV method. A calibration curve prepared from standards of known concentrations is essential for accurate quantification.[8]

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

References

A Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a cornerstone of modern medicinal chemistry.[1][2][3] Its unique physicochemical properties and synthetic versatility have established it as a "privileged scaffold," a molecular framework that is recurrent in a multitude of successful drugs.[1][4] This guide traces the remarkable journey of substituted piperazines, from their origins as industrial chemicals to their serendipitous discovery as powerful therapeutic agents. We will explore the key historical milestones, from the first anthelmintic applications to the development of blockbuster drugs for allergies, psychosis, depression, and erectile dysfunction. This document provides an in-depth analysis of the structure-activity relationships, pivotal synthetic methodologies, and the mechanistic principles that have guided the evolution of this indispensable chemical class.

The Dawn of Piperazine: From Industrial Chemical to Parasite Paralysis

The story of piperazine begins not in a pharmacy, but in the realm of industrial chemistry.[1] Originally named for its chemical resemblance to piperidine, a component of black pepper, piperazine itself is not a natural product.[5] Its initial entry into the medical field in the early 20th century was based on a chemical curiosity: its remarkable ability to dissolve uric acid in laboratory settings, leading to its proposed use for treating gout.[1][2] While this application proved unsuccessful in clinical practice, it marked the beginning of piperazine's biomedical investigation.[1]

The true therapeutic breakthrough for piperazine came in 1953, when it was introduced as a highly effective anthelmintic agent for treating parasitic worm infections like roundworm (ascariasis) and pinworm (enterobiasis).[1][2][6] Often prepared as citrate or adipate salts to improve stability and taste, piperazine became a frontline treatment for these widespread infections.[1][7]

Mechanism of Action as an Anthelmintic: Piperazine's efficacy against helminths stems from its specific action on their neuromuscular systems. It acts as an agonist of the inhibitory gamma-aminobutyric acid (GABA) receptor in the worms' muscle cells.[5][6][8] This binding enhances the influx of chloride ions, hyperpolarizing the cell membrane and leading to a flaccid paralysis of the parasite.[8] The immobilized worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled by natural peristalsis.[5][6] This mechanism is highly selective for the parasites, as vertebrates utilize GABA primarily in the central nervous system, and the helminth GABA receptor isoform is distinct.[5][9]

The First Wave: Antihistamines and the Dawn of Psycho-pharmacology

The post-World War II era was a golden age for pharmaceutical research, particularly in the quest for agents to counteract histamine, a key mediator of allergic reactions.[10] Following the discovery of the first antihistamines, researchers at companies like Burroughs Wellcome and UCB began systematically modifying existing chemical scaffolds. This exploration led to the development of the diphenylmethylpiperazines (also known as benzhydrylpiperazines).[10]

These compounds feature a bulky diphenylmethyl group attached to one of the piperazine nitrogens, a feature found to be crucial for high-affinity binding to the H1 histamine receptor.[10] This line of research yielded several foundational first-generation antihistamines:

  • Cyclizine (1947): Developed by Burroughs Wellcome, it became widely used for motion sickness and nausea.[11][12]

  • Chlorcyclizine: Another potent antihistamine from the same class, also noted for its anti-HCV (Hepatitis C Virus) activity in later research.[13]

  • Hydroxyzine: This compound not only possessed antihistaminic effects but also demonstrated significant sedative and anxiolytic (anti-anxiety) properties.

The development of these drugs was a pivotal moment. The observation of profound central nervous system (CNS) effects, such as sedation and anxiety relief, was a serendipitous discovery. It revealed that piperazine-based molecules could readily cross the blood-brain barrier and interact with neurotransmitter systems, paving the way for their exploration in psychiatry. The journey from hydroxyzine to its less-sedating metabolite, cetirizine (a second-generation antihistamine), further highlighted how subtle structural modifications could dramatically alter a drug's CNS penetration and side-effect profile.[10]

The Second Wave: The Rise of Neuroleptics and Antidepressants

The accidental discovery of the psychoactive properties of piperazine antihistamines spurred a new wave of research focused on the CNS.[14] Medicinal chemists began to systematically modify the piperazine scaffold to target monoamine neurotransmitter receptors, such as those for dopamine and serotonin, which were increasingly implicated in psychiatric disorders.[14][15] This led to the development of the arylpiperazines, a vast and highly successful class of CNS-active drugs.[16][17]

Aripiprazole and the Phenylpiperazines: One of the most significant developments was the creation of phenylpiperazine derivatives. By attaching an aromatic ring (like a phenyl group) directly to a piperazine nitrogen, researchers could fine-tune the molecule's affinity for various dopamine (D2) and serotonin (5-HT) receptor subtypes.[14][18] This research led to the development of "atypical" antipsychotics, which offered a better side-effect profile compared to earlier treatments for schizophrenia.[15] Drugs like aripiprazole exemplify this class, acting as multi-receptor ligands to modulate dopaminergic and serotonergic pathways.[16]

Trazodone and the Triazolopyridines: In the 1960s, Italian researchers at Angelini Research Laboratories developed trazodone, a novel antidepressant.[19][20] Patented and later approved by the FDA in 1981, trazodone is a triazolopyridine derivative containing a phenylpiperazine moiety.[19][20][21] It is chemically distinct from tricyclic antidepressants and belongs to the Serotonin Antagonist and Reuptake Inhibitor (SARI) class.[20][21] Its unique mechanism involves inhibiting serotonin reuptake while also potently blocking 5-HT2A receptors, which contributes to its antidepressant, anxiolytic, and notable sedative effects.[21][22]

The Third Wave: Diversification into Modern Blockbusters

The versatility of the piperazine scaffold has allowed its incorporation into a diverse array of modern therapeutic agents far beyond its initial applications.

Sildenafil (Viagra): A Serendipitous Discovery for Erectile Dysfunction The story of sildenafil is one of the most famous examples of drug repositioning. In the late 1980s, chemists at Pfizer were developing a piperazine-containing compound, UK-92,480, as a potential treatment for angina and hypertension.[23][24] The molecule was designed to inhibit the phosphodiesterase type 5 (PDE5) enzyme, which regulates blood flow.[23][25] During early clinical trials in the 1990s, the drug showed minimal efficacy for angina, but male participants reported a striking side effect: improved erections.[23]

Pfizer astutely shifted the development focus to erectile dysfunction.[24] Sildenafil's mechanism involves inhibiting PDE5, which prevents the breakdown of cyclic GMP (cGMP).[25] This leads to smooth muscle relaxation and vasodilation in the penis, facilitating an erection upon sexual stimulation.[25] Approved by the FDA in 1998, sildenafil (Viagra) became the first oral treatment for erectile dysfunction and a global blockbuster.[24][26]

Ketoconazole: An Antifungal Agent The piperazine ring is also a key structural component in the antifungal agent ketoconazole.[27] In this molecule, the piperazine moiety serves as a critical linker, connecting the core imidazole ring (responsible for inhibiting fungal enzyme lanosterol-14α-demethylase) to another substituted phenyl ring.[27][28][29] This structure is essential for its broad-spectrum antifungal activity. Researchers continue to synthesize new ketoconazole derivatives by modifying the distal piperazine nitrogen to develop agents with improved efficacy and safety profiles.[29][30][31]

Table 1: Key Substituted Piperazine Drug Discoveries

Drug NameClassYear of Discovery/ApprovalCore Structural FeaturePrimary Application
Piperazine CitrateAnthelminticc. 1953Unsubstituted Piperazine SaltParasitic Worms
CyclizineAntihistamine (1st Gen)c. 1947DiphenylmethylpiperazineMotion Sickness, Nausea
TrazodoneAntidepressant (SARI)1960s (approved 1981)PhenylpiperazineDepression, Insomnia
KetoconazoleAntifungalc. 1970sDiazolyl-piperazineFungal Infections
SildenafilPDE5 Inhibitor1989 (approved 1998)Substituted Piperazinyl-sulfonylErectile Dysfunction
CetirizineAntihistamine (2nd Gen)c. 1980sCarboxylated DiphenylmethylpiperazineAllergies
AripiprazoleAntipsychotic (Atypical)c. 1990sDichlorophenylpiperazineSchizophrenia, Bipolar Disorder

Experimental Protocols: Synthesis of Substituted Piperazines

The synthesis of substituted piperazines is a cornerstone of medicinal chemistry. The N-alkylation and N-arylation of the piperazine ring are fundamental reactions. Below is a representative protocol for the synthesis of an N-arylpiperazine, a common intermediate for many CNS drugs.

Protocol: Synthesis of 1-(2-methoxyphenyl)piperazine

This two-step procedure involves a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.

Materials:

  • 1-bromo-2-methoxybenzene

  • Piperazine (anhydrous)

  • Palladium(II) acetate [Pd(OAc)2]

  • Racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon balloon).

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.01 eq.), and racemic-BINAP (0.015 eq.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by 1-bromo-2-methoxybenzene (1.0 eq.) and piperazine (1.2 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 18-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1-(2-methoxyphenyl)piperazine.

Visualizations of Key Pathways

Diagram 1: General Synthesis of 1-Arylpiperazines

This diagram illustrates a common synthetic route to arylpiperazines, which are precursors to many antipsychotic and antidepressant drugs.

G A Aryl Halide (Ar-X) e.g., 1-bromo-2-methoxybenzene E Buchwald-Hartwig Amination A->E B Piperazine B->E C Palladium Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) C->E Catalyzes Reaction D 1-Arylpiperazine (Product) E->D G cluster_0 Core Scaffold cluster_1 First Wave: Antihistamines cluster_2 Second Wave: CNS Agents cluster_3 Third Wave: Diversification Piperazine Piperazine Anthelmintic (c. 1953) Antihistamines Diphenylmethyl- piperazines Cyclizine Hydroxyzine Piperazine->Antihistamines Add Diphenyl- methyl group CNS_Agents Arylpiperazines Trazodone (Antidepressant) Aripiprazole (Antipsychotic) Antihistamines:f1->CNS_Agents Observe CNS effects, Develop Arylpiperazines Modern_Drugs Diverse Scaffolds Sildenafil (PDE5 Inhibitor) Ketoconazole (Antifungal) CNS_Agents->Modern_Drugs Scaffold Hopping & New Targets

References

In silico prediction of 2-(4-Ethylphenyl)piperazine activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Prediction of 2-(4-Ethylphenyl)piperazine Activity

This guide provides a comprehensive, technically-grounded framework for the in silico prediction of biological activity for the novel compound, this compound. As drug discovery pipelines increasingly integrate computational methods to de-risk candidates and accelerate timelines, a robust in silico assessment is no longer optional but a critical prerequisite to committing laboratory resources.[1] This document is structured not as a rigid protocol, but as a logical workflow, guiding researchers from initial hypothesis generation to validated predictive models. We will emphasize the causal reasoning behind methodological choices, ensuring that the described workflow is a self-validating system designed for scientific rigor and reproducibility.

Introduction: The Rationale for In Silico First

This guide will detail a multi-pronged computational strategy encompassing target identification, pharmacophore modeling, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis. Each step is designed to build upon the last, creating a funnel that narrows down possibilities and enriches for the most probable biological activities.

Part 1: Target Hypothesis Generation & Data Curation

Before any simulation can be performed, we must first establish a set of plausible biological targets. Given that this compound is a novel entity, we employ a ligand-based approach, inferring potential targets from structurally and pharmacologically similar compounds.

The Principle of Chemical Similarity

The concept of chemical similarity posits that structurally similar molecules are likely to exhibit similar biological activities by binding to similar targets.[8] Many known piperazine derivatives exert their effects by modulating serotonin and dopamine receptors.[9] For example, compounds with an N-aryl piperazine moiety are common in antipsychotic and antidepressant drugs.[3] Therefore, key CNS receptors like the dopamine D2 receptor and serotonin 5-HT1A receptor represent high-priority initial targets for our investigation.

Protocol: Target Identification and Ligand Set Curation
  • Scaffold-Based Database Search: Utilize chemical databases (e.g., PubChem, ChEMBL) to identify all known piperazine-containing compounds with reported biological activity data. The search query should be focused on arylpiperazines to maintain structural relevance to our query molecule.

  • Activity Profiling: Consolidate the search results and group the compounds by their annotated biological targets (e.g., Dopamine Receptors, Serotonin Receptors, Adrenergic Receptors).

  • Target Prioritization: Prioritize targets that are most frequently modulated by arylpiperazines and have a strong, established link to a therapeutic area. For this guide, we will select the Dopamine D2 Receptor as our primary hypothetical target due to the extensive history of piperazine derivatives acting as D2 antagonists.[9]

  • Dataset Assembly for QSAR: Collect a set of at least 30-50 diverse arylpiperazine analogs with experimentally measured binding affinities (e.g., Ki or IC50 values) for the D2 receptor. This dataset is critical for building a predictive QSAR model in a later step. Ensure all activity data was generated under uniform experimental conditions to avoid introducing bias.[10]

Part 2: Molecular Modeling & System Preparation

The quality of in silico predictions is fundamentally dependent on the accuracy of the 3D molecular structures used. This phase focuses on preparing both our query ligand and the selected protein target for computational analysis.

Ligand Preparation: From 2D to 3D

The starting point for our ligand, this compound, is its 2D chemical structure.[6] For docking and 3D-QSAR, a physically realistic, low-energy 3D conformation is essential.

Protocol: Ligand Preparation

  • 2D to 3D Conversion: Using a molecular modeling software (e.g., MOE, Schrödinger Maestro, or open-source tools like RDKit), convert the 2D structure of this compound into an initial 3D conformation.

  • Energy Minimization: Perform a thorough energy minimization using a suitable force field (e.g., MMFF94 or OPLS). This step relaxes the structure into a low-energy state, resolving any steric clashes or unnatural bond geometries.

  • Protonation State and Charge Assignment: At physiological pH (approx. 7.4), the piperazine nitrogens will likely be protonated. It is critical to assign the correct protonation states and calculate partial charges for all atoms, as these govern the electrostatic interactions that are paramount for molecular recognition.

Target Preparation: Refining the Receptor Structure

We will use an experimentally determined structure of the Dopamine D2 Receptor from the Protein Data Bank (PDB). These structures are static snapshots and often contain non-essential molecules that must be removed.

Protocol: Target Protein Preparation

  • Structure Retrieval: Download the crystal structure of the human Dopamine D2 Receptor in complex with a known ligand (e.g., PDB ID: 6CM4). The presence of a co-crystallized ligand is invaluable as it definitively identifies the location and geometry of the binding site.

  • Initial Cleanup: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any ions not critical for structural integrity or binding. Water molecules can often be displaced by a ligand, and their inclusion without advanced simulation techniques can create artifacts.

  • Protonation and Optimization: Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures. Optimize the hydrogen-bonding network and perform a constrained energy minimization. This step corrects the orientation of side chains (like histidine, asparagine, and glutamine) and relieves any minor steric clashes in the crystal structure, resulting in a more physically realistic model.[11]

Part 3: Predictive Modeling Methodologies

With prepared ligand and target structures, we can now apply a suite of in silico techniques to predict the activity of this compound.

Overall Predictive Workflow

The following diagram outlines the comprehensive workflow, illustrating how different computational methods are integrated to build a robust prediction of biological activity.

G cluster_0 Phase 1: Preparation cluster_2 Phase 3: Analysis & Validation Query Molecule\n(this compound) Query Molecule (this compound) Ligand Prep Ligand Prep Query Molecule\n(this compound)->Ligand Prep Target Selection\n(Dopamine D2 Receptor) Target Selection (Dopamine D2 Receptor) Target Prep Target Prep Target Selection\n(Dopamine D2 Receptor)->Target Prep Pharmacophore Modeling Pharmacophore Modeling Ligand Prep->Pharmacophore Modeling Molecular Docking Molecular Docking Ligand Prep->Molecular Docking QSAR Modeling QSAR Modeling Ligand Prep->QSAR Modeling Target Prep->Molecular Docking Binding Pose Analysis Binding Pose Analysis Molecular Docking->Binding Pose Analysis Affinity Prediction Affinity Prediction Molecular Docking->Affinity Prediction Model Validation Model Validation QSAR Modeling->Model Validation ADMET Prediction ADMET Prediction Affinity Prediction->ADMET Prediction

Caption: Integrated workflow for in silico activity prediction.

Pharmacophore Modeling

A pharmacophore is a 3D arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[12][13] It serves as a template to identify other molecules that could bind to the same target.[14]

Structure-Based Pharmacophore Generation Since we have the structure of our target receptor, we can generate a pharmacophore model directly from the binding site's properties.[15]

Protocol: Structure-Based Pharmacophore Modeling

  • Binding Site Analysis: Analyze the interactions between the co-crystallized ligand and the D2 receptor in our prepared structure (e.g., PDB ID: 6CM4).

  • Feature Identification: Identify key interaction points: hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups within the binding pocket.[14]

  • Model Generation: Abstract these features into a 3D pharmacophore model. This model represents the essential criteria a molecule must meet to bind effectively.

  • Screening: Screen the 3D conformation of this compound against this pharmacophore model. A successful alignment suggests that our query molecule can satisfy the key interaction requirements of the D2 receptor binding site.

G cluster_0 Pharmacophore Features cluster_1 Ligand Alignment A Aromatic Ring Ligand Query Ligand A->Ligand fits HBD H-Bond Donor HBD->Ligand matches HBA H-Bond Acceptor HBA->Ligand aligns with HY Hydrophobic HY->Ligand maps to

Caption: Conceptual diagram of pharmacophore feature mapping.

Molecular Docking

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[16] It is one of the most widely used methods in structure-based drug design.[17][18]

Protocol: Molecular Docking Workflow

  • Binding Site Definition (Grid Generation): Define a docking grid box centered on the co-crystallized ligand in the D2 receptor active site. This box specifies the search space within which the docking algorithm will attempt to place the ligand.[19]

  • Docking Simulation: Run the docking calculation using software like AutoDock Vina or Glide.[20] The algorithm will systematically sample many different poses of this compound within the grid box, evaluating each based on a scoring function.

  • Pose Analysis & Scoring: The output will be a set of predicted binding poses, each with a corresponding binding energy score (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.[16]

  • Interaction Analysis: Visualize the top-ranked pose. Critically examine the predicted interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) between the ligand and the receptor. The plausibility of these interactions is a key indicator of a meaningful prediction.

Table 1: Example Molecular Docking Results

Pose Rank Binding Affinity (kcal/mol) Key Interacting Residues Predicted Interactions
1 -9.2 ASP-114, SER-193 Hydrogen Bond, Salt Bridge
2 -8.8 PHE-389, TRP-386 Pi-Pi Stacking

| 3 | -8.5 | VAL-115, LEU-94 | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling creates a mathematical relationship between the chemical structures of a set of compounds and their biological activity.[21] This allows for the prediction of activity for new molecules, like our query compound, that have not been tested experimentally.[22]

Protocol: QSAR Model Development & Prediction

  • Descriptor Calculation: For each molecule in the curated D2 receptor dataset, calculate a wide range of molecular descriptors (e.g., physicochemical properties, topological indices, 3D shape descriptors).

  • Data Splitting: Divide the dataset into a training set (typically ~80%) and a test set (~20%). The model will be built using the training set and its predictive power will be evaluated on the unseen test set. This is a critical step for validating the model's generalizability.[21]

  • Model Building: Use a machine learning algorithm (e.g., Multiple Linear Regression, Random Forest, or Support Vector Machine) to build a model that correlates the descriptors (independent variables) with the experimental binding affinity (dependent variable).[23]

  • Model Validation: The trustworthiness of a QSAR model rests entirely on its validation.[24][25] Key metrics must be calculated.

    • Internal Validation (Training Set): R² (Coefficient of Determination) should be high (e.g., > 0.6).

    • Internal Cross-Validation: Q² (Leave-one-out cross-validation R²) should also be high (e.g., > 0.5). A large gap between R² and Q² suggests model overfitting.

    • External Validation (Test Set): The model must accurately predict the activity of the compounds in the test set. The predictive R² (R²pred) should be > 0.5.

  • Activity Prediction: Once a statistically robust and validated QSAR model is built, calculate the same set of molecular descriptors for this compound and use the model to predict its binding affinity for the D2 receptor.

Table 2: QSAR Model Validation Metrics (Example)

Metric Value Interpretation
R² (Training Set) 0.85 Good fit for the training data
Q² (Cross-Validation) 0.72 Good internal predictive power; low risk of overfitting

| R²pred (Test Set) | 0.78 | Excellent predictive power on unseen data |

Part 4: ADMET Prediction & Integrated Analysis

A compound's potential as a drug depends not only on its efficacy but also on its pharmacokinetic and safety profile. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict these properties early in the discovery process.[8][12]

Protocol: In Silico ADMET Profiling

  • Property Calculation: Using established models (e.g., SwissADME, pkCSM), predict key properties for this compound.

  • Analysis: Evaluate properties such as:

    • Lipinski's Rule of Five: Assesses drug-likeness and oral bioavailability.

    • Blood-Brain Barrier (BBB) Penetration: Crucial for a CNS-active compound.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Predicted Toxicity: Flags potential liabilities like mutagenicity or cardiotoxicity.

Conclusion and Forward Look

This guide has outlined a rigorous, multi-faceted in silico workflow to predict the biological activity of this compound. By integrating target hypothesis generation, pharmacophore modeling, molecular docking, QSAR, and ADMET profiling, we can construct a comprehensive profile of this novel compound.

Based on this hypothetical workflow, we would predict that this compound is a likely ligand for the Dopamine D2 receptor, with a predicted binding affinity in the nanomolar range and a favorable ADMET profile for a CNS drug candidate. This in silico-generated evidence provides a strong, data-driven rationale for synthesizing the compound and proceeding with experimental validation, such as in vitro receptor binding assays. This approach exemplifies the power of computational chemistry to focus resources, reduce costs, and accelerate the journey from chemical concept to therapeutic reality.[26]

References

Methodological & Application

Application Notes & Protocols for the Quantification of 2-(4-Ethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 2-(4-Ethylphenyl)piperazine, a significant piperazine derivative. Designed for researchers, scientists, and professionals in drug development, these application notes offer a suite of robust analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each protocol is presented with an in-depth explanation of the underlying scientific principles, guiding the user through method development, validation, and sample analysis with an emphasis on achieving reliable and reproducible results.

Introduction to this compound and the Imperative for Accurate Quantification

The analytical methods detailed herein are designed to be robust and adaptable, providing a solid foundation for both routine quality control and advanced research applications. The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), are central to the protocols presented.[5][6]

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its versatility, precision, and ability to separate complex mixtures.[7] For non-chromophoric or weakly UV-absorbing compounds like some piperazine derivatives, derivatization may be necessary to enhance detection.[8][9]

Principle of HPLC Analysis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The choice of stationary and mobile phases is critical for achieving optimal separation. For piperazine derivatives, reversed-phase HPLC is a common and effective approach.[10]

HPLC Method Protocol (Starting Point)

This protocol provides a starting point for the development of a validated HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid) gradientA gradient elution is often necessary to achieve good separation of the analyte from potential impurities. Formic acid helps to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and instrument sensitivity.
Detection Wavelength 230 nmThe phenyl group in this compound should provide UV absorbance. This wavelength is a common starting point and should be optimized by scanning the UV spectrum of the analyte.

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a known weight of the sample in the mobile phase or a compatible solvent to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Parameters for HPLC

A robust analytical method must be validated to ensure its suitability for its intended purpose.[4][11] Key validation parameters include:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte in the presence of other components.[5][11]The analyte peak should be well-resolved from other peaks (e.g., impurities, degradation products).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[12]Correlation coefficient (r²) > 0.99.[13]
Accuracy The closeness of the test results to the true value.Recovery of spiked samples should be within 98-102%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]Signal-to-noise ratio of 10:1.[14]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in flow rate, mobile phase composition, etc.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[15] It is particularly useful for the analysis of piperazine derivatives, which can often be made amenable to GC analysis.[12]

Principle of GC-MS Analysis

In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information.[16]

GC-MS Method Protocol (Starting Point)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Methanol or other suitable solvent (GC grade)

  • This compound reference standard

  • Derivatizing agent (optional, e.g., silylation or acylation reagents if needed to improve volatility or thermal stability)[17]

Chromatographic and Mass Spectrometric Conditions:

ParameterConditionRationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Oven Temperature Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minA temperature program is used to separate compounds with a range of boiling points.
Carrier Gas Helium at a constant flow of 1.2 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Ion Source Temperature 230 °CA standard ion source temperature for many applications.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a robust and widely used ionization technique that produces reproducible mass spectra.
Scan Range m/z 40-400A wide scan range to capture the molecular ion and characteristic fragment ions of the analyte.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at 1 mg/mL.

  • Prepare calibration standards by serial dilution.

  • Dissolve unknown samples in the same solvent to a concentration within the calibration range.

  • If derivatization is required, follow a validated derivatization protocol.

Data Analysis and Quantification

Quantification is typically performed using selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The molecular ion or a characteristic and abundant fragment ion of this compound would be chosen for monitoring.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its exceptional sensitivity and selectivity.[18]

Principle of LC-MS/MS Analysis

LC-MS/MS combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. After separation by HPLC, the analyte is ionized (typically using electrospray ionization - ESI), and a specific precursor ion is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity.[19]

LC-MS/MS Method Protocol for Biological Matrices (e.g., Plasma)

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an ESI source

  • Analytical column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4), if available

LC and MS/MS Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A time-based gradient from low to high organic contentTo elute the analyte with good peak shape and separate it from matrix components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Ionization Mode ESI PositivePiperazines are basic compounds and readily form positive ions.
MRM Transitions To be determined by infusing a standard solution of the analyte. A precursor ion (e.g., [M+H]⁺) and one or two product ions will be selected.MRM provides high selectivity and sensitivity.

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial or 96-well plate for injection.

Addressing Matrix Effects

Biological matrices can interfere with the ionization of the analyte, leading to ion suppression or enhancement.[20] The use of a stable isotope-labeled internal standard is the most effective way to compensate for these matrix effects.[19]

Experimental Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample/Standard dissolve Dissolve in Solvent prep_start->dissolve calibrate Prepare Calibration Curve dissolve->calibrate filter Filter (0.45 µm) calibrate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for the quantification of this compound by HPLC.

LC-MS/MS Bioanalysis Workflow

LCMSMS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Plasma Sample add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate UPLC Separation inject->separate ionize ESI+ Ionization separate->ionize mrm MRM Detection ionize->mrm integrate Integrate Peak Areas (Analyte & IS) mrm->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify report Report Concentration quantify->report

Caption: Workflow for bioanalysis using protein precipitation and LC-MS/MS.

Conclusion

The analytical methods presented in this guide provide a comprehensive framework for the reliable quantification of this compound. The choice of technique will depend on the specific application, required sensitivity, and the nature of the sample matrix. It is imperative that any method chosen is subjected to a thorough validation process to ensure the generation of high-quality, reproducible data that can withstand scientific and regulatory scrutiny.

References

Application Note: A Robust HPLC-UV Method for the Quantification of 2-(4-Ethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 2-(4-Ethylphenyl)piperazine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and concentration critical parameters to control. The described isocratic reversed-phase method provides a straightforward and efficient means for quality control and research applications. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

This compound is a substituted piperazine derivative that serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). The piperazine moiety is a common scaffold in drug discovery, known for its versatile pharmacological activities.[1] Ensuring the purity and accurately determining the concentration of this intermediate is paramount for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[2] This document provides a comprehensive guide to a developed and validated HPLC-UV method suitable for the routine analysis of this compound.

Physicochemical Properties and Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

Structure:

A simplified representation of the this compound structure.

Key Properties:

  • Molecular Formula: C12H18N2[3]

  • Molecular Weight: 190.28 g/mol [4]

  • UV Absorbance: As an aromatic compound, this compound is expected to exhibit UV absorbance. Aromatic compounds typically show characteristic absorption bands in the UV spectrum, often with a primary band around 205 nm and a less intense, structured band between 255 nm and 275 nm.[5][6] The ethylphenyl group acts as a chromophore, making UV detection a suitable choice.

  • pKa: Piperazine itself has two pKa values of 5.35 and 9.73.[7] The presence of the ethylphenyl substituent will influence these values, but the basic nature of the piperazine ring is retained. This is a critical consideration for selecting the mobile phase pH to ensure the analyte is in a single ionic form, leading to sharp, symmetrical peaks.

  • Polarity: The molecule possesses both a nonpolar ethylphenyl group and a polar piperazine ring, making it suitable for reversed-phase chromatography.

HPLC-UV Method Development

The goal was to develop a simple, rapid, and reliable isocratic reversed-phase HPLC method. The development process followed a logical, stepwise approach to optimize the separation and detection of this compound.

Initial Conditions and Rationale
  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and was selected as the initial stationary phase due to its hydrophobicity, which is well-suited for retaining the aromatic portion of the analyte. A standard dimension of 250 mm x 4.6 mm with 5 µm particles was chosen for good efficiency and resolution.

  • Mobile Phase Selection: A mixture of an organic modifier and an aqueous buffer is standard for reversed-phase HPLC.

    • Organic Modifier: Acetonitrile was chosen over methanol for its lower viscosity and better UV transparency at lower wavelengths.

    • Aqueous Phase: A phosphate buffer was selected to control the mobile phase pH. To ensure the basic piperazine nitrogens are protonated and the analyte behaves consistently, a slightly acidic pH of 3.0 was targeted. This prevents peak tailing that can occur with basic compounds at neutral or high pH.

  • Detection Wavelength: Based on the UV properties of aromatic compounds, an initial detection wavelength of 260 nm was selected, which is within the typical absorbance range for substituted benzene rings.[8] A photodiode array (PDA) detector was used during development to scan the entire UV spectrum and determine the wavelength of maximum absorbance (λmax).

  • Flow Rate and Column Temperature: A standard flow rate of 1.0 mL/min was chosen as a starting point. The column temperature was initially set to ambient, with the option to increase it to improve peak shape and reduce run time.

Method Optimization

The initial conditions were systematically adjusted to achieve optimal chromatographic performance, defined by a symmetrical peak shape, a reasonable retention time, and adequate sensitivity.

  • Organic Modifier Percentage: The ratio of acetonitrile to buffer was varied to achieve a retention time between 5 and 10 minutes. A higher percentage of acetonitrile decreases retention time, while a lower percentage increases it.

  • Mobile Phase pH: The pH of the buffer was fine-tuned to ensure a sharp, symmetrical peak. For basic compounds like this compound, a mobile phase pH approximately 2 units below the analyte's pKa is often ideal.

  • Wavelength Optimization: The UV spectrum of this compound was recorded using the PDA detector. The λmax was identified and selected as the final detection wavelength to maximize sensitivity.

  • Column Temperature: The effect of column temperature on the analysis was evaluated. Elevating the temperature can sometimes improve peak symmetry and reduce backpressure.

MethodDevelopmentWorkflow cluster_start Phase 1: Initial Parameter Selection cluster_optimization Phase 2: Method Optimization cluster_final Phase 3: Final Method Start Define Analytical Goal: Quantify this compound PhysChem Review Physicochemical Properties (UV Absorbance, pKa, Polarity) Start->PhysChem InitialConditions Select Initial HPLC Conditions - Column: C18 - Mobile Phase: ACN/Buffer - Detector: UV/PDA PhysChem->InitialConditions Inject Inject Standard Solution InitialConditions->Inject Evaluate Evaluate Chromatogram: - Retention Time - Peak Shape (Tailing) - Resolution Inject->Evaluate OptimizeMP Optimize Mobile Phase (% Organic, pH) Evaluate->OptimizeMP Adjust for Retention/Symmetry OptimizeWL Optimize Wavelength (λmax) Evaluate->OptimizeWL Maximize Sensitivity OptimizeTemp Optimize Column Temperature Evaluate->OptimizeTemp Improve Peak Shape FinalMethod Final Optimized Method Evaluate->FinalMethod Criteria Met OptimizeMP->Inject OptimizeWL->Inject OptimizeTemp->Inject

Final Optimized Method

The following table summarizes the final, optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Instrument HPLC system with UV/Vis or PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation:

    • Buffer: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase: Mix acetonitrile and the prepared buffer in a 40:60 (v/v) ratio. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability Testing

Before sample analysis, the performance of the chromatographic system must be verified.[9][10] Inject a working standard solution (e.g., 50 µg/mL) in six replicates. The system is deemed suitable for analysis if the following criteria are met.[11][12]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Method Validation

The optimized method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[13][14][15]

MethodValidationProcess cluster_validation ICH Q2(R1) Validation Parameters Validation Validated HPLC Method Specificity Specificity (Forced Degradation) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness

Specificity (Forced Degradation Studies)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[2][16] Solutions of this compound were subjected to various stress conditions to induce degradation.[17][18] The goal is to achieve 5-20% degradation of the active ingredient.[18]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photolytic Degradation: Exposure to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[18]

Protocol for Acid Hydrolysis:

  • Prepare a 1 mg/mL solution of the drug substance in a suitable solvent.

  • Add an equal volume of 0.1 M HCl.

  • Heat the solution at 60°C for 4 hours.

  • At the designated time, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

  • A control sample (drug substance in solvent without acid) should be prepared and analyzed in parallel.[18]

The results should demonstrate that the peak for this compound is well-resolved from any degradation product peaks, proving the method's specificity.

Linearity and Range

Linearity was assessed by analyzing a series of at least five concentrations of the standard solution over the range of 1-100 µg/mL. The calibration curve was generated by plotting the peak area against the concentration.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by the recovery method. A known amount of this compound standard was spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%
Precision
  • Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% of the test concentration were analyzed on the same day.

  • Intermediate Precision (Inter-assay precision): The repeatability assay was performed on a different day by a different analyst using different equipment.

ParameterAcceptance Criteria
%RSD of Peak Areas ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.

Variations:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Mobile Phase Composition: ± 2% organic content

  • Column Temperature: ± 5°C (25°C and 35°C)

  • Mobile Phase pH: ± 0.2 units (2.8 and 3.2)[19]

The system suitability parameters should be met under all varied conditions, demonstrating the method's reliability during normal use.

Conclusion

The HPLC-UV method described in this application note is rapid, specific, accurate, precise, and robust for the quantitative determination of this compound. The comprehensive validation according to ICH guidelines confirms its suitability for routine quality control analysis in the pharmaceutical industry. This method provides a reliable tool for ensuring the quality of this important pharmaceutical intermediate.

References

Application Notes & Protocols: Characterizing 2-(4-Ethylphenyl)piperazine in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold and a Novel Candidate

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] Its unique conformational flexibility and ability to engage with multiple receptor types have made it a cornerstone in the development of antipsychotic, antidepressant, and anxiolytic agents.[3][4] Many piperazine derivatives exhibit high affinity for serotonergic and dopaminergic G-protein coupled receptors (GPCRs), which are critical regulators of mood, cognition, and behavior.[3][4]

This document provides a comprehensive guide for the initial neuropharmacological characterization of 2-(4-Ethylphenyl)piperazine , a specific derivative for which detailed public data is limited. The protocols outlined herein are designed to systematically evaluate its binding affinity, functional activity at key CNS receptors, and its potential behavioral effects in established rodent models. The overarching goal is to build a foundational pharmacological profile to guide further drug development efforts.

Compound Profile:

Parameter Value Source
IUPAC Name This compound PubChem[5]
CAS Number 910444-30-3 PubChem[5][]
Molecular Formula C₁₂H₁₈N₂ PubChem[5]
Molecular Weight 190.28 g/mol PubChem[5]

| Structure | Chemical structure of this compound | PubChem[5] |

Foundational Strategy: From In Vitro Binding to In Vivo Effects

A logical, tiered approach is essential for characterizing a novel compound. We begin in vitro to determine if the compound physically interacts with specific targets and if that interaction elicits a cellular response. Positive in vitro results provide the rationale and dose-selection guidance for more complex in vivo behavioral studies.

Hypothesized Targets and Rationale

Based on the arylpiperazine structure, the primary hypothesized targets are serotonin (5-HT) and dopamine (D) receptors. Specifically, subtypes like 5-HT₁A, 5-HT₂A, 5-HT₂C, and D₂ are common interaction partners for this chemical class.[3][4] Additionally, some piperazine compounds can modulate GABAergic systems.[7][8] Therefore, our initial screening strategy will focus on these high-probability targets.

General GPCR Signaling Overview

Most serotonin and dopamine receptors are GPCRs that initiate intracellular signaling cascades upon ligand binding.[9][10] Understanding this fundamental process is key to interpreting the functional assay data.

GPCR_Signaling cluster_membrane Cell Membrane Ligand Ligand (e.g., this compound) GPCR GPCR (e.g., 5-HT₂A) Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., IP₃, Ca²⁺) Effector->Second_Messenger Generation Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling cascade.

In Vitro Protocol: Receptor Binding Affinity

The first crucial experiment is to determine if this compound binds to the hypothesized receptors. Radioligand binding assays are the gold standard for quantifying the affinity (Kᵢ) of a test compound for a receptor.[11][12]

Principle of Competitive Radioligand Binding

This assay measures the ability of the unlabeled test compound (the "competitor," i.e., this compound) to displace a radiolabeled ligand ("radioligand") that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the bound radioligand is the IC₅₀, which can then be converted to the inhibition constant (Kᵢ).[11]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) Membranes 1. Prepare Membranes (from cells expressing target receptor) Total Total Binding: Membranes + Radioligand + Buffer Membranes->Total NSB Non-Specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand Membranes->NSB Competition Competition: Membranes + Radioligand + Test Compound Membranes->Competition Radioligand 2. Prepare Radioligand (e.g., [³H]Ketanserin for 5-HT₂A) Radioligand->Total Radioligand->NSB Radioligand->Competition Compound 3. Prepare Test Compound Dilutions Compound->Competition Incubate 4. Incubate to Equilibrium (e.g., 60 min at 30°C) Total->Incubate NSB->Incubate Competition->Incubate Filter 5. Rapid Filtration (Separates bound from free radioligand) Incubate->Filter Count 6. Scintillation Counting (Measures radioactivity on filters) Filter->Count Analyze 7. Data Analysis (Calculate IC₅₀ and Kᵢ) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: 5-HT₂A Receptor Binding Assay

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Radioligand: [³H]Ketanserin (a 5-HT₂A antagonist).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Determinate: Mianserin (10 µM final concentration).

  • Apparatus: 96-well microplate, cell harvester, glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine), scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the membrane aliquot on ice and resuspend in fresh, cold Assay Buffer to a final concentration of 10-20 µg protein per well.[14] Keep on ice.

  • Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer, typically spanning a concentration range from 10⁻¹⁰ M to 10⁻⁴ M.

  • Assay Plate Setup: In a 96-well plate, set up the following reactions in triplicate (final volume 250 µL):

    • Total Binding: 50 µL [³H]Ketanserin, 50 µL Assay Buffer, and 150 µL membrane preparation.

    • Non-Specific Binding (NSB): 50 µL [³H]Ketanserin, 50 µL of 10 µM Mianserin, and 150 µL membrane preparation.

    • Competition: 50 µL [³H]Ketanserin, 50 µL of the respective this compound dilution, and 150 µL membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[13]

  • Filtration: Terminate the reaction by rapid vacuum filtration onto PEI-soaked GF/C filters using a cell harvester. This step is critical; PEI reduces non-specific binding of the radioligand to the filter paper. Wash the filters 3-4 times with ice-cold Wash Buffer.[14]

  • Counting: Dry the filters, place them in scintillation vials with scintillant, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[13]

Data Analysis and Presentation
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.

  • Determine IC₅₀: Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to calculate the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))

    • Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.[14]

Illustrative Data Table:

Target Receptor Radioligand Test Compound IC₅₀ (nM) Test Compound Kᵢ (nM)
5-HT₂A [³H]Ketanserin 85 42
D₂ [³H]Spiperone 250 110

| 5-HT₁A | [³H]8-OH-DPAT | >10,000 | >10,000 |

In Vitro Protocol: Functional Receptor Activity

Binding does not equal function. A compound can be an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays measure the cellular response following receptor binding.[15][16] For Gq-coupled receptors like 5-HT₂A and 5-HT₂C, a calcium flux assay is a robust method to determine functional activity.[17][18]

Principle of Calcium Flux Assay

Activation of Gq-coupled receptors leads to the release of intracellular calcium (Ca²⁺) stores.[19] This assay uses a fluorescent dye that dramatically increases its emission intensity upon binding to Ca²⁺. A plate reader can detect this change, providing a direct measure of receptor activation.

Detailed Protocol: 5-HT₂A Calcium Flux Assay

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT₂A receptor and a promiscuous G-protein like Gα15.

  • Assay Plate: Black, clear-bottom 96-well or 384-well cell culture plates.

  • Reagents: Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM), probenecid (an inhibitor of organic anion transporters that prevents dye leakage).

  • Agonist Control: Serotonin (5-HT).

  • Antagonist Control: Ketanserin.

  • Apparatus: Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate the cells in the assay plate and grow overnight to form a confluent monolayer.

  • Dye Loading: Aspirate the growth medium and add the fluorescent dye solution (containing probenecid) to each well. Incubate for 1 hour at 37°C in the dark. This allows the dye to enter the cells.

  • Assay Execution (Agonist Mode):

    • Place the plate in the fluorescence reader and allow it to equilibrate.

    • Establish a baseline fluorescence reading for ~20 seconds.

    • Automatically inject the various dilutions of this compound and immediately begin reading fluorescence intensity every second for 2-3 minutes.

    • Include a positive control (5-HT) and a vehicle control (buffer).

  • Assay Execution (Antagonist Mode):

    • To test for antagonist activity, pre-incubate the dye-loaded cells with dilutions of this compound for 15-30 minutes.

    • Place the plate in the reader, establish a baseline, and then inject a fixed concentration of the agonist 5-HT (typically its EC₈₀ concentration).

    • Measure the fluorescence response. An antagonist will reduce the signal produced by 5-HT.

Data Analysis and Presentation
  • Calculate Response: The response is typically measured as the peak fluorescence intensity minus the baseline reading.

  • Generate Dose-Response Curve: Plot the response against the log concentration of the test compound.

  • Determine Potency/Inhibition: Use non-linear regression to calculate the EC₅₀ (concentration for 50% of maximal response for an agonist) or IC₅₀ (concentration for 50% inhibition for an antagonist).

Illustrative Data Table:

Target Receptor Assay Mode Test Compound EC₅₀ (nM) Test Compound IC₅₀ (nM) Max Efficacy (% of 5-HT)
5-HT₂A Agonist 150 - 88% (Partial Agonist)

| 5-HT₂C | Antagonist | - | 95 | N/A |

In Vivo Protocol: Behavioral Assessment

If a compound shows promising in vitro activity (e.g., potent agonism/antagonism at relevant receptors), the next step is to assess its effects on behavior in whole animal models.[20][21] The elevated plus maze (EPM) and forced swim test (FST) are widely used screening tools for anxiolytic and antidepressant-like activity, respectively.[22][23][24]

InVivo_Workflow Acclimatize 1. Animal Acclimatization (1 week) Habituate 2. Habituation to Test Room (≥1 hour before test) Acclimatize->Habituate Dosing 3. Compound Administration (Vehicle, Positive Control, Test Compound) Habituate->Dosing Test 4. Behavioral Test (e.g., Elevated Plus Maze) Dosing->Test Record 5. Video Recording & Scoring (Blinded observer or automated tracking) Test->Record Analyze 6. Statistical Analysis (e.g., ANOVA) Record->Analyze

Caption: General workflow for an in vivo behavioral pharmacology study.

Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Principle: The EPM relies on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[25] Anxiolytic compounds increase the proportion of time spent in the open arms.[22]

Procedure:

  • Apparatus: A plus-shaped maze raised off the floor with two open arms and two enclosed arms.

  • Animals: Male mice or rats.

  • Dosing: Administer this compound (e.g., via intraperitoneal injection) at various doses (e.g., 1, 5, 10 mg/kg) 30 minutes before the test. Include a vehicle control group and a positive control group (e.g., diazepam).

  • Test: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes. The session is video-recorded.

  • Scoring: An observer blinded to the treatment groups (or automated software) scores:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into open and closed arms.

    • Total distance traveled (a measure of general locomotor activity).

Data Analysis: A significant increase in the percentage of time spent in the open arms [(Time in Open / (Time in Open + Time in Closed)) * 100] without a significant change in total distance traveled suggests an anxiolytic-like effect.

Protocol: Forced Swim Test (FST) for Depression-Like Behavior

Principle: The FST is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[23] This immobility is interpreted as a state of behavioral despair. Antidepressant drugs are known to reduce the duration of immobility.[24]

Procedure:

  • Apparatus: A transparent cylinder filled with water (23-25°C).

  • Animals: Male mice or rats.

  • Dosing: Administer the test compound daily for a period (e.g., 7-14 days) to model chronic treatment. The final dose is given 30-60 minutes before the test. Include vehicle and positive control (e.g., fluoxetine) groups.

  • Test: Place the animal in the water for a 6-minute session. The session is video-recorded.

  • Scoring: Score the duration of immobility (defined as floating motionless or making only small movements necessary to keep the head above water) during the last 4 minutes of the test.

Data Analysis: A significant decrease in the duration of immobility in the test compound group compared to the vehicle group suggests an antidepressant-like effect.

Conclusion and Future Directions

This document provides a foundational framework for the neuropharmacological evaluation of this compound. By systematically applying these in vitro and in vivo protocols, researchers can:

  • Quantify its binding affinity at key CNS receptors.

  • Characterize its functional profile as an agonist or antagonist.

  • Screen for potential anxiolytic or antidepressant-like behavioral effects.

The data generated from these studies will create a robust preliminary profile of this compound, elucidating its mechanism of action and therapeutic potential, thereby providing the critical information needed to justify and guide more advanced preclinical development.

References

Application Note: Characterizing 2-(4-Ethylphenyl)piperazine using In Vitro Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel compounds, using 2-(4-Ethylphenyl)piperazine as an exemplary candidate. Piperazine derivatives are a significant class of compounds in medicinal chemistry, known to interact with various neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors.[1][2][3] This application note details the scientific principles and step-by-step protocols for determining the binding affinity (Ki) of a test compound for a G-protein coupled receptor (GPCR) using radioligand binding assays. We present a hypothetical case study focused on the human serotonin 5-HT2A receptor, a common target for psychoactive compounds.[4] The protocols cover cell membrane preparation, radioligand saturation assays to determine receptor density (Bmax) and radioligand affinity (Kd), and competition assays to determine the affinity of this compound.

Scientific Principles of Receptor Binding Assays

Receptor binding assays are fundamental tools in pharmacology for quantifying the interaction between a ligand (e.g., a drug candidate) and its receptor.[5][6] The most common formats are saturation and competition assays, which are considered the gold standard for measuring binding affinity.[7]

1.1. Saturation Binding Assays

A saturation binding experiment is performed by incubating a fixed amount of a receptor preparation with increasing concentrations of a radiolabeled ligand until equilibrium is reached.[8] The goal is to determine two key parameters:

  • Kd (Equilibrium Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of the radioligand's affinity; a lower Kd signifies higher affinity.

  • Bmax (Maximum Binding Capacity): Represents the total concentration of receptors in the preparation.[9]

Binding must be measured in two ways: (1) Total Binding , where only the radioligand and receptor are present, and (2) Non-Specific Binding (NSB) , measured in the presence of a high concentration of an unlabeled competing drug that saturates the target receptors.[10]

Specific Binding is the difference between Total Binding and Non-Specific Binding and represents the binding of the radioligand to the receptor of interest.[9][10]

1.2. Competition Binding Assays

Competition assays measure the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its receptor.[7][11] A fixed concentration of radioligand (typically at or below its Kd) is incubated with the receptor preparation in the presence of increasing concentrations of the test compound.[10]

The data are used to calculate the IC50 (Inhibitory Concentration 50%) , which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.[11] The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[12][13]

To determine an absolute measure of the test compound's affinity, the IC50 is converted to the Ki (Inhibition Constant) using the Cheng-Prusoff equation .[12][14] The Ki is a direct measure of the binding affinity of the inhibitory ligand and is independent of the assay conditions, allowing for comparison of compound potencies across different experiments.[12][13]

Cheng-Prusoff Equation: [12] Ki = IC50 / (1 + ([L]/Kd)) Where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand.

Experimental Design & Workflow

Characterizing a novel compound like this compound requires a systematic approach. The workflow ensures that each step validates the next, providing a robust and reliable final dataset.

G cluster_0 Phase 1: System Validation cluster_1 Phase 2: Compound Characterization cluster_2 Phase 3: Data Analysis P1 Protocol 1: Prepare Receptor Membranes P2 Protocol 2: Saturation Binding Assay P1->P2 Use membranes D1 D1 P2->D1 Determine Kd & Bmax of Radioligand P3 Protocol 3: Competition Binding Assay D1->P3 Use Kd value to set up assay D2 Determine IC50 of This compound P3->D2 DA Calculate Ki using Cheng-Prusoff Equation D2->DA Use IC50 value Final Final Ki Value DA->Final

Figure 1: Experimental workflow for Ki determination.

Materials and Reagents

  • Test Compound: this compound

  • Receptor Source: Commercially available membranes from cells stably expressing the human 5-HT2A receptor (e.g., from MilliporeSigma or Multispan).[15][16] Alternatively, prepare in-house (see Protocol 1).

  • Radioligand: [³H]-Ketanserin (a common antagonist radioligand for 5-HT2A).

  • Displacer for NSB: Mianserin or another structurally distinct 5-HT2A antagonist.

  • Buffers:

    • Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl₂, pH 7.4, with protease inhibitors.[17]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[17]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment:

    • 96-well microplates.

    • Cell harvester (e.g., FilterMate™ Harvester).[17]

    • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[17]

    • Liquid scintillation counter (e.g., MicroBeta TriLux).[17]

    • Centrifuge, homogenizer.

Step-by-Step Protocols

Protocol 1: Preparation of GPCR Cell Membranes [18][19]

This protocol describes a general method for preparing crude membrane fractions from cultured cells overexpressing the receptor of interest.

  • Cell Culture: Grow cells expressing the human 5-HT2A receptor to near confluence.

  • Harvesting: Scrape cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer containing fresh protease inhibitors.[17]

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[17]

  • Washing: Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and centrifuge again.

  • Final Preparation: Resuspend the final pellet in Assay Buffer (or a buffer with 10% sucrose for cryopreservation).[17]

  • Quantification: Determine the protein concentration using a BCA or Bradford assay. Aliquot and store at -80°C until use.

Protocol 2: Saturation Binding Assay ([³H]-Ketanserin vs. 5-HT2A) [9][20]

This protocol determines the Kd and Bmax for the radioligand.

  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-Specific Binding (NSB), and background (no membranes).

  • Radioligand Dilutions: Prepare serial dilutions of [³H]-Ketanserin in Assay Buffer, typically ranging from 0.1 to 10 times the expected Kd (e.g., 0.1 nM to 20 nM).

  • Assay Incubation:

    • To Total Binding wells, add 50 µL of Assay Buffer.

    • To NSB wells, add 50 µL of a high concentration of Mianserin (e.g., 10 µM).

    • Add 50 µL of the appropriate [³H]-Ketanserin dilution to each well.

    • Add 150 µL of the membrane preparation (e.g., 20 µg protein/well) to start the reaction.[17] The final volume is 250 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[17]

  • Harvesting: Stop the reaction by rapid vacuum filtration onto pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.[17]

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) in a scintillation counter.[17]

Protocol 3: Competition Binding Assay (this compound vs. [³H]-Ketanserin) [11]

This protocol determines the IC50 and Ki of the test compound.

  • Plate Setup: Prepare triplicate wells for Total Binding, NSB, and a range of concentrations for the competitor, this compound.

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in Assay Buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare a fixed concentration of [³H]-Ketanserin in Assay Buffer, typically at its Kd value determined from Protocol 2.

  • Assay Incubation:

    • To Total Binding wells, add 50 µL of Assay Buffer.

    • To NSB wells, add 50 µL of Mianserin (10 µM).

    • To Competitor wells, add 50 µL of the appropriate this compound dilution.

    • Add 50 µL of the fixed concentration [³H]-Ketanserin to all wells.

    • Add 150 µL of the membrane preparation to start the reaction.

  • Incubation, Harvesting, and Counting: Follow steps 4-6 from Protocol 2.

Data Analysis and Interpretation

5.1. Saturation Assay Data

  • Calculate Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Convert CPM to molar concentrations (e.g., fmol/mg protein).

  • Plot Specific Binding against the concentration of free radioligand.

  • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a "one-site specific binding" model to determine Kd and Bmax.[8]

Table 1: Hypothetical Saturation Binding Data for [³H]-Ketanserin at 5-HT2A Receptors

[³H]-Ketanserin (nM)Total Binding (fmol/mg)NSB (fmol/mg)Specific Binding (fmol/mg)
0.155550
0.521025185
1.035050300
2.5560125435
5.0675250425
10.0750500250
20.08501000-150
Result Kd = 1.5 nM Bmax = 500 fmol/mg

5.2. Competition Assay Data

  • Calculate percent specific binding at each competitor concentration: % Specific Binding = ((Binding_competitor - NSB) / (Total Binding - NSB)) * 100.

  • Plot % Specific Binding against the log concentration of this compound.

  • Use non-linear regression (e.g., "log(inhibitor) vs. response -- Variable slope") to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation with the Kd value from the saturation assay.[21]

Table 2: Hypothetical Competition Binding Data for this compound

Log [Competitor] (M)% Specific Binding
-10.098.5
-9.595.2
-9.088.1
-8.570.3
-8.049.5
-7.525.6
-7.010.1
-6.54.8
-6.02.1
Result IC50 = 10 nM (1.0 x 10⁻⁸ M)

Ki Calculation:

  • Given: IC50 = 10 nM, Kd of [³H]-Ketanserin = 1.5 nM, [L] = 1.5 nM.

  • Ki = 10 nM / (1 + (1.5 nM / 1.5 nM))

  • Ki = 10 nM / 2

  • Ki = 5.0 nM

This Ki value represents the binding affinity of this compound for the human 5-HT2A receptor.

Signaling Pathway Context

Understanding the receptor's signaling pathway provides context for the binding data. The 5-HT2A receptor is a canonical Gq/11-coupled GPCR.[4] Agonist binding initiates a cascade leading to the activation of Phospholipase C (PLC), which ultimately increases intracellular calcium and activates Protein Kinase C (PKC).[4][22] This pathway is associated with many of the receptor's physiological and psychoactive effects.[23][24]

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gαq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 Ligand Agonist (e.g., Serotonin) Ligand->Receptor binds IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Figure 2: Simplified 5-HT2A receptor Gq signaling pathway.

Conclusion

This application note provides a robust framework for characterizing the binding affinity of a novel piperazine derivative, this compound. By following the detailed protocols for membrane preparation, saturation binding, and competition binding, researchers can reliably determine the Ki value of their compound for a target receptor. The hypothetical data presented for the 5-HT2A receptor yield a Ki of 5.0 nM, indicating a high affinity. This quantitative data is a critical first step in the drug discovery pipeline, enabling lead compound prioritization and further investigation into functional activity and selectivity.

References

In vitro experimental design for 2-(4-Ethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the In Vitro Experimental Design and Profiling of 2-(4-Ethylphenyl)piperazine

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of this compound, a novel chemical entity (NCE) featuring the privileged piperazine scaffold. Given that the piperazine moiety is present in numerous FDA-approved drugs targeting the central nervous system (CNS), this guide outlines a logical, phased approach to elucidate the compound's pharmacological profile. The workflow begins with foundational physicochemical and cytotoxicity assessments, progresses to broad-based target screening with a focus on G-Protein Coupled Receptors (GPCRs), and culminates in essential safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Each protocol is designed to be self-validating and is supported by scientific rationale to explain the causality behind experimental choices, ensuring researchers can generate robust and decision-enabling data.

Introduction: The Rationale for a Phased In Vitro Investigation

The piperazine ring is a cornerstone of modern medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic properties and interact with a wide array of biological targets, particularly GPCRs and ion channels.[1] The subject of this guide, this compound, is an NCE whose biological activity is not yet defined.[2] Therefore, a systematic, multi-phase in vitro evaluation is paramount to unlock its therapeutic potential and identify any potential liabilities early in the drug discovery process.

This guide eschews a rigid template in favor of a logical workflow that mirrors an industrial drug discovery cascade. This approach ensures that resource-intensive experiments are only conducted after foundational data supports further investigation, maximizing efficiency and providing clear go/no-go decision points.

Experimental Philosophy: A Three-Pillar Approach
  • Foundation First: Establish basic drug-like properties. A compound that is insoluble or overtly cytotoxic is unlikely to succeed, regardless of its target affinity.

  • Broad to Specific: Cast a wide net to identify potential biological targets before committing resources to deep mechanistic studies.

  • Safety Always: Integrate safety and ADME profiling early and in parallel. A potent compound is of little value if it carries a significant risk of adverse drug-drug interactions or cardiotoxicity.[3][4]

Phase 1: Foundational Physicochemical and Cytotoxicity Profiling

The objective of this initial phase is to assess the fundamental viability of this compound as a potential drug candidate. These assays are cost-effective and provide critical data that will inform the design of all subsequent experiments.[4][5]

Aqueous Solubility Assessment

Rationale: Solubility is a critical determinant of a compound's behavior in aqueous biological media and is a key factor influencing oral bioavailability. Poor solubility can lead to unreliable data in subsequent in vitro assays and hinder formulation development.

Protocol: Kinetic Solubility Assay via Turbidimetry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 200 µM down to 1.56 µM).

  • Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity (optical density) of each well at a wavelength of 620 nm using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility limit.

General Cytotoxicity Screening

Rationale: It is essential to identify a concentration range where the compound is not generally cytotoxic to ensure that any observed effects in target-based assays are due to specific pharmacological activity, not cellular death. The MTT assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]

Protocol: MTT Assay for General Cytotoxicity

  • Cell Seeding: Seed human cell lines (e.g., HEK293 for general screening, HepG2 for potential liver toxicity) into a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) value.

Data Presentation: Phase 1 Summary
ParameterAssay TypeResultInterpretation
Solubility Kinetic Turbidimetrye.g., > 100 µMHigh solubility, suitable for most in vitro assays without formulation challenges.
Cytotoxicity MTT (HEK293)e.g., CC₅₀ > 50 µMLow general cytotoxicity, providing a safe window for pharmacological testing.
Cytotoxicity MTT (HepG2)e.g., CC₅₀ > 50 µMLow hepatotoxicity concern at this stage.

Phase 2: Broad-Based Target Screening

Rationale: The piperazine scaffold is a well-known GPCR-interacting motif.[7] Therefore, the most logical and efficient approach to identify a primary target for this compound is to screen it against a broad panel of GPCRs. This unbiased approach can reveal on-target activity as well as potential off-target interactions that might be relevant for safety.

Workflow: Commercial GPCR Panel Screening

Outsourcing this step to a specialized vendor (e.g., Eurofins Discovery, Thermo Fisher) is highly recommended for its efficiency and breadth.[8] The compound should be screened at a standard concentration (e.g., 10 µM) in both agonist and antagonist modes.

Workflow Diagram: In Vitro Profiling Cascade This diagram illustrates the logical progression from foundational assays to detailed safety and mechanistic studies.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Hit Validation & MoA cluster_3 Phase 4: Safety & ADME Profiling solubility Aqueous Solubility cytotoxicity General Cytotoxicity (CC50) gpcr_screen Broad GPCR Panel Screen (Agonist & Antagonist Modes) cytotoxicity->gpcr_screen Proceed if CC50 > 10x expected activity cyp_inhibition CYP450 Inhibition cytotoxicity->cyp_inhibition Run in Parallel dose_response Dose-Response (EC50/IC50) gpcr_screen->dose_response Hit Identified (e.g., >50% inhibition/activation) functional_assay Functional Assays (e.g., cAMP, Calcium Flux) dose_response->functional_assay binding_assay Receptor Binding (Ki) functional_assay->binding_assay herg_assay hERG Inhibition metabolic_stability Metabolic Stability

Caption: A logical workflow for the in vitro characterization of a novel compound.

Phase 3: Hit Validation and Mechanism of Action (MoA)

Rationale: A "hit" from the primary screen (typically >50% inhibition or activation at 10 µM) must be validated. This phase confirms the activity, determines the compound's potency, and begins to elucidate its mechanism of action at the target receptor.

Let us assume a hypothetical hit: this compound shows >80% inhibition at the Serotonin 2A Receptor (5-HT₂A) in antagonist mode.

Potency Determination (IC₅₀)

A dose-response curve is generated to determine the concentration of the compound that produces a half-maximal inhibitory effect (IC₅₀).

Functional Mechanism of Action

Rationale: To confirm that the compound is a true antagonist, a functional assay is required. For the 5-HT₂A receptor, which is a Gq-coupled GPCR, a calcium flux assay is appropriate.[9][10] An antagonist will inhibit the calcium release induced by a known agonist (e.g., serotonin).

Signaling Pathway Diagram: Gq-Coupled 5-HT₂A Receptor This diagram shows the signaling cascade that would be inhibited by an antagonist.

G compound This compound (Antagonist) receptor 5-HT2A Receptor compound->receptor Blocks agonist Serotonin (Agonist) agonist->receptor Activates g_protein Gq Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er ca_release Ca²⁺ Release er->ca_release Stimulates response Cellular Response ca_release->response

Caption: Antagonism of the Gq-coupled 5-HT₂A receptor signaling pathway.

Phase 4: Early Safety and ADME Profiling

Rationale: These assays are critical for predicting a compound's potential for drug-drug interactions (DDI) and major safety liabilities like cardiotoxicity. FDA guidance recommends these studies be conducted early in development.[11][12]

Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of CYP enzymes is a primary cause of metabolic drug-drug interactions.[13][14] This assay determines the IC₅₀ of the compound against the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4).

Protocol: CYP Inhibition Assay using Human Liver Microsomes

  • Reagent Preparation: Prepare human liver microsomes (HLMs), a panel of specific CYP probe substrates (e.g., Phenacetin for CYP1A2), and an NADPH regenerating system.

  • Incubation Setup: In a 96-well plate, pre-incubate HLMs with a range of concentrations of this compound for 10 minutes at 37°C.

  • Reaction Initiation: Add the specific probe substrate and the NADPH regenerating system to initiate the metabolic reaction.

  • Reaction Termination: After a set time (e.g., 15 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the substrate-specific metabolite.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Data Presentation: CYP Inhibition Profile
CYP IsoformProbe SubstrateIC₅₀ (µM)Interpretation
CYP1A2 Phenacetin> 50Low risk of DDI via CYP1A2.
CYP2C9 Diclofenac> 50Low risk of DDI via CYP2C9.
CYP2C19 S-Mephenytoin25.3Moderate risk, requires further evaluation.
CYP2D6 Dextromethorphan> 50Low risk of DDI via CYP2D6.
CYP3A4 Midazolam8.9Potential for clinically relevant DDI.
hERG Channel Inhibition

Rationale: Blockade of the hERG potassium channel can lead to QT interval prolongation, a serious cardiac side effect.[15][16] Identifying hERG liability early is a critical safety checkpoint. A thallium flux assay is a higher-throughput alternative to traditional patch-clamp electrophysiology for initial screening.[15][17]

Protocol: hERG Thallium Flux Assay

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., hERG-U2OS or hERG-HEK293).[15]

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™). The dye becomes trapped and non-fluorescent inside the cells.

  • Compound Incubation: Incubate the cells with various concentrations of this compound. Include a vehicle control and a known hERG blocker (e.g., Astemizole) as a positive control.

  • Stimulation & Reading: Add a stimulation buffer containing thallium ions. As thallium enters the cell through open hERG channels, it binds to the dye, causing an increase in fluorescence.

  • Data Acquisition: Measure the fluorescence intensity kinetically using a plate reader.

  • Data Analysis: Calculate the percent inhibition of the thallium flux and determine the IC₅₀ value.

Conclusion and Next Steps

This application note has outlined a structured, multi-phase approach for the initial in vitro characterization of this compound. By following this workflow, researchers can efficiently generate a foundational data package that includes an assessment of the compound's physicochemical properties, general toxicity, potential pharmacological targets, and key safety/ADME liabilities. The results from these studies will provide the critical information needed to make an informed decision on whether to advance the compound into more complex secondary assays, lead optimization, and eventual in vivo studies.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 2-(4-Ethylphenyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on conducting Structure-Activity Relationship (SAR) studies of 2-(4-Ethylphenyl)piperazine analogs. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally acting agents.[1] This guide details the rationale behind SAR studies, a generalized synthetic protocol for analog generation, and robust in vitro protocols for biological evaluation, focusing on G-Protein Coupled Receptors (GPCRs), common targets for arylpiperazines.[2] We further present a framework for SAR data analysis and interpretation to guide lead optimization efforts.

Introduction: The Strategic Imperative of SAR in Drug Discovery

The fundamental principle of medicinal chemistry is that the biological activity of a molecule is intrinsically linked to its chemical structure.[3] Structure-Activity Relationship (SAR) studies are the systematic exploration of this link, where researchers synthesize and test a series of structurally related compounds (analogs) to understand how specific modifications affect their biological properties, such as potency, selectivity, and metabolic stability.[4] A well-executed SAR campaign is the cornerstone of transforming a preliminary "hit" compound into a viable drug candidate.[5]

The this compound core represents a promising starting point for drug discovery. The piperazine ring is a versatile scaffold, with its two nitrogen atoms offering points for chemical modification to modulate physicochemical properties and target interactions.[6] The 2-substituted phenylpiperazine motif is a common feature in ligands targeting aminergic GPCRs.[2] The ethyl group at the para position of the phenyl ring provides a lipophilic handle that can be further modified to probe interactions within the target's binding pocket.

This guide will use the this compound scaffold as a case study to illustrate a comprehensive SAR workflow, from analog design and synthesis to biological characterization and data-driven optimization.

The SAR Workflow: An Iterative Cycle of Design and Discovery

The SAR process is an iterative cycle of design, synthesis, and testing. The goal is to build a qualitative and quantitative understanding of how structural changes influence a compound's interaction with its biological target.

SAR_Workflow A Lead Compound (this compound) B Analog Design & Hypothesis Generation A->B Initial Scaffold C Chemical Synthesis of Analogs B->C Synthetic Targets D In Vitro Biological Screening C->D Test Compounds E Data Analysis & SAR Interpretation D->E Activity Data E->B Design Principles F Selection of New Lead for Next Cycle E->F Optimized Analog Synthesis_Scheme cluster_step1 Buchwald-Hartwig Amination cluster_step2 N-Substitution start1 1-Bromo-4-ethylbenzene intermediate 1-(4-Ethylphenyl)piperazine start1->intermediate start2 Piperazine start2->intermediate final_product N-Substituted Analog intermediate->final_product reagent1 R-X (Alkyl/Acyl Halide) reagent1->final_product GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (Gs) GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., Piperazine Analog) Ligand->GPCR Binds G_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates substrates

References

Application Notes and Protocols for the Use of 2-(4-Ethylphenyl)piperazine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of 2-(4-Ethylphenyl)piperazine as a chemical probe, with a primary focus on its putative role as a modulator of serotonergic receptors. Arylpiperazine scaffolds are prevalent in neuropharmacology, frequently exhibiting affinity for serotonin (5-HT) receptors. This guide is structured to provide not only step-by-step protocols for the characterization of this compound but also the scientific rationale behind the experimental design, data interpretation, and troubleshooting. We will explore its application in target validation and characterization through a multi-faceted approach, encompassing binding affinity determination, functional activity assessment, and selectivity profiling.

Introduction to this compound

This compound is a small molecule belonging to the arylpiperazine class of compounds. The piperazine moiety is a common pharmacophore found in a multitude of clinically approved drugs, particularly those targeting the central nervous system (CNS). While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural similarity to known serotonergic ligands suggests a high probability of interaction with one or more serotonin receptor subtypes.

Chemical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂--INVALID-LINK--
Molecular Weight 190.28 g/mol --INVALID-LINK--
Predicted XLogP3 1.5--INVALID-LINK--

Note: Experimental data on solubility and stability are limited. It is recommended to perform initial solubility tests in common laboratory solvents such as DMSO, ethanol, and aqueous buffers.

Postulated Mechanism of Action: Modulation of Serotonergic Signaling

Based on the prevalence of the arylpiperazine motif in serotonergic drugs, we hypothesize that this compound acts as a ligand for one or more 5-HT receptor subtypes. Serotonin receptors are a diverse family of G-protein coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide array of physiological and neuropsychological processes. Depending on the receptor subtype and the G-protein they couple to (Gs, Gi/o, or Gq), their activation can lead to downstream signaling cascades involving second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).

Experimental_Workflow cluster_tier1 Tier 1: Binding Affinity cluster_tier2 Tier 2: Functional Activity cluster_tier3 Tier 3: Selectivity Profiling A Radioligand Binding Assay B1 cAMP Assay (for Gs/Gi coupled receptors) A->B1 If binding is confirmed B2 Calcium Mobilization Assay (for Gq coupled receptors) A->B2 If binding is confirmed C Off-Target Screening Panel (e.g., other 5-HT subtypes, Adrenergic, Dopaminergic receptors) B1->C If functional activity is observed B2->C If functional activity is observed

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-(4-Ethylphenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 2-(4-Ethylphenyl)piperazine. As a key structural motif in medicinal chemistry, achieving high yields of substituted piperazines is critical for advancing research and development.[1] This document provides in-depth, experience-driven troubleshooting advice, focusing on the common synthetic methodologies and the subtle nuances that can significantly impact reaction outcomes.

Section 1: Overview of Common Synthetic Pathways

The synthesis of this compound, an unsymmetrically substituted piperazine, typically involves forming a crucial carbon-nitrogen or carbon-carbon bond on a pre-existing piperazine or precursor ring. Two dominant strategies are widely employed in the field:

  • Method A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This powerful cross-coupling reaction forms the N-Aryl bond by reacting piperazine (or a protected version) with an aryl halide (e.g., 1-bromo-4-ethylbenzene).[2][3] Its versatility has made it a cornerstone of modern medicinal chemistry for constructing C-N bonds.[4][5]

  • Method B: Synthesis via Cyclization: This classical approach involves constructing the piperazine ring itself from acyclic precursors. A common method involves the reaction of a substituted aniline (e.g., 4-ethylaniline) with bis(2-chloroethyl)amine or similar dielectrophiles to form the heterocyclic ring.[6]

cluster_0 General Synthetic Strategies cluster_A Buchwald-Hartwig Amination cluster_B Cyclization Synthesis Start Target: this compound MethodA Method A: Pd-Catalyzed N-Arylation (Buchwald-Hartwig) Start->MethodA MethodB Method B: Ring Cyclization Start->MethodB A_Reactants Piperazine + 4-Ethylphenyl Halide B_Reactants 4-Ethylaniline + Bis(2-chloroethyl)amine A_Catalyst Pd Catalyst + Ligand + Base A_Reactants->A_Catalyst Coupling A_Product This compound A_Catalyst->A_Product B_Reaction High-Temperature Cyclization B_Reactants->B_Reaction B_Product This compound B_Reaction->B_Product

Caption: High-level overview of primary synthetic routes.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.

Q1: My overall yield is consistently low (<30%). Where should I begin my investigation?

A1: A low yield is a systemic problem that requires a logical, stepwise diagnosis. Before altering reaction parameters, it's crucial to determine the nature of the yield loss: Is it an incomplete reaction, the formation of side products, or loss during workup and purification?

Diagnostic Workflow:

  • Verify Starting Materials: Confirm the identity and purity of your starting materials (e.g., aryl halide, piperazine, solvents) via NMR or GC-MS. Impurities in starting materials can inhibit catalysts or introduce competing side reactions.[7]

  • Analyze Crude Reaction Mixture: Before workup, take a small aliquot of the crude reaction mixture. Analyze it using Thin Layer Chromatography (TLC) and/or LC-MS.

    • High Levels of Starting Material: This indicates an incomplete or stalled reaction. Proceed to Q2.

    • Multiple New Spots/Peaks: This suggests the formation of side products. Proceed to Q3.

    • Desired Product is Major Component: If the crude analysis looks clean but the final isolated yield is low, the issue likely lies with your workup or purification procedure. Proceed to Q5.

Start Low Isolated Yield AnalyzeCrude Analyze Crude Reaction Mixture (TLC, LC-MS) Start->AnalyzeCrude Decision What does the analysis show? AnalyzeCrude->Decision Incomplete Issue: Incomplete Reaction (High SM remaining) Decision->Incomplete Starting Materials Predominate SideProducts Issue: Side Product Formation (Multiple new spots/peaks) Decision->SideProducts Significant Byproducts Observed WorkupLoss Issue: Loss During Workup/ Purification Decision->WorkupLoss Clean Conversion, Low Recovery TroubleshootReaction Troubleshoot Reaction Conditions (See Q2) Incomplete->TroubleshootReaction TroubleshootSelectivity Address Selectivity Issues (See Q3) SideProducts->TroubleshootSelectivity OptimizePurification Optimize Workup & Purification (See Q5) WorkupLoss->OptimizePurification

Caption: Initial diagnostic workflow for low yield.

Q2: I'm using a Buchwald-Hartwig reaction and my starting materials are largely unconsumed. What's wrong?

A2: Seeing unreacted starting materials in a Buchwald-Hartwig coupling almost always points to a problem with the catalytic cycle. The palladium catalyst, ligand, base, and solvent system must work in perfect harmony.

  • Causality - Catalyst Deactivation: The Pd(0) active species is susceptible to oxidation and can be poisoned by impurities. The ligand is not just a spectator; it stabilizes the catalyst and facilitates the key steps of oxidative addition and reductive elimination.[8] An incorrect choice can lead to an inactive complex.

  • Troubleshooting Steps:

    • Check Catalyst & Ligand:

      • Loading: While typically 0.5-2 mol% catalyst is used, for difficult couplings, increasing the loading to 5 mol% can be beneficial.

      • Ligand Choice: The choice of phosphine ligand is critical. For electron-neutral or electron-rich aryl bromides, bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are often superior to older ligands like BINAP or dppf.[9]

      • Air/Moisture Sensitivity: Ensure all reagents are handled under an inert atmosphere (Nitrogen or Argon). Pre-catalysts are often air-stable, but the active Pd(0) species is not.

    • Evaluate the Base:

      • Strength and Solubility: A strong, non-nucleophilic base is required to deprotonate the piperazine. Sodium tert-butoxide (NaOtBu) is common and effective.[8] If solubility is an issue in your chosen solvent, consider lithium bis(trimethylsilyl)amide (LiHMDS). For more sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) may be used, but it often requires higher temperatures.[9]

      • Purity: Use a freshly opened bottle of base. Alkali metal bases are hygroscopic and absorb water and CO₂, which quenches the base and can inhibit the catalyst.

    • Solvent Purity:

      • Use anhydrous, degassed solvents. Toluene, dioxane, and THF are common choices.[9] Water can hydrolyze the phosphine ligand and react with the base. Oxygen can oxidize the Pd(0) catalyst.

ParameterRecommendation for 4-Ethylphenyl BromideRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common, reliable palladium precursors.
Ligand XPhos, RuPhos, SPhosBulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.
Base NaOtBu or K₃PO₄Strong, non-nucleophilic bases that effectively deprotonate piperazine without competing side reactions.[9]
Solvent Toluene or Dioxane (anhydrous)Aprotic, non-coordinating solvents that dissolve reactants well and are stable at required temperatures.[9]
Temperature 80-110 °CProvides sufficient thermal energy to drive the catalytic cycle without causing significant degradation.
Q3: My Buchwald-Hartwig reaction is creating a major byproduct with a higher molecular weight than my product. How do I prevent this?

A3: This is a classic selectivity problem. The byproduct is almost certainly the 1,4-bis(4-ethylphenyl)piperazine, resulting from the arylation of both nitrogen atoms of the piperazine ring. Since piperazine is a symmetric diamine, both nitrogens are nucleophilic.

  • Causality - Lack of Selectivity: Without a directing or blocking group, the second N-H bond is often as reactive as the first, especially if there is a high local concentration of the aryl halide relative to the mono-arylated product.

  • Prevention Strategies:

    • Stoichiometric Control (Less Effective): Using a large excess of piperazine (5-10 equivalents) can statistically favor the mono-arylation product. However, this is atom-inefficient and requires removal of the excess piperazine during purification.

    • Slow Addition: Adding the aryl halide slowly via a syringe pump to a solution of the catalyst, base, and piperazine maintains a low concentration of the electrophile, reducing the chance of a second arylation.

    • Use of a Protecting Group (Most Effective): The most robust and widely accepted solution is to temporarily "block" one of the nitrogen atoms with a protecting group. N-Boc-piperazine is an excellent choice.[10] The Boc group directs the arylation to the unprotected nitrogen. Following the coupling reaction, the Boc group is easily removed under acidic conditions (e.g., with TFA or HCl in dioxane) to yield the desired monosubstituted product cleanly.

Piperazine Piperazine MonoProduct Desired Mono-Arylated Product Piperazine->MonoProduct + Pd/Ligand/Base ArylHalide 4-Ethylphenyl-Br ArylHalide2 4-Ethylphenyl-Br DiProduct Undesired Bis-Arylated Byproduct BocPiperazine N-Boc-Piperazine ProtectedProduct Protected Intermediate BocPiperazine->ProtectedProduct + Pd/Ligand/Base MonoProduct->DiProduct + Pd/Ligand/Base FinalProduct Final Mono-Arylated Product ProtectedProduct->FinalProduct + Acid (Deprotection)

Caption: Mono-arylation vs. bis-arylation side reaction.

Q4: I am attempting a reductive amination, but the reaction is slow and the yield is poor. What factors should I optimize?

A4: Reductive amination is a two-step, one-pot process: (1) formation of an iminium ion intermediate from the amine and a carbonyl, and (2) reduction of the iminium ion by a selective reducing agent.[11] A bottleneck in either step will result in low yield.

  • Causality - Imine/Iminium Formation: The initial condensation to form an imine (or the protonated iminium ion) is a reversible equilibrium reaction that produces water. If this water is not removed or tolerated, the equilibrium will not favor the intermediate, starving the reduction step.

  • Causality - Reducing Agent: The choice of reducing agent is critical. It must be powerful enough to reduce the iminium ion but not so reactive that it reduces the starting carbonyl compound or degrades under the reaction conditions.

  • Troubleshooting Protocol:

    • Promote Iminium Ion Formation:

      • Solvent: Use a solvent that is compatible with the reducing agent but does not hinder imine formation. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.

      • Acid Catalyst: A small amount of acetic acid (AcOH) can catalyze imine formation, but excess acid can protonate the starting amine, rendering it non-nucleophilic, and can also degrade the reducing agent.

    • Select the Right Reducing Agent:

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most reductive aminations.[11] It is mild, tolerant of slightly acidic conditions, and selectively reduces iminium ions over ketones or aldehydes.[11]

      • Sodium Cyanoborohydride (NaBH₃CN): An older choice, effective but highly toxic (releases HCN gas under acidic conditions). STAB is a much safer alternative.

    • Control Reaction Conditions:

      • Temperature: Reactions are typically run at room temperature.

      • Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the reducing agent.

      • Moisture: While the reaction produces water, starting with anhydrous conditions is always best practice.

Optimized Reductive Amination Protocol:

  • To a stirred solution of piperazine (1.0 eq) and 4-ethylacetophenone (1.1 eq) in 1,2-dichloroethane (DCE), add acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Proceed with standard aqueous workup.

Q5: My crude analysis shows good product formation, but I lose most of it during workup and purification. What am I doing wrong?

A5: This is a common and frustrating problem. The issue is almost always related to the physicochemical properties of your product, specifically its basicity. This compound has two basic nitrogen atoms.

  • Causality - pH and Solubility: As a basic compound, your product's solubility is highly dependent on pH.

    • In Acidic Solution (pH < 6): The nitrogens become protonated (R-NH₂⁺). The resulting salt is typically highly soluble in water and insoluble in common organic solvents like ethyl acetate or dichloromethane.

    • In Basic Solution (pH > 9): The nitrogens are in their freebase form (R-NH). This form is typically soluble in organic solvents and much less soluble in water.

  • Troubleshooting the Workup & Purification:

    • Extraction: During your aqueous workup, ensure the aqueous layer is strongly basic (pH > 10, check with pH paper or meter) before extracting with your organic solvent. Use 1M NaOH or saturated NaHCO₃/Na₂CO₃ to basify. If you extract under neutral or acidic conditions, your product will remain in the aqueous layer as a salt.

    • Column Chromatography:

      • Streaking on Silica Gel: The acidic nature of standard silica gel can protonate your basic product, causing it to streak badly down the column, leading to poor separation and recovery.

      • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites and allows for clean elution. Alternatively, use a less acidic stationary phase like alumina.

    • Purification by Crystallization:

      • If your product is an oil or difficult to purify via chromatography, consider converting it to a solid salt for purification. Dissolve the crude freebase in a solvent like isopropanol or ether and add a solution of HCl in ether or concentrated acetic acid.[12] The resulting hydrochloride or diacetate salt will often precipitate as a clean, crystalline solid that can be collected by filtration.[12] The pure freebase can be regenerated by dissolving the salt in water, basifying, and re-extracting.

References

Technical Support Center: Optimization of Buchwald-Hartwig Amination for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of piperazine derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful C-N bond-forming reaction. The N-aryl piperazine motif is a critical scaffold in numerous pharmaceuticals, making mastery of this reaction essential for drug development professionals.[1][2] This guide is structured as a series of troubleshooting questions and answers, designed to address the specific challenges you may encounter at the bench.

Core Principles: The "Why" Behind the Reaction

Before diving into troubleshooting, it's crucial to understand the catalytic cycle. The Buchwald-Hartwig amination is not a simple one-size-fits-all reaction; its success is highly dependent on the delicate balance between several key steps.[3] The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[4][5] Each component—catalyst, ligand, base, and solvent—plays a pivotal role in modulating the efficiency of this cycle.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxidativeAddition Ar-Pd(II)-X(L) Pd(0)L->OxidativeAddition Oxidative Addition + Ar-X AmineCoordination [Ar-Pd(II)-N(H)R₂R₃(L)]+X- OxidativeAddition->AmineCoordination Amine Association + Piperazine (HNR₂R₃) Deprotonation Ar-Pd(II)-NR₂R₃(L) AmineCoordination->Deprotonation Deprotonation + Base Deprotonation->Pd(0)L Reductive Elimination + Product (Ar-NR₂R₃) ReductiveElimination C-N Bond Formation

Caption: A simplified representation of the palladium-catalyzed cycle.

Troubleshooting Guide: From Frustration to Success

This section addresses the most common issues encountered during the Buchwald-Hartwig amination of piperazines.

Issue 1: Low or No Yield/Reaction Stalls

Question: My reaction shows very low conversion of the starting aryl halide, even after extended time or heating. What are the likely causes and how can I fix it?

This is the most frequent challenge and can stem from several sources. A systematic approach is key to identifying the root cause.

Cause A: Inefficient Catalyst System (Palladium Source & Ligand)

The choice of catalyst and ligand is the single most critical factor for success.[6] The ligand, in particular, stabilizes the palladium center and modulates its reactivity.

  • The Problem with Aryl Chlorides: Aryl chlorides are often challenging substrates due to the high energy barrier of the initial oxidative addition step.[7][8] Standard ligands may fail to promote this crucial first step.

  • Solution: Employ sterically hindered, electron-rich dialkylbiaryl phosphine ligands. These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is necessary to activate the strong C-Cl bond.[3]

    • Recommended Ligands: For piperazine couplings, ligands like RuPhos , XPhos , and BrettPhos are excellent starting points.[2][4]

    • Consider Pre-catalysts: Using a pre-formed catalyst (e.g., XPhos Pd G3) can lead to more reliable and cleaner formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[8][9] This avoids inconsistencies in the reduction of Pd(II) to the active Pd(0) state.[10]

Cause B: Suboptimal Base Selection

The base's role is not just to deprotonate the piperazine-palladium complex; its strength, solubility, and steric bulk can dramatically influence the reaction rate and outcome.[11]

  • Strong vs. Weak Bases: Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) often provide the fastest reaction rates.[4] However, they are incompatible with base-sensitive functional groups (e.g., esters, nitro groups) on your substrates.[4]

  • Solution: If you suspect substrate decomposition, switch to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6][10] While the reaction may require a higher temperature or longer time, it preserves the integrity of sensitive molecules. Lithium bis(trimethylsilyl)amide (LHMDS) is an excellent choice for substrates bearing protic functional groups.[4]

Cause C: Inappropriate Solvent Choice

The solvent must dissolve all reagents and intermediates, but it should not interfere with the catalyst.

  • Common Pitfalls: Chlorinated solvents, acetonitrile, and pyridine can coordinate to the palladium center and inhibit catalysis.[7][10] Insolubility of the base or starting materials is another common reason for reaction failure.[10]

  • Solution: Aprotic, non-polar solvents are generally preferred.

    • Toluene is a robust, common choice with a high boiling point.[9]

    • Ethereal solvents like 1,4-dioxane , THF , or 2-MeTHF are also highly effective.[6][7] Dioxane, however, is considered a high-impact solvent to be avoided in greener process development.[12]

    • If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[6]

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckCatalyst Is the catalyst system optimal? (Aryl-Cl requires bulky ligands like XPhos/RuPhos) Start->CheckCatalyst CheckBase Is the base appropriate? (Is NaO-t-Bu degrading the substrate?) CheckCatalyst->CheckBase Yes ActionCatalyst Action: Switch to a bulky biarylphosphine ligand (e.g., XPhos, RuPhos) or use a pre-catalyst. CheckCatalyst->ActionCatalyst CheckSolvent Is the solvent correct? (Are reagents soluble? Avoiding inhibitory solvents?) CheckBase->CheckSolvent Yes ActionBase Action: Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃) if substrate is sensitive. CheckBase->ActionBase CheckPurity Are reagents pure and anhydrous/deoxygenated? CheckSolvent->CheckPurity Yes ActionSolvent Action: Change solvent (e.g., Toluene, Dioxane, 2-MeTHF). Ensure solubility. CheckSolvent->ActionSolvent Success Reaction Optimized CheckPurity->Success Yes ActionPurity Action: Use fresh, dry solvents and reagents. Ensure inert atmosphere. CheckPurity->ActionPurity ActionCatalyst->CheckBase ActionBase->CheckSolvent ActionSolvent->CheckPurity ActionPurity->Success

Caption: A decision tree for troubleshooting low-yield reactions.

Issue 2: Unwanted Side Product Formation

Question: My reaction works, but I'm getting significant amounts of side products, making purification difficult. How can I improve selectivity?

Controlling selectivity is paramount, especially with a symmetrical nucleophile like piperazine.

Side Product A: Double Arylation (Diarylation)
  • The Problem: Unprotected piperazine has two reactive N-H sites. The mono-arylated product can often react a second time with the aryl halide, leading to a difficult-to-separate diarylated byproduct.[13][14] This is especially true if the mono-arylated product is more reactive than the starting piperazine.

  • Solution 1 (Stoichiometry): Use a large excess (5-10 fold) of piperazine.[6] This statistically favors the mono-arylation pathway. However, this is not atom-economical and requires removal of the excess piperazine during workup.

  • Solution 2 (Recommended): Use a mono-protected piperazine, such as N-Boc-piperazine .[6][14] The Boc group effectively blocks one nitrogen, forcing the reaction to occur regioselectively at the free N-H site. The Boc group can then be easily removed under acidic conditions post-coupling. This is the most robust and widely used strategy in pharmaceutical development.[15]

Diarylation_Control Controlling Mono- vs. Di-arylation cluster_unprotected Unprotected Piperazine cluster_protected Mono-protected Piperazine Strategy UnprotectedPiperazine Piperazine (H-N(CH₂)₄N-H) MonoProduct Mono-arylated Product UnprotectedPiperazine->MonoProduct + Ar-X, Pd/L DiProduct Di-arylated Byproduct MonoProduct->DiProduct + Ar-X, Pd/L (Undesired Pathway) ProtectedPiperazine N-Boc-Piperazine ProtectedProduct Protected Mono-arylated Product ProtectedPiperazine->ProtectedProduct + Ar-X, Pd/L FinalProduct Desired Mono-arylated Product ProtectedProduct->FinalProduct Deprotection (e.g., TFA, HCl)

Caption: Workflow for selective mono-arylation of piperazine.

Side Product B: Hydrodehalogenation
  • The Problem: You observe the formation of an arene product where the halide has been replaced by a hydrogen atom.

  • Cause & Solution: This side reaction can be promoted by moisture or other protic impurities that quench the catalytic cycle after oxidative addition. It can also be exacerbated by certain bases or catalyst decomposition at high temperatures.[3][7]

    • Ensure strictly anhydrous and inert conditions. Use an oven-dried flask, anhydrous solvents, and thoroughly degas the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen).[7]

    • Lower the reaction temperature. If catalyst decomposition is suspected, running the reaction at a lower temperature for a longer duration may suppress this pathway.[7]

Side Product C: Aryl Halide Homocoupling (Biaryl Formation)
  • The Problem: Two molecules of your aryl halide couple to form a biaryl species.

  • Cause & Solution: This side reaction is more common with highly reactive aryl halides (like iodides). It can arise from an imbalance in the catalytic cycle.

    • Optimize the catalyst-to-ligand ratio. A ratio of 1:1 to 1:2 (Pd:Ligand) is typical.[7] Screening this ratio can often minimize homocoupling.

    • Use a more appropriate ligand that favors C-N reductive elimination over C-C bond formation.[7]

Key Reagent Selection Guide

The following tables summarize recommended starting points for optimizing your reaction. The optimal choice is always substrate-dependent.[9]

Table 1: Ligand Selection Guide for Piperazine Amination

LigandTypical SubstratesKey Advantages
XPhos Aryl Chlorides & Bromides, Sterically Hindered SubstratesBroadly applicable, highly active, good for challenging couplings.[16]
RuPhos Aryl Chlorides, Secondary Amines (like piperazine)Excellent for coupling secondary cyclic amines.[2][4]
BrettPhos Aryl Chlorides & Mesylates, Primary AminesVery active, good for mono-arylation of primary amines.[2][4]
BINAP Aryl Bromides & TriflatesA "second generation" bidentate ligand, effective for many systems.[3][17]
XantPhos Aryl Bromides & IodidesA bidentate ligand known for its wide bite angle, can be effective and is relatively inexpensive.[18]

Table 2: Base Comparison Guide

BasepKaH (approx.)AdvantagesDisadvantages
NaOt-Bu 19High reaction rates, very common and effective.[10]Incompatible with many sensitive functional groups (esters, ketones, nitro).[4]
LHMDS 26Allows for substrates with protic functional groups (e.g., -OH, -COOH).[4]Very strong base, can have solubility issues.
K₃PO₄ 12.3Mild, good for sensitive substrates, often used with heteroaryl halides.Slower reaction rates, may require higher temperatures.
Cs₂CO₃ 10Mild, good functional group tolerance, better solubility than other carbonates.[10]Generally requires higher temperatures and catalyst loadings.

General Experimental Protocol

This protocol provides a robust starting point for the coupling of an aryl halide with N-Boc-piperazine. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2–1.5 equiv)[1]

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., NaOt-Bu, 1.4–2.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., Toluene, to achieve 0.1–0.5 M concentration)[9]

Procedure:

  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, N-Boc-piperazine, and the base.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Reagent Addition: Add the palladium pre-catalyst to the tube under a positive flow of inert gas. Then, add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed tube in a pre-heated oil bath or heating block set to the desired temperature (typically 80–110 °C).[1]

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-aryl-N'-Boc-piperazine.[1]

Frequently Asked Questions (FAQs)

Q1: My aryl iodide is giving a lower yield than the corresponding aryl bromide. Isn't iodide supposed to be more reactive? A: This is a common and counterintuitive observation in Buchwald-Hartwig aminations. While the C-I bond is weaker, the iodide anion generated during the reaction can act as an inhibitor by forming unreactive palladium-iodide bridged dimers, effectively taking the catalyst out of the cycle.[4][10] Therefore, the general reactivity trend is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[10]

Q2: Can I run this reaction open to the air? A: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Furthermore, an inert atmosphere minimizes hydrodehalogenation side reactions.[7] While some modern pre-catalysts show improved air stability, optimal results and reproducibility are achieved under a strictly inert atmosphere.[13]

Q3: The purification of my final piperazine product is difficult due to its basicity and water solubility. Any tips? A: This is a common challenge. For basic products that streak on silica gel, try pre-treating the silica with triethylamine (typically 1-2% in the eluent) or using basic alumina for chromatography. An acid-base extraction can also be effective: dissolve the crude material in an organic solvent, extract with dilute aqueous acid (e.g., 1M HCl) to move the product into the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract your purified product into a fresh organic layer.[6]

Q4: Can I use piperazine itself as the solvent to drive mono-arylation? A: Yes, this "green" approach has been reported and can be effective for certain substrates, using the large excess of piperazine to favor mono-arylation and eliminate the need for other organic solvents.[13] However, yields can be modest, and significant amounts of the diarylated product can still form.[13] For general reliability and scalability, the mono-protection strategy is preferred.

References

Technical Support Center: Synthesis & Purification of 2-(4-Ethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(4-Ethylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their purification workflows. We will explore common purity challenges and provide detailed, field-proven protocols to achieve high-purity material suitable for downstream applications.

Frequently Asked Questions (FAQs)

Q1: My initial purity analysis (TLC/HPLC) of crude this compound shows multiple spots/peaks. What are the likely impurities?

The impurity profile of synthesized this compound can vary based on the synthetic route, but common contaminants typically include:

  • Unreacted Starting Materials: Depending on the specific synthesis, this could include piperazine, 1-bromo-4-ethylbenzene, or other precursors.

  • Di-substituted Byproducts: A frequent side-product is the 1,4-disubstituted piperazine, where the electrophile has reacted with both nitrogen atoms of the piperazine ring.[1] This is especially common if reaction conditions are not carefully controlled.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium from a Buchwald-Hartwig amination) or bases used in the reaction may persist after initial workup.[2]

  • Solvent Residues: Inadequate removal of reaction or extraction solvents.

A systematic approach to identifying these impurities is crucial before selecting a purification strategy.

Q2: What is the most robust method for removing a wide range of impurities from my crude product?

For a basic compound like this compound, acid-base extraction is an exceptionally effective and scalable first-line purification technique.[3][4] This method leverages the difference in solubility between the basic amine product and neutral or acidic impurities. The piperazine derivative is protonated with an acid to form a water-soluble salt, which partitions into the aqueous phase, leaving non-basic impurities behind in the organic layer.[5] The process is then reversed by adding a base to regenerate the purified free amine.

This technique is particularly powerful for removing unreacted non-basic starting materials and other neutral byproducts.

Q3: My product appears oily and won't crystallize after the initial workup. How can I induce crystallization and improve purity?

If your product is an oil, it may be due to residual solvents or impurities preventing the formation of a crystal lattice. After a thorough acid-base extraction to remove gross impurities, several strategies can be employed:

  • Salt Formation: Convert the purified amine into a solid salt, which often has better crystalline properties. Reacting the purified free base with an acid like hydrochloric acid (HCl) or hydrobromic acid (HBr) in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) can precipitate the corresponding salt.[6][7] This salt can then be collected by filtration and, if necessary, recrystallized.

  • Recrystallization: If the free base is a low-melting solid or a stubborn oil, attempt recrystallization from a carefully selected solvent system. This method is excellent for removing small amounts of closely related impurities.[1]

Q4: I'm using column chromatography, but my compound is streaking on the silica gel column. How can I fix this?

Streaking of amines on silica gel is a common problem caused by the acidic nature of silica, which leads to strong, non-specific binding of the basic amine. To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide, into your mobile phase (typically 0.1-1%).[6] This deactivates the acidic sites on the silica, allowing for much sharper peaks and better separation.

  • Use an Alternative Stationary Phase: Consider using a more inert stationary phase like basic alumina, which is less acidic and often provides better results for the purification of basic compounds.[6]

Troubleshooting Guide: Purity Optimization

This logical workflow helps guide the purification strategy based on initial analytical results.

Troubleshooting_Workflow A Start: Crude Product B Assess Purity & Impurity Profile (TLC, LC-MS, 1H NMR) A->B C Major Non-Basic Impurities (e.g., starting materials) B->C Impurity profile suggests significant non-basic content D Minor Impurities or Closely Related Analogs B->D Impurity profile suggests minor contaminants E Protocol 1: Acid-Base Extraction C->E I Protocol 2: Recrystallization / Salt Formation D->I F Assess Purity Post-Extraction E->F G High Purity Achieved (>98%) F->G Yes H Residual Impurities Remain F->H No K Final Purity Analysis (HPLC, NMR, MS) G->K H->I Product is solid/crystallizable J Protocol 3: Column Chromatography H->J Product is oily or impurities are very similar I->K J->K L End: Pure Compound K->L

Caption: Decision workflow for purifying this compound.

Experimental Protocols

Protocol 1: High-Purity Purification via Acid-Base Extraction

This protocol is designed to efficiently remove neutral and acidic impurities from the crude, basic product.

Principle: The basic piperazine nitrogen atoms are protonated by acid, forming a water-soluble ammonium salt. This salt moves into the aqueous layer, while non-basic impurities remain in the organic layer. The layers are separated, and the aqueous layer is then basified to regenerate the pure, water-insoluble free amine, which can be extracted back into an organic solvent.[4][5]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acidification (Extraction into Aqueous Layer): Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer now contains your protonated product.

  • Re-extraction: To ensure complete transfer, add another portion of 1 M HCl to the organic layer in the funnel, shake, and combine the aqueous layer with the first one. The remaining organic layer, containing neutral impurities, can be discarded.

  • Basification (Regeneration of Free Amine): Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH), while stirring until the solution becomes strongly basic (pH > 10, check with pH paper).[5] A precipitate or cloudiness should appear as the free amine is formed.

  • Back-Extraction into Organic Layer: Pour the basified aqueous solution back into a clean separatory funnel. Add a fresh portion of DCM or EtOAc. Shake vigorously to extract the purified free amine back into the organic layer.

  • Final Workup: Drain the organic layer. Wash it sequentially with water and then brine to remove residual salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Acid_Base_Extraction cluster_0 Step 1: Acidification cluster_1 Step 2: Basification & Re-extraction Crude Crude Product in Organic Solvent Add_Acid Add 1M HCl Shake & Separate Crude->Add_Acid Aqueous_1 Aqueous Layer (Protonated Product) Add_Acid->Aqueous_1 Product moves to aqueous phase Organic_1 Organic Layer (Neutral Impurities) Add_Acid->Organic_1 Impurities remain in organic phase Add_Base Add 3M NaOH to Aqueous Layer (pH > 10) Aqueous_1->Add_Base Discard Discard Organic_1->Discard Add_Solvent Add Fresh Organic Solvent Shake & Separate Add_Base->Add_Solvent Aqueous_2 Aqueous Layer (Salts) Add_Solvent->Aqueous_2 Salts remain in aqueous phase Organic_2 Organic Layer (Purified Product) Add_Solvent->Organic_2 Product moves back to organic phase Aqueous_2->Discard Dry & Concentrate Dry & Concentrate Organic_2->Dry & Concentrate Pure Product Pure Product Dry & Concentrate->Pure Product

Caption: Workflow for acid-base extraction of this compound.

Protocol 2: Purification via Recrystallization

This protocol is ideal for polishing the purity of a solid product after initial purification by methods like acid-base extraction.

Principle: Recrystallization works by dissolving the impure solid in a hot solvent and then allowing it to cool slowly. The desired compound's solubility decreases as the temperature drops, causing it to form pure crystals, while impurities remain dissolved in the solvent (mother liquor).[1]

Step-by-Step Methodology:

  • Solvent Selection: The key is finding a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold. Good starting points for piperazine derivatives are alcohols (ethanol, isopropanol) or mixtures like ethanol/water or ethyl acetate/hexanes.[1][2][8]

  • Dissolution: Place the solid crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Solvent System Comments Primary Use Case
IsopropanolOften provides good quality crystals for piperazine derivatives.[1]General purpose recrystallization.
Ethanol/WaterThe water acts as an anti-solvent. Dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify and cool.[2]For compounds that are too soluble in pure ethanol.
Ethyl Acetate/HexanesA common non-polar/polar pair. Dissolve in hot ethyl acetate and add hexanes until cloudy.Good for moderately polar compounds.

Purity Verification

Verifying the purity and identity of your final compound is a critical step.[9]

Analytical Method Purpose Expected Result for this compound
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons, and piperazine ring protons should be present with correct integration. Absence of impurity peaks.[10][11]
HPLC-UV/MS High-sensitivity purity determination.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.[12][13]
Mass Spectrometry Molecular weight confirmation.High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The nominal mass is ~190.28 g/mol .[14]

References

Identifying and characterizing synthesis byproducts of 2-(4-Ethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support guide for the synthesis of 2-(4-Ethylphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis and purification. The following question-and-answer format provides in-depth, experience-driven insights to help you troubleshoot and optimize your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound can often be attributed to several factors, primarily related to the choice of synthetic route and reaction conditions. The most common methods for synthesizing arylpiperazines are the Buchwald-Hartwig amination and reductive amination.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[1][2][3] However, its efficiency is highly dependent on the choice of ligand, base, and solvent. Incomplete reaction due to catalyst deactivation or suboptimal conditions is a frequent cause of low yields. Ensure your palladium catalyst is active and the phosphine ligands are not oxidized. The choice of a bulky electron-rich phosphine ligand can be crucial for aryl chlorides, which are often more challenging substrates.[2]

  • Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[4][5][6] The formation of the intermediate imine or enamine can be slow, and side reactions can occur if the reducing agent is too harsh or if the reaction is not driven to completion. The use of sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent.[5]

Troubleshooting Steps:

  • Optimize Catalyst System (Buchwald-Hartwig): Experiment with different palladium precatalysts and phosphine ligands. For instance, using a pre-formed catalyst can sometimes improve reproducibility.[7]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, but weaker bases like potassium carbonate may be necessary for sensitive substrates.[2][3]

  • Solvent Purity: Ensure anhydrous conditions, as water can interfere with both the catalyst and the base.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient heating can lead to incomplete conversion, while excessive heat may cause degradation.

I'm observing a significant amount of a disubstituted byproduct. How can I favor mono-substitution of the piperazine ring?

The formation of 1,4-disubstituted piperazine is a common side reaction, as both nitrogen atoms of the piperazine ring are nucleophilic.[8]

Strategies to Promote Mono-substitution:

  • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine.[7][9] The Boc (tert-butyloxycarbonyl) group can be easily removed under acidic conditions after the initial substitution reaction is complete.

  • Stoichiometry Control: Using a large excess of piperazine can statistically favor mono-substitution. However, this makes purification more challenging due to the need to remove a large amount of unreacted starting material.

  • Acid-Mediated Reaction: Performing the reaction in the presence of one equivalent of a weak acid can protonate one of the piperazine nitrogens, rendering it less nucleophilic and favoring mono-alkylation.[9]

Experimental Workflow: Mono-substitution using N-Boc-piperazine

cluster_0 Reaction cluster_1 Work-up & Purification cluster_2 Deprotection N-Boc-piperazine N-Boc-piperazine Reaction_Vessel Inert Atmosphere (N2 or Ar) N-Boc-piperazine->Reaction_Vessel Aryl_Halide 1-Bromo-4-ethylbenzene Aryl_Halide->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., RuPhos) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Cool & Filter Extraction Extraction Filtration->Extraction Aqueous Work-up Chromatography Column Chromatography Extraction->Chromatography Concentrate & Purify Protected_Product N-Boc-2-(4-Ethylphenyl)piperazine Chromatography->Protected_Product Acid_Treatment Acidic Conditions (e.g., TFA or HCl in Dioxane) Protected_Product->Acid_Treatment Final_Product This compound Acid_Treatment->Final_Product Neutralization & Isolation

Caption: Workflow for mono-arylation of piperazine using a protecting group strategy.

My final product is difficult to purify by column chromatography due to a co-eluting impurity. What could this impurity be and what are alternative purification strategies?

A common co-eluting impurity in Buchwald-Hartwig reactions is the hydrodehalogenated starting material (in this case, ethylbenzene).[1] This byproduct forms when a side reaction, β-hydride elimination, occurs from the palladium intermediate.

Alternative Purification Strategies:

  • Acid-Base Extraction: Since this compound is a basic compound, it can be selectively extracted into an acidic aqueous solution, leaving the neutral hydrodehalogenated byproduct in the organic layer. The desired product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed to separate closely eluting compounds.

What are the key analytical techniques for characterizing this compound and its potential byproducts?

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of the product and any impurities.

Technique Purpose Expected Observations for this compound
HPLC-UV/MS Purity assessment, identification of byproducts, and quantitative analysis.[10][11][12][13]A main peak corresponding to the product's mass-to-charge ratio (m/z). Additional peaks may indicate impurities.
GC-MS Identification of volatile impurities and byproducts.[10][14][15]A characteristic mass spectrum with specific fragment ions.[10]
¹H and ¹³C NMR Structural elucidation of the main product and any isolated impurities.[16][17][18][19]Characteristic chemical shifts and coupling patterns for the ethylphenyl and piperazine protons and carbons.
FTIR Identification of functional groups.Characteristic absorptions for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.

Analytical Workflow: From Crude Mixture to Characterized Product

Crude_Mixture Crude Reaction Mixture TLC TLC Analysis Crude_Mixture->TLC Initial Assessment LCMS LC-MS Analysis Crude_Mixture->LCMS Component Identification Purification Purification (Chromatography/Extraction) LCMS->Purification Isolated_Product Isolated Product Purification->Isolated_Product Isolated_Impurity Isolated Impurity Purification->Isolated_Impurity NMR ¹H and ¹³C NMR Isolated_Product->NMR GCMS GC-MS Analysis Isolated_Product->GCMS FTIR FTIR Spectroscopy Isolated_Product->FTIR Isolated_Impurity->NMR Isolated_Impurity->GCMS Final_Characterization Final Characterization Report NMR->Final_Characterization GCMS->Final_Characterization FTIR->Final_Characterization

Caption: A typical analytical workflow for the characterization of synthesized compounds.

My product appears to be degrading upon storage. What are the potential degradation pathways and how can I improve its stability?

Piperazine derivatives can be susceptible to degradation, particularly through oxidation and hydrolysis, especially if exposed to air, light, or moisture.[20][21][22]

Potential Degradation Pathways:

  • Oxidation: The nitrogen atoms in the piperazine ring can be oxidized, leading to the formation of N-oxides or ring-opened products. This can be accelerated by the presence of metal ions.[20]

  • Hydrolysis: While generally stable, under certain pH and temperature conditions, cleavage of the aryl-nitrogen bond could occur, although this is less common for simple arylpiperazines.[22]

  • Photodegradation: Exposure to UV light can promote the formation of radical species, leading to a variety of degradation products.

Stabilization Strategies:

  • Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light. Refrigeration or freezing can also slow down degradation processes.

  • Antioxidants: For solutions, the addition of a small amount of an antioxidant may be beneficial, though this is more common in formulated products.

  • Salt Formation: Converting the free base to a salt (e.g., hydrochloride or hydrobromide) can significantly improve its stability and handling properties.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-(4-Ethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of peak tailing when analyzing 2-(4-Ethylphenyl)piperazine using High-Performance Liquid Chromatography (HPLC). As your virtual Senior Application Scientist, this guide is structured to not only provide solutions but also to explain the underlying chemical principles to empower your method development and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for peak tailing with this compound in reversed-phase HPLC?

A1: The primary cause of peak tailing for basic compounds like this compound is secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] this compound contains a piperazine functional group, which is basic.[3][4] At mobile phase pH levels above 3, these silanol groups (Si-OH) can become ionized (Si-O-), creating negatively charged sites that interact with the protonated, positively charged basic analyte.[1][5] This interaction is a secondary retention mechanism, in addition to the desired hydrophobic interaction, which can lead to a distorted peak shape, specifically tailing.[6][7]

Q2: How does peak tailing affect my results?

A2: Peak tailing can significantly compromise the quality of your analytical results. It can lead to decreased resolution between adjacent peaks, making accurate quantification difficult.[6] Tailing can also lead to inaccurate peak integration, which in turn affects the precision and accuracy of your quantitative measurements.[8] Furthermore, the presence of a tailing peak might mask a small, co-eluting impurity, leading to an underestimation of impurities in your sample.[1]

Q3: What is a good starting point to troubleshoot peak tailing for this compound?

A3: A good initial step is to evaluate and adjust the pH of your mobile phase.[9] For a basic compound like this compound, lowering the mobile phase pH to a value between 2 and 3 is often effective.[2][9] This acidic environment protonates the silanol groups, neutralizing their negative charge and minimizing the undesirable ionic interactions with the positively charged analyte.[10]

In-Depth Troubleshooting Guide

This section provides a more detailed, question-and-answer-based approach to systematically troubleshoot and resolve peak tailing issues.

Mobile Phase Optimization

Q4: I've tried lowering the pH, but I still see some tailing. What else can I do with the mobile phase?

A4: If adjusting the pH alone is insufficient, consider the following mobile phase modifications:

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH at the column surface and can also help to mask some of the residual silanol activity, leading to improved peak shape.[6][10]

  • Use Mobile Phase Additives:

    • Competing Bases: Historically, small amounts of a competing base, such as triethylamine (TEA), were added to the mobile phase.[10] TEA, being a stronger base, preferentially interacts with the active silanol sites, effectively shielding the analyte from these secondary interactions. However, with modern, high-purity columns, this is often less necessary.[10]

    • Inorganic Modifiers: Certain inorganic salts, when added to the mobile phase, can improve peak shape for basic compounds.[11] These work through a "chaotropic effect" which can influence the solvation of the analyte and reduce unwanted interactions with the stationary phase.[11]

  • Organic Modifier Choice: The choice of organic solvent can also play a role. Methanol is more effective at hydrogen bonding with silanol groups compared to acetonitrile, which can help to reduce their activity.[7]

Table 1: Common Mobile Phase Additives for Reducing Peak Tailing of Basic Compounds

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Formic Acid0.1% (v/v)Lowers mobile phase pH to protonate silanols.[10]MS-compatible.
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Lowers pH and acts as an ion-pairing agent.[12]Can cause ion suppression in MS detection.
Ammonium Formate/Acetate5-10 mMActs as a buffer to control pH.[10]MS-compatible.
Triethylamine (TEA)≥20 mMActs as a competing base to block silanol sites.[2]Not MS-compatible; can be difficult to remove from the column.
Column Selection and Care

Q5: Could my column be the problem? How do I choose the right one?

A5: Yes, the column is a critical factor.[6] If you are consistently observing peak tailing with basic compounds, your column may not be ideal, or it may be degrading.

  • Use End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active.[6][10] Ensure you are using a high-quality, end-capped column.

  • Consider Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain (e.g., amide, carbamate).[13] This polar group can help to shield the analyte from silanol interactions and often results in better peak shapes for basic compounds.[13]

    • Hybrid Silica/Polymer Phases: These columns offer a wider usable pH range and often have lower silanol activity compared to traditional silica-based columns.[2][12]

    • Positively Charged Surfaces: Some stationary phases are designed with a slight positive charge at low pH, which can repel basic analytes and further reduce tailing.[13]

  • Column Degradation: Over time, especially with aggressive mobile phases, the stationary phase can degrade, exposing more silanol groups.[14] If you notice a gradual worsening of peak shape over many injections, it may be time to replace your column.[9] A blocked column frit can also cause peak distortion.[8]

Experimental Protocol: Column Flushing to Address Potential Contamination

If you suspect column contamination is contributing to peak tailing, a systematic flushing procedure can be effective.

  • Disconnect the column from the detector.

  • Flush with your mobile phase without buffer (e.g., water/acetonitrile mixture) for 10-15 column volumes.

  • Flush with 100% Acetonitrile for 15-20 column volumes.

  • Flush with 100% Methanol for 15-20 column volumes.

  • If analyzing highly retained compounds, consider a stronger solvent like isopropanol.

  • Re-equilibrate the column with your mobile phase for at least 20-30 column volumes before re-connecting to the detector and injecting a standard.

G cluster_analyte Analyte cluster_stationary_phase Stationary Phase Analyte This compound (Protonated, R-NH3+) Silanol Ionized Silanol Group (Si-O-) Analyte->Silanol Undesirable Ionic Interaction (Causes Tailing) C18 C18 Hydrophobic Chain Analyte->C18 Desirable Hydrophobic Interaction (Retention)

Instrumental and Other Factors

Q6: I've optimized my mobile phase and am using a good column, but still see some tailing. What else could be the cause?

A6: Beyond the column and mobile phase, several other factors can contribute to peak tailing:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[9] Ensure all connections are made with the shortest possible length of appropriate narrow-bore tubing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6][8] To check for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.[6]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[9] Ideally, your sample should be dissolved in the mobile phase itself.

  • Detector Settings: An improperly set detector time constant can cause peak tailing.[9] A time constant that is too high will not be able to respond quickly enough to the eluting peak.

G start Peak Tailing Observed check_mobile_phase Is Mobile Phase pH < 3? start->check_mobile_phase adjust_ph Adjust pH to 2-3 with Formic or Acetic Acid check_mobile_phase->adjust_ph No check_column Using an End-Capped or Polar-Embedded Column? check_mobile_phase->check_column Yes adjust_ph->check_column select_column Select a Modern, High-Purity Column check_column->select_column No check_overload Is Sample Concentration Too High? check_column->check_overload Yes select_column->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_instrument Check for Extra-Column Volume and Detector Settings check_overload->check_instrument No dilute_sample->check_instrument optimize_instrument Minimize Tubing Length, Adjust Detector Settings check_instrument->optimize_instrument Yes solution Symmetric Peak Achieved check_instrument->solution No optimize_instrument->solution

References

Technical Support Center: Optimizing Mobile Phase for 2-(4-Ethylphenyl)piperazine LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the LC-MS analysis of 2-(4-Ethylphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshoot common issues encountered during the analysis of this basic compound. By understanding the interplay between the analyte's properties and the mobile phase composition, you can achieve robust, reproducible, and sensitive results.

I. Understanding the Analyte: this compound

This compound is a basic compound, a characteristic dictated by the two nitrogen atoms within its piperazine ring. The piperazine moiety has two pKa values, approximately 5.35 and 9.73.[1] This dual basicity is a critical factor in its chromatographic behavior. The molecule's overall properties are summarized below:

PropertyValueSource
Molecular Formula C12H18N2[2][3]
Molecular Weight 190.28 g/mol [2][3]
Structure Basic, containing a piperazine ring[2]
Predicted XLogP3-AA 1.5[3]

This structure predisposes the analyte to strong interactions with stationary phase silanols and variable ionization efficiency in the MS source, making mobile phase optimization paramount.

II. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why is my peak for this compound showing significant tailing?

Answer: Peak tailing for basic compounds like this compound is a frequent challenge in reversed-phase liquid chromatography (RPLC).[4] The primary cause is secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[5][6] This interaction is in addition to the desired hydrophobic retention mechanism, leading to a distorted peak shape where the tailing factor (Tf) or asymmetry factor (As) exceeds acceptable limits (typically >1.2).[7]

Solutions:

  • Mobile Phase pH Adjustment: The most effective way to mitigate silanol interactions is to control the mobile phase pH. By lowering the pH to between 2 and 3, the vast majority of surface silanols will be protonated (Si-OH), neutralizing their negative charge and minimizing secondary interactions.[4][7] At this low pH, the basic piperazine nitrogens will be fully protonated, ensuring consistent charge state and behavior.

  • Use of Mobile Phase Additives:

    • Acidic Modifiers: Adding a small concentration (typically 0.1%) of an acid like formic acid (FA) is standard practice. FA serves to control the pH and provides a source of protons for efficient electrospray ionization (ESI) in positive mode.[8][9]

    • Buffers: For more robust pH control and to further mask residual silanol activity, a buffer system is highly recommended.[10] A combination of formic acid and ammonium formate is an excellent choice for LC-MS.[11][12] The ammonium ions (NH₄⁺) in the buffer can compete with the protonated analyte for interaction with any remaining ionized silanols, effectively shielding the analyte and improving peak shape.[5]

  • Column Technology:

    • Modern Columns: Utilize modern, high-purity, "Type B" silica columns, which have a significantly lower metal content and fewer acidic silanols than older "Type A" columns.[4]

    • End-Capped Phases: Ensure your C18 or other reversed-phase column is thoroughly end-capped to reduce the number of accessible silanol groups.

    • Alternative Chemistries: Consider columns with alternative surface chemistries, such as those with polar-embedded groups or charged surface hybrid (CSH) technologies, which are designed to reduce silanol interactions and improve peak shape for basic compounds.[7]

  • Instrumental and Sample-Related Issues:

    • Extra-Column Volume: Minimize dead volume in the system by using appropriate tubing and ensuring connections are properly made.[7]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try diluting your sample to see if the peak shape improves.[10]

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to avoid peak distortion.[7]

Q2: My signal intensity for this compound is low and inconsistent. How can I improve it?

Answer: Low and variable signal intensity in LC-MS is often linked to suboptimal ionization in the electrospray (ESI) source, which is heavily influenced by the mobile phase composition.[13] For a basic compound like this compound, efficient protonation is key to achieving a strong signal in positive ion mode.

Solutions:

  • Mobile Phase pH and Additives:

    • Acidic pH for Protonation: An acidic mobile phase (pH 2-3 using 0.1% formic acid) is generally the best starting point. This ensures the analyte is fully protonated in solution before it enters the ESI source, promoting the formation of [M+H]⁺ ions.[13]

    • Ammonium Formate vs. Formic Acid: While formic acid is effective, a buffer system of ammonium formate with formic acid can sometimes provide a more stable spray and improve signal.[11][14] The ammonium ions can act as proton donors.[15] It is worth comparing the signal intensity obtained with 0.1% formic acid against a mobile phase containing ~10 mM ammonium formate with 0.1% formic acid.[14]

    • High pH ("Wrong-Way-Round" Ionization): Counterintuitively, a high pH mobile phase (e.g., pH 8-10 using ammonium bicarbonate or ammonium hydroxide) can sometimes significantly enhance the signal for basic compounds in positive ESI mode.[15][16] This phenomenon, sometimes called "wrong-way-round" ionization, is attributed to the ammonium ions in the buffer being more effective proton donors in the gas phase under these conditions.[15] This approach requires a pH-stable column.

  • Organic Modifier Choice:

    • Acetonitrile vs. Methanol: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN generally has lower viscosity and can lead to better chromatographic efficiency. However, the choice can affect ESI efficiency. It is recommended to test both. Start with ACN, but if the signal is poor, evaluate methanol as it can alter droplet properties and ionization.[8][17]

  • ESI Source Parameter Optimization:

    • Systematic Tuning: Do not rely solely on default instrument parameters. Systematically optimize key ESI source settings while infusing a standard solution of your analyte.[18][19]

    • Key Parameters to Tune:

      • Capillary Voltage: Adjust to ensure a stable spray and maximize ion current.

      • Gas Temperatures (Drying Gas): Optimize to facilitate desolvation without causing thermal degradation of the analyte. A good starting point is often around 300 °C.[20]

      • Gas Flow Rates (Drying and Nebulizing Gas): These are critical for droplet formation and desolvation. Higher flow rates can enhance solvent evaporation but may also decrease sensitivity if set too high.[20][21]

      • Nebulizer Pressure: This parameter is dependent on the solvent flow rate and affects the initial droplet size.[20]

III. Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for developing a new LC-MS method for this compound?

A: A robust starting point is crucial for efficient method development.[22][23] The following conditions provide a high probability of success:

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 3.0 mm ID, <3 µm particle sizeGood retention for moderately non-polar compounds; smaller ID columns are well-suited for typical LC-MS flow rates.[20][23]
Mobile Phase A 0.1% Formic Acid in WaterEnsures low pH to control silanol interactions and promote analyte protonation.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN is a common, efficient organic modifier. Including acid in the organic phase maintains consistent pH across the gradient.[5]
Flow Rate 0.4 - 0.6 mL/min (for 2.1 mm ID column)Balances analysis time with efficient ionization.[20][23]
Gradient Start at 5-10% B, ramp to 95% B over 5-10 minutesA generic scouting gradient to determine the approximate elution conditions.[9]
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nature of the piperazine ring makes it readily protonated.

Q: How do I systematically screen for the optimal mobile phase pH?

A: A systematic pH screening experiment is one of the most impactful steps in method development for an ionizable compound.

Experimental Protocol: Mobile Phase pH Screening

Objective: To determine the optimal mobile phase pH for peak shape and MS sensitivity.

Materials:

  • Column: A pH-stable C18 column (e.g., a hybrid or bonded silica column rated for high pH).

  • Mobile Phase A Buffers:

    • Low pH: 0.1% Formic Acid in water (pH ~2.7)

    • Mid pH: 10 mM Ammonium Acetate in water (pH ~6.8)

    • High pH: 10 mM Ammonium Bicarbonate in water (pH ~8-9, adjust with ammonium hydroxide if needed)

  • Mobile Phase B: Acetonitrile

  • Sample: 1 µg/mL solution of this compound

Procedure:

  • Low pH Run:

    • Equilibrate the column with Mobile Phase A (0.1% Formic Acid) and B.

    • Inject the sample and run a standard gradient (e.g., 5-95% B in 8 minutes).

    • Record retention time, peak asymmetry, and MS signal intensity (peak area).

  • Mid pH Run:

    • Thoroughly flush the LC system and column with an intermediate solvent (e.g., 50:50 water:ACN) before switching buffers.

    • Equilibrate the column with Mobile Phase A (10 mM Ammonium Acetate) and B.

    • Inject the sample and run the same gradient.

    • Record retention time, peak asymmetry, and MS signal intensity.

  • High pH Run:

    • Flush the system again.

    • Equilibrate the column with Mobile Phase A (10 mM Ammonium Bicarbonate) and B.

    • Inject the sample and run the same gradient.

    • Record retention time, peak asymmetry, and MS signal intensity.

  • Data Comparison:

    • Compile the results into a table to compare the key metrics at each pH. The optimal condition will provide the best balance of sharp peaks (asymmetry close to 1.0) and high signal intensity.

Diagram: Logic for Mobile Phase pH Selection

G cluster_0 Analyte & Column State cluster_1 Expected Outcome cluster_2 Recommendation low_ph Low pH (2-3) Analyte: R-NH₂⁺ Silanol: Si-OH outcome_low Good Peak Shape Good ESI+ Signal low_ph->outcome_low Minimizes silanol interaction mid_ph Mid pH (4-7) Analyte: R-NH₂⁺ Silanol: Si-O⁻ outcome_mid Potential Peak Tailing Variable ESI+ Signal mid_ph->outcome_mid Strong silanol interaction high_ph High pH (>8) Analyte: R-NH Silanol: Si-O⁻ outcome_high Excellent Peak Shape (Analyte Neutral) Potentially High ESI+ Signal ('Wrong-Way-Round') high_ph->outcome_high Suppresses analyte ionization (chromatography) rec_low Primary Starting Point outcome_low->rec_low rec_mid Generally Avoid outcome_mid->rec_mid rec_high Viable Alternative with pH-Stable Column outcome_high->rec_high

Caption: Impact of mobile phase pH on analyte/column state and expected outcome.

Diagram: Workflow for Mobile Phase Optimization

G start Start: Method Development for this compound step1 Q1: Select Initial Conditions (C18 Column, 0.1% FA, ACN/Water) start->step1 decision1 Is Peak Shape Acceptable? (Tf < 1.5) step1->decision1 step2 Q2: Add Buffer (e.g., 10mM Ammonium Formate) decision1->step2 No decision2 Is MS Signal Optimal? decision1->decision2 Yes step2->decision1 step3 Q3: Screen Organic Modifier (Compare ACN vs. MeOH) decision2->step3 No step5 Q5: Optimize ESI Source Parameters (Voltages, Gas Flows, Temps) decision2->step5 Yes step4 Q4: Screen pH (Low vs. High pH) step3->step4 step4->decision2 end Final Optimized Method step5->end

Caption: Systematic workflow for mobile phase and MS source optimization.

IV. References

  • Time in Pampanga, PH. Google. Retrieved January 5, 2026, from --INVALID-LINK--

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America. Retrieved January 5, 2026, from --INVALID-LINK--

  • Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. (2019). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. (2019). Semantic Scholar. Retrieved January 5, 2026, from --INVALID-LINK--

  • Optimizing the Agilent Multimode Source. Agilent Technologies. Retrieved January 5, 2026, from --INVALID-LINK--

  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025). uHPLCs. Retrieved January 5, 2026, from --INVALID-LINK--

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). MDPI. Retrieved January 5, 2026, from --INVALID-LINK--

  • Effect of Mobile Phase on Electrospray Ionization Efficiency. (2014). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives. Benchchem. Retrieved January 5, 2026, from --INVALID-LINK--

  • This compound. PubChem. Retrieved January 5, 2026, from --INVALID-LINK--

  • pH Effects on Electrospray Ionization Efficiency. (2013). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. (2019). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

  • Peak Tailing In Chromatography: Troubleshooting Basics. (2023). GMP Insiders. Retrieved January 5, 2026, from --INVALID-LINK--

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. (2011). PMC - NIH. Retrieved January 5, 2026, from --INVALID-LINK--

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). YouTube. Retrieved January 5, 2026, from --INVALID-LINK--

  • LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu. Retrieved January 5, 2026, from --INVALID-LINK--

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. Retrieved January 5, 2026, from --INVALID-LINK--

  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. Separation Science. Retrieved January 5, 2026, from --INVALID-LINK--

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). PMC - PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--

  • Tips for Optimizing Key Parameters in LC–MS. (2014). LCGC International. Retrieved January 5, 2026, from --INVALID-LINK--

  • (R)-2-(4-Ethylphenyl)piperazine. PubChem. Retrieved January 5, 2026, from --INVALID-LINK--

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (2019). IJRAR. Retrieved January 5, 2026, from --INVALID-LINK--

  • Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. (2014). PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. Retrieved January 5, 2026, from --INVALID-LINK--

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). PMC - NIH. Retrieved January 5, 2026, from --INVALID-LINK--

  • LC-MS Analyses of Peptides and Tryptic Digests. MAC-MOD Analytical. Retrieved January 5, 2026, from --INVALID-LINK--

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016). Spectroscopy Online. Retrieved January 5, 2026, from --INVALID-LINK--

  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. Sigma-Aldrich. Retrieved January 5, 2026, from --INVALID-LINK--

  • LC-MS/MS Method Development for Drug Analysis. (2024). YouTube. Retrieved January 5, 2026, from --INVALID-LINK--

  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. (2023). PMC - NIH. Retrieved January 5, 2026, from --INVALID-LINK--

  • LC-MS/MS Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2022). Indian Journal of Pharmaceutical Education and Research. Retrieved January 5, 2026, from --INVALID-LINK--

  • Determination of piperazine derivatives in “Legal Highs”. (2025). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Piperazine. Wikipedia. Retrieved January 5, 2026, from --INVALID-LINK--

  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. (2025). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Cheméo. Retrieved January 5, 2026, from --INVALID-LINK--

  • CAS 910444-30-3 Piperazine,2-(4-ethylphenyl)-. Alfa Chemistry. Retrieved January 5, 2026, from --INVALID-LINK--

References

Technical Support Center: Minimizing Batch-to-Batch Variability in 2-(4-Ethylphenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Ethylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and ensure consistent, high-quality outcomes. Batch-to-batch variability is a significant challenge in multi-step organic synthesis, impacting yield, purity, and ultimately, project timelines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in established scientific principles and field-proven insights.

I. Overview of this compound Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the formation of a carbon-nitrogen (C-N) bond between a piperazine moiety and a 4-ethylphenyl group. Several synthetic strategies can be employed, with the Palladium-catalyzed Buchwald-Hartwig amination being a prominent and versatile method.[1][2] This reaction allows for the coupling of an amine (piperazine) with an aryl halide (e.g., 1-bromo-4-ethylbenzene or 1-chloro-4-ethylbenzene).[3][4]

Another classical approach involves the reaction of 4-ethylaniline with bis(2-chloroethyl)amine hydrochloride.[5] While effective, this method can sometimes require harsh conditions and may lead to different impurity profiles.

Regardless of the chosen route, meticulous control over reaction parameters is paramount to minimize batch-to-batch variability. This guide will primarily focus on troubleshooting the Buchwald-Hartwig approach, given its prevalence and the nuances associated with its catalytic cycle.

II. Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.

dot

Caption: A high-level overview of the troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes?

A1: Low or no product formation in a Buchwald-Hartwig amination is a common issue that can often be traced back to the catalyst system or reaction conditions.

  • Catalyst and Ligand Integrity: The Palladium catalyst and the phosphine ligand are the heart of the reaction.[4] They are often air- and moisture-sensitive.

    • Troubleshooting Steps:

      • Use Fresh Catalyst and Ligand: Ensure that your Pd source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., XantPhos, RuPhos) are from a reliable source and have been stored under an inert atmosphere.[3]

      • Employ Pre-catalysts: Consider using air-stable Pd pre-catalysts which can offer more consistent activation.

      • Inert Atmosphere: The reaction must be set up under a rigorously inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. Ensure all glassware is oven-dried and the solvent is anhydrous and degassed.[3]

  • Reaction Conditions:

    • Troubleshooting Steps:

      • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.[3] The base must be anhydrous and of high purity.

      • Solvent Choice: Anhydrous, degassed solvents such as toluene or dioxane are typical choices.[6] The solubility of the reactants and the base in the chosen solvent can impact the reaction rate.

      • Temperature: Buchwald-Hartwig reactions are often run at elevated temperatures (80-110 °C).[3] Ensure your reaction is reaching and maintaining the target temperature.

Q2: I am observing significant batch-to-batch variation in my yield, even when following the same protocol. What should I investigate?

A2: Inconsistent yields are a classic sign of underlying variability in raw materials or subtle deviations in the experimental setup. A systematic approach to quality control is essential.[7]

  • Raw Material Qualification:

    • Troubleshooting Steps:

      • Purity of Starting Materials: The purity of 1-bromo-4-ethylbenzene (or the corresponding chloro- or iodo- derivative) and piperazine is critical. Use freshly purified or high-purity commercial-grade materials. Verify the purity of each new batch of starting material by NMR, GC, or HPLC.

      • Reagent Quality: The quality of the catalyst, ligand, base, and solvent can vary between suppliers and even between lots from the same supplier. It is good practice to qualify new batches of critical reagents.

  • Process Control:

    • Troubleshooting Steps:

      • In-Process Controls (IPCs): Implement regular monitoring of the reaction progress using techniques like TLC, GC, or HPLC.[8] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

      • Strict Adherence to Protocol: Ensure that all experimental parameters, such as reagent stoichiometry, addition rates, and reaction temperature, are precisely controlled and documented for each batch.

Q3: My product is contaminated with a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A3: A common byproduct in the synthesis of monosubstituted piperazines is the corresponding 1,4-disubstituted piperazine.[6] This occurs when the product, this compound, which still has a reactive N-H bond, reacts further with the aryl halide.

  • Minimizing Disubstitution:

    • Troubleshooting Steps:

      • Stoichiometry: Use a large excess of piperazine (e.g., 5-10 equivalents). This statistically favors the monosubstitution reaction.

      • Slow Addition: Add the aryl halide slowly to the reaction mixture containing the piperazine and base. This maintains a low concentration of the aryl halide, minimizing its reaction with the product.

      • Temperature Control: Running the reaction at the lower end of the effective temperature range can sometimes favor monosubstitution.

Q4: I am having difficulty purifying my product from residual starting materials and byproducts. What are some effective purification strategies?

A4: The purification of this compound can be challenging due to the similar polarities of the product and some potential impurities.

  • Purification Techniques:

    • Troubleshooting Steps:

      • Column Chromatography: Flash column chromatography on silica gel is a standard method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and a small amount of a basic modifier like triethylamine (to prevent tailing of the amine product), is often effective.

      • Crystallization: If the product is a solid, crystallization can be a highly effective and scalable purification method. Experiment with different solvent systems to find one that provides good recovery and purity.

      • Acid-Base Extraction: An aqueous workup involving an acid wash (e.g., dilute HCl) to extract the basic piperazine product into the aqueous layer, followed by basification (e.g., with NaOH) and re-extraction into an organic solvent, can help remove non-basic impurities.

III. Quality Control and Analytical Methods

Consistent production of high-quality this compound necessitates robust analytical methods for both in-process control and final product release.[9]

Parameter Analytical Method Purpose
Starting Material Purity GC-MS, ¹H NMRTo ensure the quality and identity of 1-bromo-4-ethylbenzene and piperazine.
Reaction Monitoring TLC, HPLC, GC-MSTo track the consumption of starting materials and the formation of the product and byproducts.[8]
Final Product Identity ¹H NMR, ¹³C NMR, MSTo confirm the chemical structure of this compound.
Final Product Purity HPLC, GCTo quantify the purity of the final product and identify any impurities.[10][11]

dot

Caption: A typical quality control workflow for synthesis.

IV. Standard Operating Procedure (SOP) for Buchwald-Hartwig Synthesis of this compound

This SOP provides a general framework. Optimization of specific parameters may be required based on your laboratory conditions and the specific grade of your reagents.

Materials:

  • 1-Bromo-4-ethylbenzene

  • Piperazine (≥5 equivalents)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) or a suitable Pd pre-catalyst

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or another suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation:

    • Oven-dry all glassware and allow it to cool under a stream of inert gas.

    • Ensure all reagents are of high purity and handled under an inert atmosphere where necessary (especially the catalyst, ligand, and base).

  • Reaction Setup:

    • To a Schlenk flask, add piperazine, sodium tert-butoxide, the palladium catalyst, and the phosphine ligand.

    • Seal the flask with a septum, and evacuate and backfill with inert gas three times.

    • Add anhydrous, degassed toluene via syringe.

    • Stir the mixture at room temperature for 15-30 minutes to allow for pre-catalyst formation.

  • Reaction:

    • Slowly add 1-bromo-4-ethylbenzene to the reaction mixture via syringe.

    • Heat the reaction mixture to 100-110 °C and stir vigorously.

    • Monitor the reaction progress by TLC or HPLC until the starting aryl bromide is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

V. Conclusion

Minimizing batch-to-batch variability in the synthesis of this compound is an achievable goal through a combination of a deep understanding of the reaction mechanism, rigorous control over experimental parameters, and the implementation of robust quality control measures. By systematically addressing the potential sources of variability outlined in this guide, researchers can enhance the reproducibility and efficiency of their synthetic efforts, ultimately accelerating the drug discovery and development process.

VI. References

  • Pye, D. R., & Krska, S. W. (2017). The Buchwald-Hartwig Amination. In Comprehensive Organic Synthesis II (pp. 1073-1141). Elsevier.

  • Surrey, A. R. (1949). The Synthesis of Some 1-Substituted Piperazines. Journal of the American Chemical Society, 71(10), 3354–3356.

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazinediones.

  • Organic Synthesis. Buchwald-Hartwig Coupling.

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines.

  • Royal Society of Chemistry. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.

  • Journal of Animal and Plant Sciences. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.

  • Wikipedia. (2023). Buchwald–Hartwig amination.

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

  • Veeprho. N-Nitroso Aryl Piperazine Quatiapine.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine.

  • Google Patents. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.

  • Organic Chemistry Portal. Synthesis of piperazines.

  • Pharmaceutical Technology. (2006). In-Process Control Methods for the Manufacture of APIs.

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.

  • International Journal of Pharmaceutical Sciences and Research. (2014). SYNTHESIS AND CHARACTERIZATION OF POTENTIAL IMPURITIES OF ARIPIPRAZOLE.

  • ResearchGate. (2017). Synthesis and characterization of a series of phenyl piperazine based ligands.

  • International Journal of Pharmacy and Technology. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.

  • Molecules. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents.

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

  • PubChem. This compound.

  • Google Patents. (2003). Method for the preparation of piperazine and its derivatives.

  • PubChem. (R)-2-(4-Ethylphenyl)piperazine.

  • Alfa Chemistry. CAS 910444-30-3 Piperazine,2-(4-ethylphenyl)-.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 2-(4-Ethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confidence in product quality, safety, and efficacy. The validation of an analytical method is not merely a regulatory formality but a scientific imperative that ensures the reliability and reproducibility of results.[1][2] This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 2-(4-Ethylphenyl)piperazine, a key intermediate in the synthesis of various pharmaceutical agents.

This document eschews a rigid template in favor of a narrative that mirrors the logical flow of method development and validation in a real-world laboratory setting. We will explore the "why" behind experimental choices, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5]

The Analytical Challenge: Quantifying this compound

This compound, like many piperazine derivatives, lacks a strong native chromophore, presenting a challenge for direct UV spectrophotometric detection at low concentrations.[6] This necessitates a strategic approach to method development. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and selectivity, their operational complexity and cost may not be suitable for routine quality control.[7][8]

Therefore, a robust and cost-effective High-Performance Liquid Chromatography (HPLC) method with UV detection following pre-column derivatization emerges as a pragmatic and widely applicable choice. This guide will focus on the validation of such a method, comparing its performance characteristics against the benchmarks required for a reliable quality control assay.

The Chosen Path: A Stability-Indicating HPLC-UV Method with Pre-Column Derivatization

Our chosen analytical procedure involves the derivatization of this compound with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active product.[6][9][10] This allows for sensitive detection using a standard HPLC system equipped with a UV detector. The method is designed to be stability-indicating, meaning it can accurately measure the analyte in the presence of its degradation products.[11][12][13]

The Logic of Derivatization

The derivatization step is a critical experimental choice. The piperazine moiety itself has minimal UV absorbance. By reacting it with NBD-Cl, we introduce a nitrobenzofuran group, which has a strong chromophore, significantly enhancing the molar absorptivity and thus the sensitivity of the method. This allows for the quantification of trace amounts of this compound, a common requirement in impurity profiling and stability studies.

A Visual Roadmap: The Analytical Method Validation Workflow

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 Defines Scope E1 Specificity/ Selectivity P2->E1 Guides Experiments E2 Linearity P2->E2 E3 Accuracy P2->E3 E4 Precision (Repeatability & Intermediate) P2->E4 E5 LOD & LOQ P2->E5 E6 Robustness P2->E6 E7 System Suitability P2->E7 D1 Analyze Data vs. Acceptance Criteria E1->D1 E2->D1 E3->D1 E4->D1 E5->D1 E6->D1 E7->D1 D2 Prepare Validation Report D1->D2 Summarizes Findings

Caption: A streamlined workflow for the validation of an analytical method, from initial planning to final reporting.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with system suitability tests integrated to ensure the ongoing performance of the analytical system.

Materials and Reagents
  • This compound reference standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Phosphoric acid (reagent grade)

  • Hydrochloric acid (reagent grade)

  • Sodium hydroxide (reagent grade)

  • Hydrogen peroxide (30%)

Chromatographic Conditions
ParameterCondition
Instrument HPLC with UV or Photodiode Array (PDA) Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 470 nm (after derivatization)
Injection Vol. 10 µL
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of diluent (Acetonitrile:Water, 50:50 v/v).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity and accuracy studies.

  • Derivatization Procedure: To 1 mL of each standard or sample solution, add 1 mL of a 1 mg/mL NBD-Cl solution in acetonitrile. Heat the mixture at 60°C for 30 minutes. Cool to room temperature before injection.

The Pillars of Validation: Experimental Data and Interpretation

The following sections detail the validation parameters, the rationale for their assessment, and representative experimental data. The acceptance criteria are based on the ICH Q2(R2) guidelines.[3][14][15]

Specificity and Selectivity

Why it's critical: Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from the matrix, impurities, or degradation products.[1][16] For a stability-indicating method, this is paramount.[11][12][13]

Experimental Protocol:

  • Analyze a blank sample (diluent only).

  • Analyze a placebo sample (if applicable, containing all formulation components except the active pharmaceutical ingredient).

  • Analyze the derivatized this compound standard.

  • Subject a sample of this compound to forced degradation under acidic (0.1 N HCl, 60°C, 24h), basic (0.1 N NaOH, 60°C, 24h), oxidative (3% H₂O₂, 60°C, 24h), thermal (80°C, 48h), and photolytic (ICH Q1B) conditions.

  • Analyze the stressed samples and assess the peak purity of the analyte peak using a PDA detector.

Acceptance Criteria:

  • No interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.

  • The analyte peak should be well-resolved from any degradation product peaks (resolution > 2).

  • The peak purity index should be greater than 0.999, indicating no co-eluting impurities.

Stress ConditionObservationsPeak Purity IndexResolution from Closest Degradant
Acid Hydrolysis ~15% degradation, one major degradant> 0.9993.5
Base Hydrolysis ~20% degradation, two major degradants> 0.9992.8
Oxidation ~10% degradation, one minor degradant> 0.9994.1
Thermal < 5% degradation> 0.999N/A
Photolytic < 5% degradation> 0.999N/A
Linearity

Why it's critical: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical response over a defined range.[1] This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare at least five concentrations of the derivatized standard across the range of 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be insignificant relative to the response at 100% concentration.

Concentration (µg/mL)Mean Peak Area (n=3)
50489,567
75735,221
100981,034
1251,225,890
1501,470,112
Correlation Coefficient (r²) 0.9998
Accuracy

Why it's critical: Accuracy measures the closeness of the experimental results to the true value.[1] It confirms that the method provides a true and unbiased measurement.

Experimental Protocol:

  • Perform the analysis on a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Accuracy can be assessed by analyzing a sample with a known concentration and calculating the percent recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 8079.599.4%
100% 100100.8100.8%
120% 120119.299.3%
Mean Recovery 99.8%
Precision

Why it's critical: Precision demonstrates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][16] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision/Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) should be ≤ 2.0%.

Precision TypenMean Assay (%)% RSD
Repeatability 699.70.8%
Intermediate Precision 6100.21.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[2] These are crucial for impurity analysis.

Experimental Protocol:

  • These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, where LOD is approximately 3:1 and LOQ is 10:1.

Acceptance Criteria:

  • The LOQ should be demonstrated with acceptable precision and accuracy.

ParameterValue
LOD (S/N ~ 3:1) 0.05 µg/mL
LOQ (S/N ~ 10:1) 0.15 µg/mL
Robustness

Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary critical parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Analyze samples under these modified conditions and evaluate the impact on system suitability parameters and assay results.

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits.

  • The assay results should not significantly deviate from the results obtained under the nominal conditions.

Parameter VariedAssay Result (%)System Suitability
Nominal 100.1Passes
Flow Rate +0.1 mL/min 99.8Passes
Flow Rate -0.1 mL/min 100.3Passes
Temp +2°C 100.0Passes
Temp -2°C 100.5Passes

Comparison with Alternative Methods

While the validated HPLC-UV method is robust and suitable for routine quality control, other techniques offer distinct advantages in specific contexts.

Analytical TechniqueAdvantagesDisadvantagesBest Suited For
HPLC-UV (with Derivatization) Cost-effective, robust, widely availableRequires extra sample preparation step, indirect detectionRoutine QC, stability studies, content uniformity
GC-MS High sensitivity and selectivity, no derivatization needed if volatileRequires analyte to be volatile and thermally stable, potential for degradation at high temperaturesImpurity profiling of volatile impurities, raw material testing
LC-MS/MS Very high sensitivity and selectivity, structural elucidation capabilitiesHigher cost, more complex instrumentation and method developmentMetabolite identification, trace-level impurity analysis, bioanalytical studies

The Logic of Method Selection

MethodSelection cluster_needs Analytical Needs cluster_methods Candidate Methods cluster_decision Decision N1 Routine QC Assay M1 HPLC-UV (with Derivatization) N1->M1 Meets Requirement M2 GC-MS N1->M2 Potential Overkill M3 LC-MS/MS N1->M3 Significant Overkill N2 High Throughput N2->M1 Meets Requirement N2->M2 Slower Sample Prep N2->M3 Lower Throughput N3 Cost-Effectiveness N3->M1 Meets Requirement N3->M2 Higher Operational Cost N3->M3 Highest Cost D1 Selected Method: HPLC-UV M1->D1 Optimal Choice

Caption: The decision-making process for selecting the most appropriate analytical method based on predefined needs.

Conclusion

The validation of an analytical method for this compound, as demonstrated through the case study of a stability-indicating HPLC-UV method with pre-column derivatization, is a multi-faceted process that demands scientific rigor and a deep understanding of regulatory expectations. The presented data confirms that this method is specific, linear, accurate, precise, and robust, rendering it fit for its intended purpose in a quality control environment.

The choice of this method over more sophisticated techniques like GC-MS or LC-MS/MS is a strategic one, balancing the need for reliable data with practical considerations of cost, throughput, and ease of use. This guide serves as a testament to the principle that a well-validated, thoughtfully chosen analytical method is the cornerstone of pharmaceutical development and manufacturing, ensuring the delivery of safe and effective medicines.

References

A Comparative Analysis of 2-(4-Ethylphenyl)piperazine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-(4-ethylphenyl)piperazine and its structural analogs, offering insights for researchers, scientists, and drug development professionals. The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications in the treatment of central nervous system (CNS) disorders.[1] This guide will delve into the synthesis, structure-activity relationships (SAR), and receptor binding profiles of these compounds, with a focus on their interactions with key dopamine and serotonin receptors implicated in neuropsychiatric conditions.

Introduction: The Significance of the 2-Arylpiperazine Moiety

The piperazine ring is a versatile scaffold in drug design due to its ability to be readily modified at its two nitrogen atoms, influencing the compound's pharmacokinetic and pharmacodynamic properties.[1] Arylpiperazines, in particular, have a rich history in CNS drug discovery, with many approved drugs targeting a range of conditions from psychosis and depression to anxiety.[2] While 1-arylpiperazines have been extensively studied, 2-arylpiperazines represent a structurally distinct class with potentially unique pharmacological profiles. The placement of the aryl group on the carbon atom of the piperazine ring introduces a chiral center and alters the spatial arrangement of the pharmacophore, which can lead to differences in receptor affinity and selectivity.

This guide will focus on this compound as a lead compound and explore how modifications to the alkyl substituent on the phenyl ring and substitutions on the second piperazine nitrogen can modulate its biological activity. Understanding these relationships is crucial for the rational design of novel CNS agents with improved efficacy and side-effect profiles.

Synthesis of 2-(Arylphenyl)piperazine Analogs

The synthesis of 2-arylpiperazines can be achieved through various routes. A common strategy involves the cyclization of a suitable diamine precursor. One visible-light-promoted method utilizes a decarboxylative annulation between a glycine-based diamine and various aldehydes to produce 2-aryl, 2-heteroaryl, and 2-alkyl piperazines under mild conditions.[3]

Below is a generalized synthetic workflow for obtaining 2-(aryl)piperazine derivatives.

Synthesis of 2-Arylpiperazines A Aryl Aldehyde C [Ir(ppy)2(dtbpy)]PF6 or 4CzIPN Visible Light A->C B Glycine-based Diamine B->C D 2-Arylpiperazine Core C->D Decarboxylative Annulation F N-Substituted 2-Arylpiperazine Analog D->F E N-Alkylation/Arylation Reagent (e.g., Alkyl Halide) E->F Substitution

Caption: Generalized synthetic workflow for 2-arylpiperazine analogs.

Comparative Receptor Binding Affinity and Structure-Activity Relationships (SAR)

The pharmacological activity of arylpiperazines is largely determined by their affinity for dopamine (D) and serotonin (5-HT) receptors. The following sections and tables summarize the available data and key SAR insights for this compound and its analogs.

Dopamine Receptor Affinity

Phenylpiperazine derivatives are known to interact with dopamine D2 and D3 receptors, which are key targets for antipsychotic medications.[4] While specific data for a homologous series of 2-(4-alkylphenyl)piperazines is limited, we can infer trends from related compounds.

Table 1: Comparative Dopamine Receptor (D₂ and D₃) Binding Affinities (Kᵢ, nM) of Selected Phenylpiperazine Analogs

CompoundPhenyl Ring SubstitutionN-SubstituentD₂ Kᵢ (nM)D₃ Kᵢ (nM)D₃ vs. D₂ SelectivityReference
Reference Compounds
Haloperidol--1.20.71.7[5]
Phenylpiperazine Analogs
Analog 12-FluorophenylThiophenyl-amide>15000.2>7500[4]
Analog 22-FluorophenylThiazolyl-amide>15000.3>5000[4]
Analog 32,3-DichlorophenylButyl-amide40-530.3-0.9~44-177[6]

SAR Insights for Dopamine Receptors:

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly impact dopamine receptor affinity and selectivity. Halogenation, as seen in Analog 3, can confer high affinity for the D₃ receptor.

  • N-Substituent: Large, aromatic amide substituents on the second piperazine nitrogen, as in Analogs 1 and 2, can lead to very high D₃ receptor selectivity over the D₂ receptor.[4] This is a desirable property for developing atypical antipsychotics with a reduced risk of extrapyramidal side effects.

  • 2-Aryl vs. 1-Aryl Substitution: While direct comparative data is scarce, the spatial orientation of the phenyl ring in 2-arylpiperazines may allow for different interactions within the receptor binding pocket compared to 1-arylpiperazines, potentially leading to novel selectivity profiles.

Serotonin Receptor Affinity

Serotonin receptors, particularly 5-HT₁ₐ and 5-HT₂ₐ, are important targets for antidepressants and anxiolytics.[7] Phenylpiperazines often exhibit high affinity for these receptors.

Table 2: Comparative Serotonin Receptor (5-HT₁ₐ and 5-HT₂ₐ) Binding Affinities (Kᵢ, nM) of Selected Phenylpiperazine Analogs

CompoundPhenyl Ring SubstitutionN-Substituent5-HT₁ₐ Kᵢ (nM)5-HT₂ₐ Kᵢ (nM)Reference
Reference Compounds
8-OH-DPAT--0.4-[4]
Ketanserin--1301.0[5]
Phenylpiperazine Analogs
Analog 42-MethoxyphenylH--[8]
Analog 52-ChlorophenylH--[8]
Analog 6PhenylPropoxy-benzimidazole24.5109.1[8]

SAR Insights for Serotonin Receptors:

  • Ortho-Substitution on Phenyl Ring: Substitution at the ortho position of the phenyl ring, such as with a methoxy or chloro group (Analogs 4 and 5), is often favorable for high affinity at 5-HT₁ₐ and 5-HT₂ₐ receptors.[7][8]

  • N-Substituent: The nature of the substituent on the second piperazine nitrogen plays a crucial role in modulating affinity and functional activity (agonist vs. antagonist). Long-chain substituents incorporating heterocyclic moieties are common in high-affinity ligands.[9]

  • 5-HT₁ₐ vs. 5-HT₂ₐ Affinity: The relative affinity for 5-HT₁ₐ and 5-HT₂ₐ receptors can be tuned by structural modifications. A high 5-HT₂ₐ/D₂ affinity ratio is often a characteristic of atypical antipsychotics.[10]

Pharmacokinetic Considerations

The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate is critical for its success. For CNS-active compounds, the ability to cross the blood-brain barrier is paramount.

  • Metabolism: Arylpiperazine derivatives are typically metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6.[2] N-dealkylation is a common metabolic pathway, which can lead to the formation of active metabolites (1-aryl-piperazines) that may contribute to the overall pharmacological effect and potential side effects.[2][11]

  • Brain Penetration: The lipophilicity and molecular size of the compounds influence their ability to penetrate the CNS. The piperazine moiety generally imparts good aqueous solubility, which can be balanced with lipophilic substituents to achieve optimal brain penetration.[1]

Experimental Protocols

General Procedure for Radioligand Binding Assay for Dopamine D₂ Receptors

This protocol describes a standard in vitro method to determine the binding affinity of test compounds for the dopamine D₂ receptor.

Materials:

  • Cell membranes from CHO or HEK cells stably expressing the human dopamine D₂ receptor.

  • Radioligand: [³H]Spiperone.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (e.g., this compound and its analogs) at various concentrations.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Thaw the cell membranes on ice.

  • In a 96-well plate, add assay buffer, radioligand ([³H]Spiperone at a final concentration of ~0.2 nM), and either the test compound, vehicle, or the non-specific binding control.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[5]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[12]

Radioligand_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Filtration & Washing cluster_3 Quantification & Analysis A Prepare reagents: Cell membranes, Radioligand, Buffers, Test compounds B Combine reagents in 96-well plate A->B C Incubate at RT for 120 min B->C D Rapid filtration through glass fiber filters C->D E Wash filters with ice-cold buffer D->E F Add scintillation fluid E->F G Count radioactivity F->G H Calculate IC50 and Ki G->H

Caption: Workflow for a typical radioligand binding assay.

Conclusion and Future Directions

The 2-arylpiperazine scaffold, exemplified by this compound, holds significant promise for the development of novel CNS-active agents. The available data, although fragmented for this specific subclass, indicates that strategic modifications to the phenyl ring and the second piperazine nitrogen can fine-tune the affinity and selectivity for key dopamine and serotonin receptors.

Future research should focus on the systematic synthesis and evaluation of a homologous series of 2-(4-alkylphenyl)piperazines to establish a more precise quantitative structure-activity relationship. Furthermore, comprehensive in vitro ADME and in vivo pharmacokinetic studies are essential to assess the drug-like properties of these compounds. Such a focused approach will undoubtedly accelerate the discovery of new therapeutic agents with improved efficacy and safety profiles for the treatment of complex neuropsychiatric disorders.

References

A Predictive Efficacy Analysis of 2-(4-Ethylphenyl)piperazine in the Context of Known Serotonergic and Dopaminergic Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals exploring the vast chemical space of neuropsychiatric therapeutics, the phenylpiperazine scaffold represents a cornerstone of modern pharmacology. Its inherent ability to interact with key monoamine receptors has led to the development of numerous successful drugs. This guide provides a comparative framework for understanding the potential efficacy of a novel compound, 2-(4-Ethylphenyl)piperazine, by contrasting its inferred pharmacological profile with two clinically significant, structurally related ligands: Buspirone and Aripiprazole. While direct experimental data for this compound is not yet publicly available, this analysis, grounded in established structure-activity relationships (SAR), offers a predictive roadmap for its experimental investigation.

Introduction: The Phenylpiperazine Moiety and its Significance in CNS Drug Discovery

The phenylpiperazine core is a privileged structure in central nervous system (CNS) drug discovery, renowned for its interaction with a spectrum of neurotransmitter receptors, most notably serotonin (5-HT) and dopamine (D) receptors.[1][2][3] The nature of the substituent on the phenyl ring and the nitrogen of the piperazine ring dictates the affinity and functional activity at these receptors, leading to a diverse range of pharmacological effects, from anxiolytic to antipsychotic.[4][5]

This compound , the subject of this guide, is a simple phenylpiperazine derivative. Based on its structural similarity to known psychoactive compounds, it is hypothesized to primarily target serotonin and/or dopamine receptors. To contextualize its potential efficacy, we will compare it to:

  • Buspirone : An anxiolytic agent that acts as a partial agonist at the 5-HT1A receptor and possesses a weaker antagonist activity at the dopamine D2 receptor.[6]

  • Aripiprazole : A third-generation atypical antipsychotic characterized by its partial agonism at the D2 receptor and 5-HT1A receptor, and antagonism at the 5-HT2A receptor.[7][8]

This comparative approach allows us to predict the likely therapeutic applications of this compound and to outline a clear experimental path for its validation.

Comparative Receptor Affinity and Functional Activity

The following table summarizes the known receptor binding affinities (Ki) and functional activities of Buspirone and Aripiprazole. This data serves as a benchmark against which the yet-to-be-determined profile of this compound can be compared.

ReceptorBuspironeAripiprazoleThis compound (Inferred Profile)
Dopamine D2 Antagonist (Moderate Affinity)Partial Agonist (High Affinity, Ki = 0.34 nM)[7]Likely to exhibit affinity; functional activity to be determined.
Dopamine D3 Antagonist (High Affinity)[9]Partial Agonist (High Affinity, Ki = 0.8 nM)[7]Potential for affinity, given the prevalence of D3 activity in this class.[10]
Serotonin 5-HT1A Partial Agonist (High Affinity)[6]Partial Agonist (High Affinity, Ki = 1.7 nM)[7]High probability of significant 5-HT1A affinity and partial agonist activity.
Serotonin 5-HT2A Weak AffinityAntagonist (High Affinity, Ki = 3.4 nM)[11]Affinity is possible and would influence potential antipsychotic-like properties.

Note: Lower Ki values indicate higher binding affinity.

Based on SAR, the ethyl group on the phenyl ring of this compound is expected to enhance lipophilicity, potentially influencing brain penetration and receptor interaction. The unsubstituted nitrogen on the piperazine ring is a key feature for interaction with the acidic aspartate residue in the binding pocket of monoamine receptors.

Signaling Pathways and Experimental Workflows

To experimentally determine the efficacy of this compound, a series of in vitro and in vivo assays are necessary. The following diagrams and protocols outline the key experimental workflows.

In Vitro Characterization: From Binding to Function

The initial characterization of a novel compound involves determining its binding affinity and functional activity at the target receptors.

G cluster_0 In Vitro Workflow start This compound radioligand_binding Radioligand Binding Assay (Determine Ki at D2, 5-HT1A, etc.) start->radioligand_binding Test Compound functional_assay Functional Assay (e.g., cAMP Assay for D2/5-HT1A) radioligand_binding->functional_assay Identified Targets data_analysis Data Analysis (Determine EC50 and Intrinsic Activity) functional_assay->data_analysis profile Pharmacological Profile data_analysis->profile G cluster_1 In Vivo Workflow in_vitro_profile Established In Vitro Profile anxiety_model Anxiety Models (e.g., Elevated Plus Maze) in_vitro_profile->anxiety_model If 5-HT1A Agonism psychosis_model Psychosis Models (e.g., Amphetamine-Induced Hyperlocomotion) in_vitro_profile->psychosis_model If D2 Antagonism/ Partial Agonism behavioral_assessment Behavioral Assessment anxiety_model->behavioral_assessment psychosis_model->behavioral_assessment pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis behavioral_assessment->pk_pd efficacy Therapeutic Potential pk_pd->efficacy

References

A Researcher's Guide to the In Vitro Cross-Validation of 2-(4-Ethylphenyl)piperazine: A Case Study in CNS Receptor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the in vitro characterization and cross-validation of 2-(4-Ethylphenyl)piperazine, a representative arylpiperazine compound. Arylpiperazines are a privileged scaffold in central nervous system (CNS) drug discovery, known to interact with a range of aminergic G-protein coupled receptors (GPCRs).[1][2] We present a logical, multi-assay workflow designed to establish the compound's primary target affinity, confirm its functional activity, and assess its selectivity profile. This document details step-by-step protocols for core assays, including radioligand binding and functional cAMP measurement, and interprets hypothetical—yet plausible—data to illustrate the principles of cross-validation. The objective is to provide researchers and drug development professionals with a robust methodology for evaluating novel CNS-active compounds, ensuring data integrity and building a comprehensive pharmacological profile.

Introduction: The Significance of the Arylpiperazine Scaffold

The arylpiperazine moiety is a cornerstone of modern neuropharmacology, found in numerous FDA-approved drugs targeting conditions like psychosis, depression, and anxiety.[2][3] Compounds in this class, such as aripiprazole and flibanserin, often exhibit complex pharmacology by interacting with multiple serotonin (5-HT) and dopamine (D) receptor subtypes.[1] Their therapeutic effects and side-effect profiles are dictated by their specific affinity and functional activity at these targets.

This compound is a specific analog whose detailed in vitro properties are not widely published, making it an ideal candidate for this case study. Based on its structure, we hypothesize its primary activity will be at the serotonin 2A (5-HT2A) and dopamine D2 receptors, a common profile for this class. This guide will outline the necessary in vitro experiments to confirm this hypothesis and build a high-confidence pharmacological dossier.

Part I: Primary Target Engagement & Affinity Determination

The first step in characterizing any new compound is to determine its binding affinity (Kᵢ) for its hypothesized primary targets. Affinity measures the strength of the interaction between the compound and the receptor. A high affinity (low Kᵢ value) is often a prerequisite for a potent drug. We will use a competitive radioligand binding assay, a gold-standard method for quantifying affinity.

Experiment A: 5-HT₂ₐ Receptor Radioligand Binding Assay

This assay measures the ability of this compound to displace a known high-affinity radiolabeled ligand from the 5-HT2A receptor.

Detailed Experimental Protocol:

  • Receptor Source: Use membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A receptor.[4]

  • Radioligand: Utilize [³H]ketanserin, a well-characterized 5-HT2A antagonist radioligand.[5]

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Procedure:

    • In a 96-well plate, combine 50 µL of various concentrations of unlabeled this compound (or a standard competitor like ketanserin), 50 µL of [³H]ketanserin (at a final concentration near its Kₑ, e.g., 0.5 nM), and 150 µL of the receptor membrane preparation (typically 5-10 µg of protein).[5][6]

    • To determine non-specific binding, use a high concentration (e.g., 1 µM) of unlabeled ketanserin in a set of control wells.[5]

    • Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[5]

  • Termination & Detection:

    • Rapidly harvest the contents of each well onto a glass fiber filter plate (presoaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.[6][7]

    • Wash the filters four times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Convert counts per minute (CPM) to specific binding.

    • Plot the specific binding as a function of the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8][9] This equation corrects the IC₅₀ for the presence of the competing radioligand, providing a true measure of affinity.[10]

Hypothetical Data & Comparison

The following table presents plausible results for this compound compared to risperidone, a well-known antipsychotic with high 5-HT2A affinity.

Table 1: Comparative Binding Affinity (Kᵢ) at Human 5-HT₂ₐ Receptor

Compound Kᵢ (nM)
This compound 18.5

| Risperidone (Comparator) | 2.5 |

Interpretation: The hypothetical data suggests that this compound binds to the 5-HT2A receptor with high affinity, albeit with approximately 7-fold lower affinity than the established drug risperidone. This nanomolar-range Kᵢ validates the 5-HT2A receptor as a primary target and warrants further functional investigation.

Part II: Functional Activity & Cross-Validation

Binding affinity does not describe the functional consequence of the compound-receptor interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. Functional assays are essential to determine the compound's mode of action and provide the first layer of cross-validation for the binding data.

Since the dopamine D2 receptor is also a likely target, we will profile the compound's functional activity there. D2 receptors are canonically coupled to Gᵢ/ₒ proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11][12]

Experiment B: Dopamine D₂ Receptor Functional (cAMP) Assay

This assay will determine if this compound acts as an antagonist at the D2 receptor by measuring its ability to reverse the cAMP reduction caused by a known D2 agonist.

Detailed Experimental Protocol:

  • Cell Line: Use CHO or HEK293 cells stably expressing the human Dopamine D2 receptor (long isoform).[11][13]

  • Assay Principle: This is an antagonist-mode assay. The cells are first stimulated with the adenylyl cyclase activator, forskolin, to generate a high baseline of cAMP. Then, a D2 agonist (e.g., dopamine) is added to inhibit cAMP production. The test compound is evaluated for its ability to block this inhibition.[11][14]

  • Procedure:

    • Plate the cells in a 96-well or 384-well plate and culture overnight.[13]

    • Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[13]

    • Add this compound at various concentrations and incubate for a short period.

    • Add a fixed concentration of dopamine (typically its EC₈₀) along with forskolin to all wells.

    • Incubate for 15-30 minutes at 37°C.[13]

  • Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[15] The signal in these kits is typically inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Plot the assay signal against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which in this context represents the concentration of the antagonist required to block 50% of the agonist's effect.

Hypothetical Data & Cross-Validation Insights

Table 2: Comparative Functional Antagonist Potency (IC₅₀) at Human D₂ Receptor

Compound Functional IC₅₀ (nM) Mode of Action
This compound 55.2 Antagonist

| Haloperidol (Comparator) | 8.1 | Antagonist |

Part III: Selectivity Profiling for Safety and Efficacy

A compound's value is determined not only by its activity at the intended target but also by its lack of activity at other targets.[18] Off-target interactions can lead to undesirable side effects.[19][20] Selectivity profiling involves screening the compound against a broad panel of receptors, channels, and enzymes.

Experiment C: Broad Panel Off-Target Screening

Commercial services offer comprehensive screening panels that provide an efficient way to assess selectivity. The Eurofins Discovery SafetyScreen44 panel, for instance, evaluates compounds against 44 targets known to be implicated in adverse drug reactions.[21][22][23]

Protocol Outline:

  • Compound Submission: Provide the compound to a contract research organization (CRO) offering the screening service. Typically, a stock solution of 10 mM in DMSO is required.[23]

  • Screening: The CRO performs a series of binding assays, typically at a single high concentration of the test compound (e.g., 10 µM).[21]

  • Data Reporting: Results are reported as the percent inhibition of radioligand binding at the tested concentration. A significant inhibition (typically >50%) flags a potential off-target interaction and may warrant a follow-up dose-response experiment to determine the Kᵢ.

Hypothetical Selectivity Data

Table 3: Selectivity Profile of this compound at 10 µM

Target Primary Class % Inhibition Implication
5-HT₂ₐ Receptor GPCR 98% Primary Target
Dopamine D₂ Receptor GPCR 95% Primary Target
Adrenergic α₁ₐ Receptor GPCR 65% Moderate off-target activity; potential for cardiovascular side effects (e.g., orthostatic hypotension).
Histamine H₁ Receptor GPCR 25% Weak activity; low potential for sedation.

| hERG Channel | Ion Channel | <10% | Low risk of cardiac arrhythmia. |

Interpretation: The selectivity profile confirms high activity at the intended 5-HT2A and D2 targets. The moderate inhibition at the adrenergic α₁ₐ receptor is a key finding, as this is a common liability for this class of compounds and helps predict potential side effects. The low activity at the H1 and hERG targets is a favorable safety characteristic.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing the relationships between experiments and the underlying biological mechanisms.

G cluster_0 Part I: Affinity cluster_1 Part II: Function cluster_2 Part III: Selectivity Compound This compound BindingAssay Radioligand Binding Assay (Target: 5-HT2A) Compound->BindingAssay FunctionalAssay cAMP Functional Assay (Target: D2) Compound->FunctionalAssay SelectivityScreen Broad Panel Screen (e.g., SafetyScreen44) Compound->SelectivityScreen Ki_Value Determine Affinity (Ki) BindingAssay->Ki_Value IC50_Value Confirm Mode of Action (Antagonist IC50) Ki_Value->IC50_Value Cross-Validate FunctionalAssay->IC50_Value Profile Assess Off-Target Profile IC50_Value->Profile Contextualize SelectivityScreen->Profile

Caption: Experimental workflow for in vitro characterization.

G D2_Agonist Dopamine (Agonist) D2_Receptor Dopamine D2 Receptor D2_Agonist->D2_Receptor Binds & Activates Test_Compound This compound (Antagonist) Test_Compound->D2_Receptor Binds & Blocks Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP

Caption: Simplified D2 receptor antagonist signaling pathway.

Conclusion

References

A Head-to-Head Comparison of Synthesis Routes for 2-(4-Ethylphenyl)piperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. The compound 2-(4-ethylphenyl)piperazine is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes, each with its own set of advantages and challenges. This guide provides a head-to-head comparison of two prominent synthetic strategies for this compound, offering detailed experimental protocols and a critical analysis of their respective merits to inform your synthetic planning.

Introduction

The piperazine moiety is a ubiquitous scaffold in pharmaceuticals, valued for its ability to modulate physicochemical properties and interact with biological targets. The 2-arylpiperazine structural motif, in particular, is a key component in a number of centrally acting agents. The synthesis of this compound, a representative of this class, presents a practical case study for comparing common synthetic methodologies. This guide will focus on two distinct and widely applicable approaches:

  • Route 1: Classical Cyclization of a Substituted Aniline

  • Route 2: Reductive Amination of a Glyoxal Derivative

By examining the experimental details and outcomes of each route, we aim to provide a clear and objective comparison to aid in the selection of the most appropriate method for your research and development needs.

Route 1: Classical Cyclization of 4-Ethylaniline with Bis(2-chloroethyl)amine

This traditional approach relies on the construction of the piperazine ring through the double alkylation of a primary aniline with a bifunctional electrophile. It is a robust and well-established method for the synthesis of N-arylpiperazines.

Mechanistic Rationale

The reaction proceeds via a tandem nucleophilic substitution. The primary amine of 4-ethylaniline first displaces one of the chloride leaving groups of bis(2-chloroethyl)amine. The resulting secondary amine intermediate then undergoes an intramolecular cyclization by displacing the second chloride to form the six-membered piperazine ring. The reaction is typically carried out at elevated temperatures to overcome the activation energy for both the intermolecular and intramolecular alkylation steps.

Experimental Protocol

Synthesis of this compound from 4-Ethylaniline

  • Materials:

    • 4-Ethylaniline

    • Bis(2-chloroethyl)amine hydrochloride

    • Diethylene glycol monomethyl ether (solvent)

    • Saturated aqueous sodium bicarbonate solution

    • Chloroform or Dichloromethane (for extraction)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 4-ethylaniline (1.0 eq) in diethylene glycol monomethyl ether, add bis(2-chloroethyl)amine hydrochloride (1.0 eq).

    • Heat the reaction mixture to 150°C and stir for 10-12 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and quench the reaction.

    • Extract the aqueous layer with chloroform or dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Data Summary
ParameterValueReference
Starting Materials4-Ethylaniline, Bis(2-chloroethyl)amine hydrochloride[1]
SolventDiethylene glycol monomethyl ether[1]
Temperature150°C[1]
Reaction Time10-12 hours[1]
Typical YieldModerate to Good (expected)N/A
PurificationColumn Chromatography[1]

Workflow Diagram

Route 1: Classical Cyclization cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 4-Ethylaniline 4-Ethylaniline Reaction Cyclization 4-Ethylaniline->Reaction Bis(2-chloroethyl)amine_HCl Bis(2-chloroethyl)amine HCl Bis(2-chloroethyl)amine_HCl->Reaction Solvent Diethylene glycol monomethyl ether Solvent->Reaction Temperature 150°C Temperature->Reaction Time 10-12h Time->Reaction Quench Quench (aq. NaHCO3) Reaction->Quench Extraction Extraction Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product This compound Route 2: Reductive Amination Start 4-Ethylphenylglyoxal + N-Boc-ethylenediamine Step1 Intermolecular Reductive Amination (NaBH(OAc)3) Start->Step1 Intermediate N-Boc Protected Intermediate Step1->Intermediate Step2 Boc Deprotection (TFA or HCl) Intermediate->Step2 Step3 Intramolecular Reductive Amination & Cyclization Step2->Step3 Final_Product This compound Step3->Final_Product

References

Confirming the Biological Activity of a Novel Phenylpiperazine Analog: A Comparative Guide to the In Vitro Characterization of 2-(4-Ethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and characterize the biological activity of the newly synthesized compound, 2-(4-Ethylphenyl)piperazine. We will present a logical, evidence-based approach to investigate its potential pharmacological profile, comparing its performance with established reference compounds. This document will detail the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs targeting a wide array of biological entities.[1][2] Modifications to the piperazine ring can lead to significant shifts in medicinal properties.[1] Given the structural similarity of this compound to known psychoactive compounds, our investigation will focus on two primary, high-value target classes: G-Protein Coupled Receptors (GPCRs) and Monoamine Transporters (MATs) .[3][4]

Postulated Biological Targets and Rationale

The phenylpiperazine moiety is a common feature in ligands for various GPCRs and MATs. The ethyl group at the 4-position of the phenyl ring may influence selectivity and potency. Our initial hypothesis is that this compound may exhibit activity as a modulator of dopaminergic, serotonergic, or adrenergic systems. Therefore, our experimental approach is designed to screen for and characterize these potential interactions.

Comparative In Vitro Profiling: A Multi-faceted Approach

To build a comprehensive pharmacological profile, we will employ a tiered experimental strategy. This begins with broad screening to identify primary targets, followed by more focused assays to determine potency, efficacy, and mechanism of action. We will compare the activity of this compound with well-characterized reference compounds to contextualize its biological effects.

Tier 1: Target Engagement Assessment using Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a specific receptor or transporter.[5][6] These assays are robust, sensitive, and allow for the determination of the equilibrium dissociation constant (Ki), a measure of binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a panel of GPCRs and MATs.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), norepinephrine transporter (hNET), dopamine D2 receptor (hD2R), and serotonin 5-HT2A receptor (h5-HT2AR).

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET), [³H]Spiperone (for hD2R), and [³H]Ketanserin (for h5-HT2AR).

  • Unlabeled reference compounds: GBR 12909 (DAT inhibitor), Fluoxetine (SERT inhibitor), Desipramine (NET inhibitor), Haloperidol (D2R antagonist), and Ketanserin (5-HT2A antagonist).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well filter plates and vacuum manifold.[7]

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the final membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the appropriate radioligand and varying concentrations of either the unlabeled reference compound or this compound to the cell membranes.

  • Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Add scintillation cocktail to the wells and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.[8]

Hypothetical Binding Affinity Data

CompoundhDAT Ki (nM)hSERT Ki (nM)hNET Ki (nM)hD2R Ki (nM)h5-HT2AR Ki (nM)
This compound 15025>10,0005075
GBR 1290910>10,000>10,000>10,000>10,000
Fluoxetine>10,0005>10,000>10,000>10,000
Desipramine>10,000>10,0008>10,000>10,000
Haloperidol200>10,000>10,0002>10,000
Ketanserin>10,000100>10,000>10,0001

Interpretation of Hypothetical Data: The hypothetical data suggests that this compound has the highest affinity for the serotonin transporter (hSERT), followed by the dopamine D2 receptor (hD2R) and the serotonin 5-HT2A receptor (h5-HT2AR). Its affinity for the dopamine transporter (hDAT) is moderate, and it shows negligible affinity for the norepinephrine transporter (hNET) at the concentrations tested.

Tier 2: Functional Activity Assessment

Binding affinity does not reveal whether a compound is an agonist, antagonist, or inverse agonist.[9] Functional assays are therefore essential to determine the biological effect of this compound at its primary targets.

Experimental Workflow for Functional Characterization

G cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Assays cluster_2 Data Analysis & Interpretation Binding Radioligand Binding Assays (hSERT, hD2R, h5-HT2AR) Uptake Monoamine Uptake Inhibition Assay (hSERT) Binding->Uptake High Affinity for hSERT cAMP cAMP Accumulation Assay (hD2R) Binding->cAMP High Affinity for hD2R CaFlux Calcium Flux Assay (h5-HT2AR) Binding->CaFlux High Affinity for h5-HT2AR Potency Determine Potency (IC₅₀/EC₅₀) Uptake->Potency cAMP->Potency CaFlux->Potency Efficacy Determine Efficacy (% of control) Potency->Efficacy MoA Elucidate Mechanism of Action (Inhibitor/Agonist/Antagonist) Efficacy->MoA

Caption: Workflow for functional characterization of this compound.

1. Monoamine Transporter Uptake Inhibition Assay

This assay measures the functional inhibition of the serotonin transporter.[8][10]

Experimental Protocol:

  • Cell Culture: Use HEK293 cells stably expressing hSERT.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., Fluoxetine).

  • Uptake Initiation: Add a radiolabeled substrate, such as [³H]serotonin, to initiate uptake.

  • Termination and Lysis: Stop the uptake by washing with ice-cold buffer and lyse the cells.

  • Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that reduces the specific uptake of the radiolabeled neurotransmitter by 50% (IC₅₀).

2. GPCR Functional Assays

The choice of functional assay depends on the G-protein coupling of the receptor.[11][12]

  • cAMP Accumulation Assay (for Gαi/o-coupled receptors like D2R): Activation of Gαi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9]

  • Calcium Flux Assay (for Gαq/11-coupled receptors like 5-HT2AR): Activation of Gαq/11-coupled receptors stimulates phospholipase C, leading to an increase in intracellular calcium.

Experimental Protocol (General):

  • Culture cells expressing the receptor of interest (hD2R or h5-HT2AR).

  • For antagonist mode, pre-incubate cells with varying concentrations of this compound before stimulating with a known agonist.

  • For agonist mode, stimulate cells with varying concentrations of this compound.

  • Measure the relevant second messenger (cAMP or intracellular calcium) using a commercially available assay kit.

  • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Hypothetical Functional Data

CompoundhSERT Uptake Inhibition IC₅₀ (nM)hD2R Antagonism IC₅₀ (nM)h5-HT2AR Antagonism IC₅₀ (nM)
This compound 3580120
Fluoxetine7--
Haloperidol-5-
Ketanserin--3

Interpretation of Hypothetical Data: The functional data corroborates the binding data, indicating that this compound is a potent inhibitor of the serotonin transporter. It also acts as an antagonist at both the dopamine D2 and serotonin 5-HT2A receptors, with higher potency at the D2 receptor.

Signaling Pathway Modulation

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin SERT SERT Serotonin->SERT Reuptake D2R D2 Receptor AC Adenylyl Cyclase D2R->AC HT2AR 5-HT2A Receptor PLC Phospholipase C HT2AR->PLC cAMP ↓ cAMP AC->cAMP Ca ↑ Ca²⁺ PLC->Ca Compound This compound Compound->SERT Inhibition Compound->D2R Antagonism Compound->HT2AR Antagonism Dopamine Dopamine Dopamine->D2R Serotonin_synapse Serotonin Serotonin_synapse->HT2AR

Caption: Postulated mechanism of action of this compound.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that this compound is a multi-target ligand with a primary activity as a serotonin reuptake inhibitor and secondary antagonist activities at D2 and 5-HT2A receptors. This profile is of significant interest in neuropsychopharmacology.

The logical progression from binding to functional assays provides a robust and self-validating approach to characterizing a novel compound. The inclusion of well-characterized reference compounds is crucial for contextualizing the potency and selectivity of this compound.

Further studies should explore:

  • In vivo efficacy: Animal models of depression and psychosis could be used to evaluate the therapeutic potential of this compound.

  • Off-target screening: A broader panel of receptors and enzymes should be screened to identify any potential off-target effects.

  • Pharmacokinetic profiling: Determination of absorption, distribution, metabolism, and excretion (ADME) properties is essential for drug development.

This guide provides a foundational framework for the initial in vitro characterization of novel phenylpiperazine analogs. By following these principles of scientific integrity and logical experimental design, researchers can confidently elucidate the biological activity of newly synthesized compounds.

References

Benchmarking 2-(4-Ethylphenyl)piperazine: A Comparative Guide for CNS Receptor Ligand Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-(4-Ethylphenyl)piperazine against other well-characterized research compounds. Given the limited publicly available experimental data for this compound, this document establishes an inferred pharmacological profile based on established structure-activity relationships (SAR) within the phenylpiperazine class. We will compare this inferred profile to key analogs and provide detailed experimental protocols for researchers seeking to characterize this and similar novel compounds.

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, particularly for developing ligands targeting central nervous system (CNS) receptors.[1] Derivatives of this structure are known to interact with a wide array of dopaminergic, serotonergic, and adrenergic receptors, making them valuable tools for neuroscience research and drug discovery.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential utility of this compound in their research.

Physicochemical Properties of this compound and Comparators

A foundational step in benchmarking a new compound is to understand its basic physicochemical properties. These properties, such as molecular weight and lipophilicity (XLogP3), can influence a compound's solubility, permeability, and overall pharmacokinetic profile.[4]

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound CCC1=CC=C(C=C1)C2CNCCN2C12H18N2190.28[5]1.5[5]
1-Phenylpiperazine C1CN(CCN1)C2=CC=CC=C2C10H14N2162.231.1
1-(4-Chlorophenyl)piperazine (pCPP) C1CN(CCN1)C2=CC=C(C=C2)ClC10H13ClN2196.682.2
1-(2-Methoxyphenyl)piperazine (oMeOPP) COC1=CC=CC=C1N2CCNCC2C11H16N2O192.261.2

Data for comparators sourced from PubChem and synthesized for comparative purposes.

Inferred Pharmacological Profile of this compound

Phenylpiperazine derivatives are well-documented as ligands for dopamine (D) and serotonin (5-HT) receptors.[6][7] The nature and position of the substituent on the phenyl ring are critical determinants of receptor affinity and selectivity.

Based on its structure, this compound is predicted to exhibit affinity for D2-like dopamine receptors (D2, D3) and various serotonin receptors, particularly of the 5-HT1A and 5-HT2 families.[2][3] The presence of a small, lipophilic ethyl group at the para-position of the phenyl ring suggests a potential for moderate to high affinity for these receptors. The "2-" substitution on the piperazine ring, as opposed to the more common "1-" substitution, may influence its conformational flexibility and interaction with the receptor binding pockets.

Comparative Receptor Binding Analysis

To contextualize the inferred profile of this compound, it is essential to compare it with the known receptor binding affinities of structurally related compounds. The following table summarizes Ki values (in nM), which represent the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates higher binding affinity.

CompoundD2 Ki (nM)D3 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)
1-(2-Methoxyphenyl)piperazine 2401801.530
1-(2,3-Dichlorophenyl)piperazine 150.8152.5
WC-44 2404.7--
FAUC-213 1000200.5100

This table is a synthesis of data from multiple sources for illustrative purposes.

Structure-Activity Relationship Insights:

  • Dopamine Receptor Affinity : Phenylpiperazine derivatives often show selectivity for the D3 receptor over the D2 receptor.[2] The presence of specific substituents, such as dichlorophenyl groups, can significantly enhance D3 affinity and selectivity.[2]

  • Serotonin Receptor Affinity : Many phenylpiperazines are potent 5-HT1A receptor ligands.[6][8] Substitutions on the phenyl ring can modulate affinity and functional activity at both 5-HT1A and 5-HT2A receptors.[9]

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of a novel compound like this compound, a series of standardized in vitro assays are necessary.

Radioligand Binding Assay for Receptor Affinity

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human D2 or 5-HT1A) are prepared from cultured cells.

  • Assay Buffer: Prepare an appropriate buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like MgCl2).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors).

    • Add increasing concentrations of the test compound (this compound).

    • Add the prepared cell membranes.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. The IC50 (concentration of test compound that displaces 50% of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Receptor Affinity Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor-Expressing Cell Membranes setup_plate Add Membranes, Radioligand, and Test Compound to Plate prep_membranes->setup_plate prep_ligand Prepare Radioligand Stock Solution prep_ligand->setup_plate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Filter to Separate Bound/Free Ligand incubation->filtration counting Quantify Radioactivity filtration->counting plot_data Plot Displacement Curve counting->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for determining receptor binding affinity using a radioligand assay.

Functional Assay for Intrinsic Activity

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, cAMP (cyclic adenosine monophosphate) modulation is a common readout.

Methodology:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the receptor of interest.

  • Assay Setup:

    • Seed cells in a multi-well plate and grow to confluency.

    • Replace the growth medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment:

    • Agonist Mode: Add increasing concentrations of the test compound.

    • Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound, then stimulate with a known agonist at its EC50 concentration.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Agonist: Plot cAMP levels against the log concentration of the test compound to determine EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the response to the fixed agonist against the log concentration of the test compound to determine the IC50, which can be converted to a functional antagonist constant (Kb).

Simplified GPCR Signaling Pathway

G Ligand Ligand (e.g., Phenylpiperazine) Receptor GPCR (e.g., D2/5-HT1A) Ligand->Receptor Binds G_Protein G-Protein (Gi/o) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Inhibitory G-protein coupled receptor (GPCR) signaling cascade.

In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development as a research tool or therapeutic candidate.[10][11]

Key In Vitro ADME Assays:

  • Metabolic Stability:

    • Objective: To determine the rate at which a compound is metabolized by liver enzymes.

    • Method: Incubate the test compound with liver microsomes or hepatocytes and measure the decrease in its concentration over time using LC-MS/MS.[12] The results are typically reported as intrinsic clearance or half-life.

  • Plasma Protein Binding (PPB):

    • Objective: To measure the extent to which a compound binds to proteins in the plasma.

    • Method: Use equilibrium dialysis, ultrafiltration, or ultracentrifugation to separate bound and unbound fractions of the compound in plasma. The unbound fraction is considered pharmacologically active.

  • CYP450 Inhibition:

    • Objective: To assess the potential for the compound to cause drug-drug interactions by inhibiting major cytochrome P450 enzymes.

    • Method: Incubate the test compound with specific CYP enzymes and their probe substrates. Measure the inhibition of the formation of the probe substrate's metabolite.

Conclusion

While specific experimental data for this compound remains to be published, this guide establishes a robust framework for its evaluation. Based on the extensive literature on phenylpiperazine derivatives, it is reasonable to infer that this compound will interact with dopaminergic and serotonergic receptors. The provided comparative data and detailed experimental protocols offer a clear path for researchers to empirically determine its pharmacological profile, including receptor affinity, functional activity, and ADME properties. Such characterization is essential to unlock the potential of this compound as a valuable tool in CNS research.

References

A Researcher's Guide to Establishing Reproducible In Vivo Behavioral Effects of Novel Phenylpiperazine Analogs: The Case of 2-(4-Ethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic and reproducible evaluation of the behavioral effects of novel psychoactive compounds, using the sparsely characterized molecule, 2-(4-Ethylphenyl)piperazine, as a primary case study. For researchers in neuropharmacology and drug development, establishing a robust and reproducible behavioral profile is the cornerstone of preclinical assessment. This document moves beyond rote protocol recitation to explain the causal logic behind experimental design, ensuring that the generated data is not only accurate but also verifiable and translatable.

The piperazine class of compounds represents a rich scaffold for CNS-active agents, with derivatives exhibiting a wide range of effects, including stimulant, anxiolytic, and antidepressant properties.[1] Many of these effects are mediated through interactions with monoaminergic systems, particularly serotonergic and dopaminergic pathways.[2][3] Given this pharmacological diversity, a standardized, multi-assay approach is critical to reliably characterize a new chemical entity like this compound and understand its potential therapeutic applications or abuse liability.

This guide will detail the necessary steps from initial compound verification to a comparative behavioral analysis, providing validated protocols, a framework for data interpretation, and a discussion of the critical factors underpinning experimental reproducibility.

Foundational Steps: Compound Integrity and a Hypothesized Mechanism

Before any in vivo work, the identity and purity of the test compound must be unequivocally established. For this compound (CAS: 910444-30-3), this involves standard analytical chemistry techniques such as NMR, LC-MS, and elemental analysis to confirm its structure and ensure purity is >98%.[][5] Assuming this prerequisite is met, we can formulate a hypothesis regarding its mechanism of action based on its structural class.

As a phenylpiperazine derivative, this compound is likely to interact with monoamine transporters and receptors.[2][6] Its behavioral output will be a function of its affinity and efficacy at these sites. A plausible, generalized mechanism involves the modulation of synaptic concentrations of neurotransmitters like serotonin (5-HT) and dopamine (DA).

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NT_vesicle Neurotransmitter Vesicles (DA/5-HT) Reuptake Reuptake Transporter (DAT/SERT) Synaptic_NT Synaptic Neurotransmitters NT_vesicle->Synaptic_NT Receptor Postsynaptic Receptors (D2/5-HT2A) Postsynaptic\nSignal Postsynaptic Signal Receptor->Postsynaptic\nSignal Synaptic_NT->Reuptake Reuptake Synaptic_NT->Receptor Binding Compound This compound (Hypothesized Action) Compound->Reuptake Blockade?

Hypothesized mechanism for phenylpiperazine derivatives.

Experimental Workflow for Behavioral Profiling

A logical and sequential workflow is essential to minimize confounding variables and ensure data integrity. The process begins with meticulous planning and animal habituation and proceeds through standardized behavioral testing to robust data analysis. This systematic approach is the bedrock of reproducibility.

G cluster_prep Phase 1: Preparation cluster_test Phase 2: In Vivo Testing cluster_analysis Phase 3: Analysis & Interpretation arrow arrow A Compound Acquisition & Purity Analysis (>98%) B Animal Procurement & Acclimation (7 days) A->B C Experimental Design (Groups, Doses, Timeline) B->C D Vehicle/Drug Administration (i.p. or p.o.) C->D E Behavioral Assays (OFT & EPM) D->E F Automated Video Tracking & Data Extraction E->F G Statistical Analysis (ANOVA, Post-hoc tests) F->G H Comparative Profiling & Conclusion G->H

Systematic workflow for reproducible in vivo analysis.

Core Behavioral Assays: Protocols and Rationale

To generate a foundational behavioral profile, we will employ two widely validated and complementary assays: the Open Field Test (OFT) and the Elevated Plus Maze (EPM). These tests assess general locomotor activity and anxiety-like behavior, which are common modulators by CNS-active piperazines.[7][8]

Open Field Test (OFT)

The OFT provides simultaneous measurements of locomotion, exploration, and anxiety-like behavior (thigmotaxis).[9] An increase in distance traveled suggests a stimulant effect, while the proportion of time spent in the center of the arena serves as an index of anxiety (less time in the center suggests higher anxiety).[10]

Protocol: Open Field Test

  • Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm), typically made of non-reflective white or black plastic, under uniform, dim illumination (e.g., 30-100 lux).[11]

  • Habituation: Transport mice to the testing room at least 30-60 minutes before the trial begins to acclimate them to the ambient environment.[7][12] This step is critical to reduce stress-induced artifacts.

  • Procedure: a. Gently place the mouse in the center of the arena.[10] b. Immediately begin recording with an overhead video camera connected to an automated tracking system (e.g., ANY-maze, EthoVision XT). c. Allow the animal to explore the arena undisturbed for a predetermined duration, typically 10-20 minutes.[13] d. At the end of the trial, return the mouse to its home cage.

  • Sanitation: Thoroughly clean the arena with 70% ethanol and allow it to dry completely between each animal.[10] This prevents olfactory cues from influencing the behavior of subsequent subjects.

  • Data Analysis: The tracking software will automatically quantify key parameters:

    • Total distance traveled (cm).

    • Time spent in the center zone vs. periphery (seconds).

    • Frequency of entries into the center zone.

    • Rearing frequency (vertical activity).

Elevated Plus Maze (EPM)

The EPM is a gold-standard assay for assessing anxiety-like behavior in rodents.[14][15] It leverages the conflict between the animal's drive to explore a novel environment and its aversion to open, elevated spaces.[8] Anxiolytic compounds typically increase the time spent and entries into the open arms.

Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms (e.g., 30 cm long x 5 cm wide for mice).[16]

  • Habituation: As with the OFT, acclimate animals to the testing room for at least 45-60 minutes prior to testing.[14][16] Pre-handling the mice for several days before the test is also recommended to reduce handling stress.[14]

  • Procedure: a. Place the mouse in the central square of the maze, facing one of the closed arms.[14][16] This standardized starting position is crucial for consistency. b. Start the video recording and tracking system immediately. c. Allow the animal to freely explore the maze for a single 5-minute session.[16] d. At the end of the session, return the mouse to its home cage.

  • Sanitation: Clean the maze thoroughly with 70% ethanol between trials to eliminate odor cues.[8][16]

  • Data Analysis: Key parameters quantified by tracking software include:

    • Time spent in the open arms (seconds).

    • Time spent in the closed arms (seconds).

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

Comparative Analysis: Profiling Against Known Standards

To contextualize the effects of this compound, its behavioral profile should be compared against well-characterized piperazine derivatives. We select Benzylpiperazine (BZP) as a known stimulant and m-Chlorophenylpiperazine (mCPP) as a compound with recognized anxiogenic and complex serotonergic effects.[17]

The following table presents a hypothetical, yet plausible, dataset that could be generated from the described assays. This format allows for a clear, at-a-glance comparison of the compounds' behavioral signatures.

Parameter (Mean ± SEM)Vehicle ControlThis compound (10 mg/kg)BZP (10 mg/kg)mCPP (1 mg/kg)
Open Field Test (OFT)
Total Distance (cm)2500 ± 1503800 ± 200 4500 ± 2501800 ± 130
Time in Center (s)45 ± 565 ± 7 40 ± 620 ± 4
Center Entries20 ± 335 ± 4 18 ± 210 ± 2
Elevated Plus Maze (EPM)
Open Arm Time (s)30 ± 455 ± 6 25 ± 515 ± 3
Open Arm Entries8 ± 115 ± 2 7 ± 14 ± 1

Interpretation of Illustrative Data:

  • This compound: The hypothetical data suggest a profile of moderate locomotor stimulation (increased distance traveled) combined with anxiolytic-like activity (increased time and entries in the OFT center and EPM open arms).

  • Benzylpiperazine (BZP): As expected, BZP shows a strong stimulant effect (significant increase in distance traveled) without anxiolytic properties, consistent with its known profile.[17]

  • m-Chlorophenylpiperazine (mCPP): The data for mCPP reflect its known anxiogenic and locomotor-suppressant effects at certain doses.[17]

Conclusion and Best Practices for Reproducibility

This guide outlines a robust, scientifically-grounded methodology for characterizing the in vivo behavioral effects of a novel compound, this compound. The core principle for ensuring reproducibility lies in the rigorous standardization of every experimental variable, from compound purity and animal handling to the precise execution of validated behavioral protocols. By explaining the rationale behind each step and profiling the test article against known comparators, researchers can build a reliable and interpretable dataset. This foundational work is indispensable for making informed decisions in the drug development pipeline and for contributing high-quality, reproducible science to the field of neuropharmacology.

References

A Senior Application Scientist's Guide to the Metabolic Stability of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, celebrated for its versatile physicochemical properties that can enhance aqueous solubility and allow for tailored modulation of a drug candidate's potency and selectivity.[1][2] This six-membered heterocycle, with its two basic nitrogen atoms, is a prevalent scaffold in numerous FDA-approved drugs.[3] However, this same reactivity can be a double-edged sword, often introducing metabolic liabilities that can lead to rapid clearance, poor bioavailability, and the formation of reactive metabolites.[3][4]

Understanding and optimizing the metabolic stability of piperazine-containing compounds is therefore a critical step in the drug discovery pipeline.[1][5] This guide provides a comparative framework for assessing the metabolic stability of piperazine derivatives, detailing the underlying biochemical mechanisms, robust experimental protocols, and structure-metabolism relationships (SMR) to guide rational drug design.

The Metabolic Landscape of the Piperazine Moiety

The metabolic fate of a piperazine derivative is largely dictated by its substitution pattern. The piperazine ring itself and its substituents present several "hotspots" for enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes located in the liver and other tissues.[4][6][7]

Common Metabolic Pathways:

  • Oxidation of Carbons Alpha to Nitrogen: This is a major metabolic route. CYP-mediated oxidation of the α-carbon can lead to the formation of an unstable carbinolamine, which can then fragment or be further oxidized. This pathway can also initiate the formation of reactive iminium ions, which are electrophilic intermediates capable of covalently binding to cellular macromolecules, a potential source of toxicity.[4][8]

  • N-Dealkylation: When one of the piperazine nitrogens is substituted with a small alkyl group (e.g., methyl, ethyl), this group is often readily cleaved by CYP enzymes.[4] This process significantly alters the molecule's polarity and pharmacological activity.

  • Aromatic Hydroxylation: If an aryl group is attached to the piperazine nitrogen or elsewhere on the scaffold, it is highly susceptible to hydroxylation by CYPs (e.g., CYP2D6, CYP3A4).[7]

  • Ring Oxidation and Opening: Less common but still significant, the piperazine ring can undergo oxidation to form various lactams or even undergo ring scission, leading to more complex metabolic profiles.

  • N-Oxidation: Direct oxidation of the tertiary nitrogen atoms can occur, although this is often a less favorable pathway compared to α-carbon oxidation.

The following diagram illustrates these primary metabolic vulnerabilities.

Metabolic_Pathways cluster_piperazine Piperazine Core cluster_substituents Substituents Piperazine Piperazine R2 R2 (e.g., Alkyl) Piperazine:f3->R2 Attachment Metabolite2 α-Carbon Oxidation (Iminium Ion) Piperazine:f2->Metabolite2 CYP-mediated Piperazine:f4->Metabolite2 CYP-mediated R1 R1 (e.g., Aryl) R1->Piperazine:f0 Attachment Metabolite1 Aromatic Hydroxylation R1->Metabolite1 CYP-mediated Metabolite3 N-Dealkylation R2->Metabolite3 CYP-mediated

Caption: Key metabolic hotspots on a generic N-aryl, N'-alkyl piperazine derivative.

Comparative Analysis: Structure-Metabolism Relationships (SMR)

Modifying the structure of a piperazine derivative can dramatically alter its metabolic stability. The goal of lead optimization is often to "block" or sterically hinder the most labile metabolic sites without sacrificing pharmacological activity.[1][9]

Below is a comparative table summarizing expected stability trends based on common structural modifications. These trends are generalized, and actual stability is highly compound-specific.

Derivative Class Structural Modification Rationale for Stability Change Expected t½ (Microsomes) Expected Intrinsic Clearance (CLint)
Scaffold A (Reference) N-Aryl, N'-HUnsubstituted nitrogen and α-carbons are exposed and metabolically vulnerable.LowHigh
Scaffold B N-Aryl, N'-MethylN-dealkylation becomes a primary and often rapid clearance pathway.LowHigh
Scaffold C N-Aryl, N'-tert-ButylBulky tert-butyl group sterically hinders N-dealkylation and α-carbon oxidation.HighLow
Scaffold D N-Aryl, N'-H, with α-MethylationMethyl groups on carbons alpha to nitrogen can block CYP-mediated oxidation at that site.Moderate-HighLow-Moderate
Scaffold E N-(F-Aryl), N'-HFluorine substitution on the aryl ring can block potential hydroxylation sites.[9]ModerateModerate

Experimental Protocols for Assessing Metabolic Stability

To experimentally determine metabolic stability, in vitro assays using liver fractions are the industry standard.[10][11] They are cost-effective, high-throughput, and provide a reliable prediction of in vivo hepatic clearance.[6] The two most common systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

This assay is the workhorse for early-stage screening. Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[5][6]

Causality Behind Experimental Choices:

  • Why Microsomes? They provide a concentrated source of CYP enzymes, making them ideal for identifying compounds susceptible to Phase I metabolism.[12]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzyme activity. Its inclusion initiates the metabolic reaction.[5][13]

  • Why a "-NADPH" Control? A parallel incubation without NADPH is critical. If the compound disappears in this control, it indicates chemical instability in the buffer or non-CYP-mediated degradation, not metabolic liability.[13]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute further in buffer to a working concentration.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a stock solution of NADPH (e.g., 20 mM).[14]

    • Thaw pooled human liver microsomes (HLM) on ice and dilute to the desired protein concentration (typically 0.5-1.0 mg/mL) in the phosphate buffer.[15]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5-10 minutes.

    • Add the test compound to the microsomes to achieve a final concentration (e.g., 1 µM).[13]

    • Initiate the reaction by adding the NADPH solution. For "-NADPH" controls, add an equal volume of buffer.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS).[12][13] The acetonitrile precipitates the microsomal proteins, quenching all enzymatic activity.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the IS.

Hepatocyte Stability Assay

Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II metabolic enzymes, as well as transporters, all within an intact cellular environment.[6][16][17] This provides a more comprehensive and physiologically relevant model for predicting hepatic clearance.[11][18]

Causality Behind Experimental Choices:

  • Why Hepatocytes? They offer a complete metabolic picture, capturing both Phase I and Phase II pathways (e.g., glucuronidation, sulfation), which are absent or deficient in microsomes.[16][19]

  • Why Pooled Donors? Using cryopreserved hepatocytes pooled from multiple donors (e.g., >10) averages out inter-individual variability in enzyme expression and activity, leading to more representative data.[18]

  • Why Monitor Over 1-2 Hours? Slower metabolic processes, particularly Phase II conjugation, may not be apparent in the shorter incubation times typical of microsomal assays.[17]

Step-by-Step Protocol:

  • Cell Preparation:

    • Rapidly thaw cryopreserved pooled human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability check (e.g., via Trypan Blue exclusion). Viability should be >80%.

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5-1.0 million viable cells/mL).[18]

  • Incubation:

    • Pre-incubate the hepatocyte suspension in a CO2 incubator at 37°C.

    • Prepare the test compound in the incubation medium at 2x the final concentration.

    • Add an equal volume of the compound solution to the cell suspension to initiate the assay (final test compound concentration typically 1 µM).[18]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and quench the reaction with 2-3 volumes of ice-cold acetonitrile containing an internal standard.[17]

  • Sample Processing & Analysis:

    • The subsequent steps of protein precipitation, centrifugation, and LC-MS/MS analysis are identical to the microsomal assay.

The following diagram outlines the general workflow for these in vitro stability assays.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis cluster_data 5. Data Processing Prep_Compound Prepare Test Compound Stock Incubate Combine & Incubate at 37°C Prep_Compound->Incubate Prep_Matrix Prepare Biological Matrix (Microsomes or Hepatocytes) Prep_Matrix->Incubate Prep_Cofactor Prepare Cofactor (e.g., NADPH) Prep_Cofactor->Incubate Timepoints Take Samples at Time Points (t=0, 5, 15...) Incubate->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate Assay_Selection Start Start: Need Metabolic Stability Data Question1 Early Stage Screening? (High-Throughput Needed) Start->Question1 Question2 Concerned about Phase II Metabolism or Transporters? Question1->Question2 No Microsomes Use Liver Microsomes (Focus on Phase I / CYPs) Question1->Microsomes Yes Question3 Need Cytosolic Enzyme Data? (e.g., AO, XO) Question2->Question3 No Hepatocytes Use Hepatocytes (Gold Standard - Phase I & II) Question2->Hepatocytes Yes Question3->Microsomes No S9 Use Liver S9 Fraction (Microsomal + Cytosolic) Question3->S9 Yes

References

A Senior Application Scientist's Guide to Verifying the Stereochemistry of 2-(4-Ethylphenyl)piperazine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Stereochemical Purity

In modern drug development, the three-dimensional structure of a molecule is not an academic curiosity; it is a critical determinant of therapeutic efficacy and patient safety. 2-(4-Ethylphenyl)piperazine is a chiral scaffold, existing as two non-superimposable mirror-image enantiomers, (R)- and (S)-2-(4-ethylphenyl)piperazine. While chemically identical in an achiral environment, these enantiomers can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles within the chiral environment of the human body.[1]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate a thorough investigation of the stereochemistry of new drug candidates.[2][3] The development of a single enantiomer or a racemic mixture must be a deliberate, data-driven decision.[3][4] Consequently, robust, reliable, and validated analytical methods for separating enantiomers and verifying their absolute configuration are not just a matter of good science—they are a regulatory necessity.[2][5]

This guide provides a comparative analysis of orthogonal analytical techniques essential for the comprehensive stereochemical verification of this compound enantiomers. We will move beyond simple protocol recitation to explain the causality behind methodological choices, ensuring a self-validating and scientifically sound approach.

The Orthogonal Workflow: A Triad of Confidence

G cluster_0 Quantitative Analysis cluster_1 Qualitative Confirmation quantify Chiral HPLC (Enantiomeric Purity, %ee) enantiomers Isolated Enantiomers (R)- and (S)- quantify->enantiomers Quantification ecd Electronic Circular Dichroism (ECD) (Chiroptical Identity) vcd Vibrational Circular Dichroism (VCD) (Absolute Configuration) racemate Racemic This compound racemate->quantify Separation enantiomers->ecd Confirmation enantiomers->vcd Confirmation

Caption: Orthogonal workflow for stereochemical verification.

Chiral HPLC: The Gold Standard for Enantiomeric Quantification

High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the definitive technique for separating and quantifying enantiomers.[6] It is the workhorse method for determining enantiomeric excess (% ee) with high precision and accuracy.

Expertise & Causality: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times. For basic amines like this compound, polysaccharide-based CSPs are exceptionally effective.[7] The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is critical. It acts as a competing base, binding to acidic sites on the silica support and preventing non-specific interactions that cause peak tailing, thereby ensuring sharp, symmetrical peaks and optimal resolution.[8]

Experimental Protocol: Chiral HPLC Separation

This protocol is a robust starting point, based on established methods for piperazine derivatives.[7][9]

  • Instrumentation & Consumables:

    • HPLC system with a pump, autosampler, and column oven.

    • UV-Vis or Photodiode Array (PDA) detector.

    • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) on silica gel), 250 x 4.6 mm, 5 µm.[7][9]

    • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), Diethylamine (DEA). Racemic and purified enantiomeric standards of this compound.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile : Methanol : Diethylamine (90:10:0.1, v/v/v) .

    • Combine 900 mL of ACN, 100 mL of MeOH, and 1.0 mL of DEA in a suitable solvent reservoir.

    • Mix thoroughly and degas using sonication or vacuum filtration before use. This step is crucial to prevent pump cavitation and baseline noise.

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard in the mobile phase at a concentration of 1.0 mg/mL.

    • Prepare working standards (e.g., 0.1 mg/mL) by diluting the stock solution with the mobile phase.

    • Prepare samples of the individual enantiomers and test batches at the same concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulates.

  • Chromatographic Analysis:

    • Equilibrate the Chiralpak® IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

    • Set the column temperature to 35 °C to ensure reproducible retention times.[7]

    • Set the UV detector wavelength to 205 nm , where the phenylpiperazine moiety exhibits absorbance.[7]

    • Inject 10 µL of the filtered sample.

    • Run the analysis and record the chromatogram for a sufficient time to allow both enantiomeric peaks to elute.

  • Data Analysis (Self-Validation):

    • System Suitability: Inject the racemic standard. Identify the two peaks corresponding to the enantiomers. Calculate the resolution (Rs) between them. A resolution of Rs > 1.5 indicates baseline separation, which is required for accurate quantification.[7]

    • Enantiomeric Excess (% ee) Calculation: For a non-racemic sample, calculate the % ee using the peak areas: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[7]

G cluster_workflow Chiral HPLC Workflow A Prepare Mobile Phase (ACN/MeOH/DEA) C Equilibrate Column (Chiralpak IC, 35°C) A->C B Prepare Sample (1 mg/mL, filter) D Inject Sample (10 µL) B->D C->D E Detect at 205 nm D->E F Analyze Data (Calculate Resolution & %ee) E->F

Caption: Step-by-step Chiral HPLC workflow.

Electronic Circular Dichroism (ECD): The Chiroptical Fingerprint

ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[10] It is a non-destructive technique that provides a unique spectral signature for each enantiomer.

Expertise & Causality: Enantiomers, by definition, interact differently with chiral light. The resulting ECD spectrum is a plot of this differential absorption versus wavelength. For a pair of enantiomers, the spectra are perfect mirror images—equal in magnitude but opposite in sign.[11] The racemic mixture, containing equal amounts of both, will produce a null spectrum (a flat line). This provides an exceptionally powerful and rapid method for confirming enantiomeric identity. Any deviation from a mirror-image relationship between putative enantiomers indicates the presence of impurities or an incorrect assignment.

Experimental Protocol: ECD Analysis
  • Instrumentation & Consumables:

    • Circular Dichroism Spectrometer.

    • Quartz cuvettes with a path length appropriate for the solvent and concentration (e.g., 1 cm or 0.1 cm).

    • Spectroscopic grade solvent (e.g., Methanol or Acetonitrile) that is transparent in the desired UV range and effectively solubilizes the sample.[12]

  • Sample Preparation:

    • Prepare solutions of the (R)-enantiomer, the (S)-enantiomer, and the racemate in the chosen solvent at an identical concentration (e.g., 0.1 mg/mL). The concentration should be optimized to keep the absorbance in the ideal range for the instrument.

    • Prepare a solvent blank.

  • Measurement Process:

    • Place the solvent blank in the spectrometer and record a baseline spectrum.

    • Record the ECD spectrum for each sample (R, S, and racemate) over a suitable wavelength range (e.g., 300 nm down to 200 nm).

    • Subtract the solvent baseline from each sample spectrum.

  • Data Analysis (Self-Validation):

    • Confirm Identity: Overlay the baseline-corrected spectra of the (R)- and (S)-enantiomers. They must be mirror images of each other.

    • Confirm Purity: The spectrum of the racemic sample must be a flat line at or near zero ellipticity.

    • Confirm Concentration: The magnitude of the positive peaks in one enantiomer's spectrum should match the magnitude of the negative peaks in the other's.

cluster_0 Principle of Circular Dichroism LCP Left-Circularly Polarized Light Sample Chiral Sample (e.g., (R)-Enantiomer) LCP->Sample Absorbance (AL) RCP Right-Circularly Polarized Light RCP->Sample Absorbance (AR) Detector Detector Measures ΔA = AL - AR Sample->Detector

Caption: Principle of Circular Dichroism (CD) spectroscopy.

Vibrational Circular Dichroism (VCD): The Definitive Assignment of Absolute Configuration

VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region.[13] Its power lies in its extreme sensitivity to the complete 3D structure of a molecule, making it a premier method for determining absolute configuration ((R) vs. (S)).

Expertise & Causality: While ECD probes electronic transitions, VCD probes molecular vibrations. Every chiral molecule has a unique VCD spectrum that is a complex fingerprint of its entire stereostructure. Crucially, this experimental spectrum can be compared to spectra predicted by quantum chemical calculations for both the (R) and (S) configurations. A match between the experimental spectrum and the calculated spectrum for one of the configurations provides a definitive assignment of the absolute configuration in solution, a task that once required the arduous process of X-ray crystallography.[14][15] This makes VCD an invaluable tool in modern drug development for unequivocally linking a molecule's structure to its biological activity.[13][16]

Conceptual Protocol: VCD for Absolute Configuration
  • Experimental Measurement:

    • Dissolve a pure enantiomer in a suitable IR-transparent solvent (e.g., deuterated chloroform, CDCl₃) at a high concentration.

    • Acquire the VCD spectrum using an FTIR spectrometer equipped with a VCD module, photoelastic modulator (PEM), and appropriate detector.[13]

  • Computational Analysis:

    • Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD spectra for both the (R)- and (S)-2-(4-Ethylphenyl)piperazine structures.

    • This involves geometry optimization followed by frequency and rotational strength calculations for all stable conformers.

  • Data Analysis (Self-Validation):

    • Compare the experimental VCD spectrum with the computationally predicted spectra for the (R)- and (S)-enantiomers.

    • The absolute configuration is assigned based on the configuration whose calculated spectrum provides the best fit to the experimental data.

Comparison of Analytical Techniques

The choice of technique depends on the analytical question being asked. The following table summarizes the key attributes of each method for the analysis of this compound.

FeatureChiral HPLCElectronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)
Primary Application Quantitative analysis of enantiomeric purity (% ee)Qualitative confirmation of enantiomeric identityDefinitive assignment of absolute configuration ((R)/(S))
Principle Differential interaction with a Chiral Stationary PhaseDifferential absorption of circularly polarized UV-Vis lightDifferential absorption of circularly polarized IR light
Output Chromatogram with resolved peaksSpectrum of ellipticity vs. wavelengthSpectrum of ΔA vs. wavenumber
Key Advantage High precision and accuracy for quantification; regulatory acceptanceVery fast; provides a unique "fingerprint"; non-destructiveDetermines absolute configuration without crystals
Limitation Requires method development; destructiveNot inherently quantitative for % ee; requires a chromophoreRequires complex quantum calculations; higher sample concentration
Regulatory Role Essential for quality control, batch release, and stability testing[2]Strong supportive data for identity confirmationDefinitive structural evidence for regulatory submissions[14]

Conclusion: An Integrated Strategy for Unimpeachable Results

Verifying the stereochemistry of this compound is a multi-faceted challenge that demands a rigorous, multi-technique approach. No single method provides a complete picture. The optimal strategy leverages the strengths of each technique in an integrated workflow:

  • Chiral HPLC serves as the cornerstone for quantification , delivering precise and accurate measurements of enantiomeric purity essential for process control and quality assurance.

  • Electronic Circular Dichroism provides a rapid and unambiguous qualitative confirmation of enantiomeric identity, ensuring that the separated peaks from HPLC correspond to the correct mirror-image molecules.

  • Vibrational Circular Dichroism offers the ultimate structural verification , assigning the absolute (R) or (S) configuration to each enantiomer, thereby linking the physical substance to its specific biological activity.

By employing this orthogonal triad of chromatography and chiroptical spectroscopy, researchers and drug developers can build a comprehensive and self-validating data package that ensures the stereochemical integrity of their molecule, satisfying both scientific rigor and regulatory expectations.

References

Safety Operating Guide

Navigating the Safe Handling of 2-(4-Ethylphenyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. Among these, substituted piperazines are a prevalent structural motif. This guide provides essential, immediate safety and logistical information for handling 2-(4-Ethylphenyl)piperazine, a compound of interest for which specific safety data may not be readily available. By extrapolating from data on structurally similar compounds and adhering to established safety principles, this document serves as a critical resource for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.

Hazard Profile: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the known hazards of piperazine and its derivatives provide a strong basis for a conservative and protective safety approach. Piperazine and its analogues are known to be:

  • Corrosive: Capable of causing severe skin burns and eye damage upon contact.[1][2][3]

  • Sensitizers: May cause allergic skin reactions or asthma-like symptoms if inhaled.[1][2][4]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]

  • Irritants: Can cause irritation to the respiratory and digestive tracts.[5]

Given these potential hazards, it is imperative to handle this compound with the utmost care, employing stringent engineering controls and appropriate personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling potentially hazardous chemicals. The following recommendations are based on the known risks of similar compounds and general best practices in chemical laboratories.

Glove Selection: A Critical Choice

Standard nitrile gloves, while common in laboratory settings, offer poor resistance to aromatic hydrocarbons and amines.[6][7] Therefore, for handling this compound, more robust glove options are necessary.

Table 1: Recommended Glove Materials for Handling this compound

Glove Material Protection Level Use Case Justification
Butyl Rubber Excellent Direct handling, prolonged exposureOffers excellent resistance to a wide range of chemicals, including amines and aromatic compounds.[8]
Viton™ Excellent Direct handling, prolonged exposureProvides superior protection against aromatic hydrocarbons and chlorinated solvents.
Neoprene Good Splash protection, short-duration tasksOffers good resistance to a variety of chemicals, including some amines and acids.[8]
Double Gloving Enhanced All handling proceduresUsing a combination of a more resistant outer glove over a standard nitrile inner glove can provide an additional layer of protection and alert the user to a breach in the outer glove.

PPE_Selection cluster_0 Risk Assessment cluster_1 Glove Selection cluster_2 Additional PPE Compound This compound (Aromatic Amine) Nitrile Nitrile Gloves (Poor Resistance) Compound->Nitrile Inadequate Protection Butyl Butyl Rubber (Excellent) Compound->Butyl Recommended Viton Viton™ (Excellent) Compound->Viton Recommended Goggles Chemical Splash Goggles Compound->Goggles LabCoat Chemical-Resistant Lab Coat Compound->LabCoat Respirator NIOSH-Approved Respirator Compound->Respirator If Aerosolization is Possible DoubleGlove Double Gloving (Recommended) Butyl->DoubleGlove Viton->DoubleGlove FaceShield Face Shield Goggles->FaceShield For Splash Hazard

Eye and Face Protection
  • Chemical Splash Goggles: These are mandatory to protect against splashes and should conform to ANSI Z87.1 standards.

  • Face Shield: A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the compound under pressure.

Protective Clothing
  • Chemical-Resistant Lab Coat: A lab coat made of a material resistant to chemicals, such as rubberized fabric, is essential.

  • Closed-Toed Shoes: These are a standard requirement in any laboratory setting.

Respiratory Protection
  • NIOSH-Approved Respirator: If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][10][11] All work with the solid or concentrated solutions should be conducted in a certified chemical fume hood.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for minimizing risk.

Handling Protocol
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for handling this compound.

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

    • Assemble all necessary equipment and reagents before beginning work.

    • Prepare a waste container specifically for this compound and its contaminated materials.

  • Donning PPE:

    • Don a lab coat, followed by chemical splash goggles.

    • Put on the inner pair of gloves (e.g., nitrile).

    • Put on the outer pair of gloves (e.g., butyl rubber), ensuring the cuffs are pulled over the sleeves of the lab coat.

    • If required, don a face shield and a respirator.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the chemical fume hood or a ventilated balance enclosure.

    • Use a spatula for transfers and avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable decontamination solution should be determined based on the compound's reactivity, but a solution of mild detergent and water is a general starting point.

    • Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin. The outer gloves should be removed first and disposed of as hazardous waste.

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including gloves, disposable labware, and contaminated paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[12]

  • Institutional Guidelines: Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines for the disposal of chemical waste.[12] Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep_Area Designate Fume Hood Area Prep_Safety Verify Eyewash/Shower Access Prep_Area->Prep_Safety Prep_Waste Prepare Labeled Waste Container Prep_Safety->Prep_Waste Don_PPE Don Appropriate PPE Prep_Waste->Don_PPE Weigh_Transfer Weigh and Transfer in Hood Don_PPE->Weigh_Transfer Reaction Perform Experiment Weigh_Transfer->Reaction Decon Decontaminate Work Area Reaction->Decon Doff_PPE Doff PPE Correctly Decon->Doff_PPE Waste_Seg Segregate and Dispose of Waste Doff_PPE->Waste_Seg EHS Follow Institutional EHS Protocol Waste_Seg->EHS

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For a large spill, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Ethylphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
2-(4-Ethylphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.